Isopromethazine
Description
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHCKZJGQDWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952662 | |
| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-14-0 | |
| Record name | N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopromethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROMETHAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044033O3TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Isopromethazine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the chemical and structural properties of Isopromethazine. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this phenothiazine derivative. This guide covers its fundamental chemical identity, physicochemical and spectroscopic properties, synthesis methodologies, mechanism of action, and analytical protocols. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development context.
Chemical Structure and Identification
This compound is a phenothiazine derivative and a structural isomer of the more commonly known antihistamine, promethazine.[1] The core of the molecule is the tricyclic phenothiazine ring system. The key structural distinction from promethazine lies in the attachment point of the N,N-dimethylamino side chain to the propyl linker. In this compound, this group is attached to the first carbon of the propane chain, whereas in promethazine, it is attached to the second.[2] This seemingly minor difference in substitution significantly impacts its physicochemical and pharmacological properties.
IUPAC Name: N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[3]
Synonyms: 10-(2-Dimethylaminoisopropyl)phenothiazine, Isomethazine, Fen-Bridal[3][4]
| Identifier | Value |
| CAS Number | 303-14-0 (Free Base)[1] |
| 5568-90-1 (Hydrochloride Salt) | |
| Molecular Formula | C₁₇H₂₀N₂S (Free Base)[1] |
| C₁₇H₂₁ClN₂S (Hydrochloride Salt)[5] | |
| Molecular Weight | 284.42 g/mol (Free Base)[1] |
| 320.88 g/mol (Hydrochloride Salt) | |
| InChI Key | CGNHCKZJGQDWBG-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a pharmaceutical agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is typically supplied as a hydrochloride salt to improve its solubility and stability.
| Property | Value |
| Appearance | Pale beige to pale brown solid.[6] |
| Melting Point (°C) | 193-194 (as Hydrochloride)[4] |
| Solubility | More soluble than promethazine.[4] The hydrochloride salt is soluble in water.[7] Slightly soluble in Chloroform and Methanol.[6] |
| pKa (Strongest Basic) | 9.05 (Predicted for Promethazine, likely similar for this compound)[8] |
| logP | 4.2 (Computed)[3] |
Spectroscopic Properties
Spectroscopic data are essential for the structural elucidation and quality control of this compound. The following table summarizes key spectroscopic features.
| Spectroscopy | Data |
| ¹H NMR (Hydrochloride) | δ 7.25–7.15 ppm (m, Aromatic Protons)[2] |
| δ 4.10 ppm (q, Methine Proton -CH)[2] | |
| δ 2.95 ppm (s, 6H, N-Methyl Protons -N(CH₃)₂)[2] | |
| ¹³C NMR | Data for the closely related promethazine shows characteristic peaks for the phenothiazine ring system and the aliphatic side chain. Specific assignments for this compound are not readily available but would be expected to be similar, with shifts in the propyl chain carbons.[9] |
| Infrared (IR) | ~3420 cm⁻¹ (N-H Stretch of phenothiazine ring)[2] |
| ~2850 cm⁻¹ (Heterocyclic Nitrogen with Alkyl Group)[2] | |
| ~1590 cm⁻¹ (Aromatic C-N Stretch)[2] | |
| Mass Spectrometry (MS) | As a tertiary amine, this compound would be expected to undergo characteristic α-cleavage of an alkyl radical as a predominant fragmentation pathway.[10] The molecular ion peak (M+) for the free base would be at m/z 284. |
Synthesis and Chemical Reactivity
Synthesis Overview
The synthesis of this compound can be achieved through several routes, with a common and foundational method being the N-alkylation of the phenothiazine core. This process involves reacting phenothiazine with a suitable alkylating agent, such as 2-chloro-1-dimethylaminopropane, in the presence of a strong base.[2] An alternative strategy involves a two-step process starting with the reaction of an amine and propylene oxide to form the side chain precursor, which is then coupled to the phenothiazine moiety.[2]
Experimental Protocol: N-Alkylation of Phenothiazine
This protocol describes a general procedure for the synthesis of this compound via N-alkylation.
-
Deprotonation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve phenothiazine in an anhydrous solvent such as toluene.
-
Add a strong base, such as sodium amide or phenyllithium, to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the phenothiazine anion.[2]
-
Alkylation: To the resulting suspension, add 2-chloro-1-dimethylaminopropane dropwise while maintaining the reaction temperature.
-
After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.[11]
-
Work-up: Cool the reaction mixture and quench with water. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude this compound free base.
-
Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and treat with hydrochloric acid to precipitate this compound hydrochloride.
-
Recrystallization: Further purify the hydrochloride salt by recrystallization from an appropriate solvent system to obtain high-purity this compound hydrochloride.[2]
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the electron-rich phenothiazine ring system. This tricycle is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxide and sulfone derivatives. The ring can also undergo electrophilic substitution reactions, such as halogenation and nitration, with the nitrogen atom directing electrophiles mainly to the 3- and 7-positions.[2]
Mechanism of Action
This compound exerts its primary therapeutic effects as a potent antagonist at the histamine H1 receptor.[2] Like other first-generation antihistamines, it functions as an inverse agonist rather than a neutral antagonist.[12] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms.[3] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, activating the phospholipase C (PLC) signaling pathway.[12] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively, culminating in the physiological responses associated with allergy. This compound's antagonism of this pathway underlies its anti-allergic effects. Its sedative properties are attributed to its ability to cross the blood-brain barrier and block central H1 receptors.[12]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control, impurity profiling, and quantitative analysis of this compound.[2] Due to the structural similarity between this compound and promethazine, chromatographic methods must possess high resolving power.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol outlines a stability-indicating HPLC method for the determination of this compound, often as an impurity in promethazine samples.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase column with shape selectivity is crucial for separating the isomers. For example, a Cogent UDC-Cholesterol™ column (4.6 x 150 mm, 4µm) has shown success.[13]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A gradient program is typically required to resolve all related substances. An example might be:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.[13]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis: Inject the prepared standard and sample solutions. Identify and quantify this compound based on its retention time relative to a certified reference standard.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 303-14-0 | Benchchem [benchchem.com]
- 3. N,N,beta-Trimethyl-10H-phenothiazine-10-ethanamine | C17H20N2S | CID 110669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. 10H-Phenothiazine-10-ethanamine, N,N,beta-trimethyl-, hydrochloride (1:1) | C17H21ClN2S | CID 110668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 303-14-0 [chemicalbook.com]
- 7. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Promethazine hydrochloride (58-33-3) 13C NMR [m.chemicalbook.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Effects of the H1-antagonist promethazine and the H2-antagonist burimamide on chronotropic, inotropic and coronary vascular responses to histamine in isolated perfused guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H1 antagonist - Wikipedia [en.wikipedia.org]
- 13. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
The Discovery and Historical Context of Isopromethazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopromethazine, a phenothiazine derivative, emerged from the intensive post-war antihistamine research programs that revolutionized the treatment of allergic conditions. As a structural isomer of the better-known promethazine, its discovery and development are intrinsically linked to the pioneering work on phenothiazine chemistry conducted at the Rhône-Poulenc laboratories in France. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, and its fundamental pharmacological properties. While specific quantitative data from early studies on this compound are scarce in currently accessible literature, this document compiles available information on its synthesis, mechanism of action, and the experimental approaches of the era, offering valuable insights into the structure-activity relationships of early antihistamines.
Historical Context: The Rise of Phenothiazine Antihistamines
The journey to the discovery of this compound begins with the parent compound, phenothiazine, first synthesized in 1883 by August Bernthsen.[1] Initially utilized in the development of dyes, its therapeutic potential remained largely unrecognized until the mid-20th century. A significant shift occurred in the 1940s when a team of chemists at the French pharmaceutical company Rhône-Poulenc, led by Paul Charpentier, began investigating phenothiazine derivatives for their potential antihistaminic properties.[1] This research was spurred by the growing understanding of histamine's role in allergic reactions and the urgent need for effective treatments.
This intensive research effort at Rhône-Poulenc culminated in the synthesis of promethazine in 1947, a compound that exhibited potent sedative and antihistaminic effects.[1] The exploration of phenothiazine derivatives continued, leading to the groundbreaking discovery of chlorpromazine in 1950 by the same group, a drug that would revolutionize the treatment of psychiatric disorders.[1] It was within this dynamic environment of chemical exploration and pharmacological screening that this compound was also synthesized and characterized.
The Discovery of this compound
This compound, chemically designated as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, was first prepared by Paul Charpentier in 1947, the same year as its isomer, promethazine. It is a structural isomer of promethazine, with the key difference being the branching of the diamino-propane side chain. This subtle structural modification was a common strategy in medicinal chemistry at the time to explore the structure-activity relationships (SAR) within a new class of compounds.
While promethazine became a widely used antihistamine, this compound has been primarily recognized as an impurity in promethazine preparations and has been utilized as a research chemical and a reference standard in pharmacopoeial analyses.[1] Its distinct pharmacological profile, though less potent than promethazine in some aspects, provided valuable data for understanding how the spatial arrangement of the side chain influences the interaction with the histamine H1 receptor and other biological targets.
Physicochemical Properties and Synthesis
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂S |
| Molecular Weight | 284.42 g/mol |
| CAS Number | 303-14-0 |
| IUPAC Name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine |
| Appearance | Crystalline solid |
Source: PubChem CID 110669
Synthesis Overview
A later synthesis of this compound hydrochloride was described by F.S. Fry Jr., M. Maienthal, and W.R. Benson in the Journal of Pharmaceutical Sciences in 1983. However, the abstract for this publication is also unavailable, limiting access to the detailed protocol.
Pharmacological Profile
This compound is a first-generation antihistamine, exerting its primary therapeutic effect through the blockade of histamine H1 receptors.[1] Like other drugs in this class, it also possesses notable anticholinergic and sedative properties.[1]
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound acts as a competitive antagonist at the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is responsible for the characteristic physiological responses to histamine, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching. By competitively binding to the H1 receptor, this compound prevents histamine from initiating this cascade, thereby mitigating the symptoms of allergic reactions.
Figure 1: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Quantitative Pharmacological Data
Detailed quantitative data for this compound, such as its binding affinity (Ki) for the H1 receptor and its potency (IC50) in functional assays from early studies, are not widely available in modern databases. The table below provides a qualitative comparison with related phenothiazines based on available literature.
| Compound | Histamine H1 Antagonism | Anticholinergic Activity | Sedative Effects |
| This compound | Potent | Significant | Significant |
| Promethazine | Very Potent | Strong | Strong |
| Chlorpromazine | Moderate | Moderate | Strong |
Note: This table provides a qualitative summary. Specific binding affinities (Ki values) for this compound are not widely reported.
Anticholinergic and Sedative Effects
Similar to other first-generation antihistamines, this compound exhibits significant anticholinergic (muscarinic receptor antagonist) and sedative properties. These off-target effects are responsible for common side effects such as dry mouth, blurred vision, and drowsiness. The sedative effect is attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.
Experimental Protocols and Workflows
While the exact protocols from the original studies by Charpentier and colleagues are not fully accessible, this section outlines the types of experimental methodologies that were likely employed during that era to characterize the pharmacological activity of new antihistaminic compounds like this compound.
In Vivo Evaluation of Antihistaminic Activity
A common in vivo model for assessing antihistaminic activity in the mid-20th century was the prevention of histamine-induced bronchoconstriction in guinea pigs.
Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Preparation: Healthy adult guinea pigs are used.
-
Test Compound Administration: A solution of this compound hydrochloride is administered to a group of animals, typically via intraperitoneal or subcutaneous injection, at varying doses. A control group receives a saline vehicle.
-
Histamine Challenge: After a predetermined time for drug absorption, the animals are exposed to an aerosol of a histamine solution.
-
Observation: The time until the onset of respiratory distress (e.g., convulsions, collapse) is recorded.
-
Endpoint: The protective effect of this compound is quantified by the increase in the time to onset of symptoms or the prevention of lethality compared to the control group.
Figure 2: Generalized Experimental Workflow for In Vivo Antihistamine Activity Testing.
In Vitro Evaluation of Antihistaminic Activity
The Magnus assay using isolated guinea pig ileum was a standard in vitro method to determine the antihistaminic potency of a compound.
Protocol: Isolated Guinea Pig Ileum Assay (Magnus Assay)
-
Tissue Preparation: A section of the terminal ileum is dissected from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Measurement: The contractions of the ileum are recorded using an isotonic transducer connected to a chart recorder.
-
Histamine Dose-Response: A cumulative dose-response curve for histamine-induced contractions is established.
-
Test Compound Incubation: The tissue is washed, and then incubated with a known concentration of this compound for a specific period.
-
Post-Incubation Histamine Response: The histamine dose-response curve is re-established in the presence of this compound.
-
Analysis: The antagonistic effect of this compound is determined by the parallel rightward shift of the histamine dose-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.
Conclusion
The discovery of this compound is a testament to the systematic and innovative approach to drug discovery at Rhône-Poulenc in the mid-20th century. Although it did not achieve the same clinical prominence as its isomer, promethazine, its synthesis and pharmacological characterization were integral to the burgeoning field of medicinal chemistry and contributed to a deeper understanding of the structure-activity relationships within the phenothiazine class of antihistamines. The historical context of its discovery highlights a pivotal era in pharmaceutical research, where the foundations for modern psychopharmacology and allergy treatment were laid. Further research into historical archives and less accessible literature may yet uncover more detailed quantitative data on this interesting, yet often overlooked, early antihistamine.
References
The Antihistaminic Action of Isopromethazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopromethazine, a phenothiazine derivative, is a first-generation antihistamine characterized by its competitive antagonism of the histamine H1 receptor.[1] As a structural isomer of the more extensively studied promethazine, its mechanism of action is presumed to be similar, involving the blockade of histamine-induced effects through competitive binding to H1 receptors. This guide provides an in-depth exploration of the molecular mechanisms underlying the antihistaminic action of this compound, including its interaction with the H1 receptor, its impact on downstream signaling pathways, and its potential anti-inflammatory properties. Due to the limited availability of specific quantitative data for this compound, data for its close structural isomer, promethazine, is used as a proxy where noted, to provide a comprehensive understanding of this class of compounds.
Introduction to this compound
This compound is a phenothiazine derivative that belongs to the first generation of H1 antihistamines.[1] Structurally, it is a positional isomer of promethazine, sharing the same molecular formula but differing in the attachment point of the side chain to the phenothiazine ring.[1] Like other first-generation antihistamines, this compound is known to cross the blood-brain barrier, leading to sedative side effects. Its primary therapeutic application is in the management of allergic conditions.
Mechanism of Action at the Histamine H1 Receptor
This compound exerts its antihistaminic effects primarily through its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).
Competitive Antagonism
This compound acts as a competitive antagonist at the histamine H1 receptor. This means that it binds to the same site on the receptor as histamine but does not activate it. By occupying the receptor's binding site, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.
Receptor Binding Affinity
While specific binding affinity data for this compound is not widely reported, data for its isomer, promethazine, provides valuable insight into the potency of this class of antihistamines.[1] The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
Table 1: Receptor Binding Profile of Promethazine (Isomer of this compound)
| Receptor | Ligand | Species | Assay Type | Ki (nM) | pKi | IC50 (nM) | pIC50 | Reference |
| Histamine H1 | [3H]Pyrilamine | Human | Radioligand Binding | 0.33 | 9.48 | 2.87 | 8.54 | [2] |
| Histamine H1 | [3H]Pyrilamine | Rat | Radioligand Binding | 1 | 9 | - | - | [2] |
| Dopamine D2 | [3H]Spiperone | Human | Radioligand Binding | 190 | 6.72 | 559 | 6.25 | [2] |
| Histamine H2 | [125I]Aminopotentidine | Human | Radioligand Binding | 1146 | 5.94 | - | - | [2] |
Note: This data is for promethazine, the structural isomer of this compound, and is presented as a proxy due to the lack of available data for this compound itself.
Inverse Agonism
Many first-generation antihistamines, previously classified as simple antagonists, are now understood to function as inverse agonists.[3] An inverse agonist not only blocks the action of the agonist (histamine) but also reduces the basal, constitutive activity of the receptor in the absence of an agonist. This mechanism may contribute to the overall efficacy of these drugs in suppressing allergic and inflammatory responses. While specific studies on the inverse agonist activity of this compound are lacking, it is plausible that it shares this property with other first-generation antihistamines.
Impact on Downstream Signaling Pathways
The binding of histamine to the H1 receptor activates intracellular signaling pathways. By blocking this initial step, this compound prevents the propagation of these signals.
Inhibition of the Phospholipase C (PLC) Pathway
Histamine H1 receptors are coupled to the Gq/G11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including smooth muscle contraction and increased vascular permeability. DAG activates protein kinase C (PKC), which is involved in a variety of cellular processes, including inflammation. This compound, by preventing histamine binding, inhibits this entire cascade.
Signaling Pathway of Histamine H1 Receptor Activation
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in regulating the expression of pro-inflammatory genes. Some antihistamines have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. While direct evidence for this compound is scarce, studies on its isomer, promethazine, have shown inhibition of the PI3K/AKT pathway, which can be upstream of NF-κB activation.[4][5][6] Inhibition of NF-κB can lead to a reduction in the production of inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory component of allergic reactions.
Inhibition of NF-κB Signaling by Antihistamines
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the histamine H1 receptor.
Experimental Workflow for H1 Receptor Binding Assay
Caption: Workflow for a competitive H1 receptor radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably transfected with the human histamine H1 receptor.[7]
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of radioligand (e.g., [3H]mepyramine) to each well.[8]
-
Add varying concentrations of the unlabeled test compound (this compound) or vehicle for total and non-specific binding controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to reduce non-specific binding.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding (in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Phospholipase C (PLC) Activity Assay
This protocol outlines a method to measure the effect of this compound on histamine-induced PLC activity.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells expressing the histamine H1 receptor (e.g., HEK293-H1R cells).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with histamine to activate the H1 receptor and PLC.
-
-
Measurement of Inositol Phosphates:
-
A common method is to measure the accumulation of inositol phosphates (IPs), the products of PLC activity.
-
Label the cells with [3H]myo-inositol prior to the experiment.
-
After stimulation, lyse the cells and separate the IPs using anion-exchange chromatography.
-
Quantify the amount of [3H]IPs using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of IPs produced against the concentration of this compound.
-
Determine the IC50 value for the inhibition of histamine-induced PLC activity.
-
NF-κB Reporter Gene Assay
This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation.
Methodology:
-
Cell Line and Transfection:
-
Use a cell line (e.g., HEK293 or HeLa) that is transiently or stably transfected with an NF-κB reporter construct. This construct typically contains a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or green fluorescent protein).[9]
-
-
Cell Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
-
Reporter Gene Assay:
-
After stimulation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the normalized reporter activity against the concentration of this compound to determine its inhibitory effect on NF-κB activation and calculate the IC50 value.
-
Conclusion
This compound is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor. Its mechanism of action involves blocking the binding of histamine to the H1 receptor, thereby inhibiting the downstream signaling pathways, including the activation of phospholipase C. Like other antihistamines in its class, it may also exhibit inverse agonist activity and possess anti-inflammatory properties through the potential inhibition of the NF-κB signaling pathway. While specific quantitative data for this compound is limited, the data available for its structural isomer, promethazine, provides a strong indication of its high affinity for the H1 receptor. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of the pharmacological properties of this compound and other H1 antihistamines.
References
- 1. This compound | 303-14-0 | Benchchem [benchchem.com]
- 2. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. indigobiosciences.com [indigobiosciences.com]
Pharmacological Profile of Isopromethazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopromethazine, a phenothiazine derivative and a structural isomer of promethazine, is a first-generation antihistamine with a complex pharmacological profile. This document provides an in-depth technical overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic characteristics. Detailed experimental protocols for key pharmacological assays are provided, and critical signaling pathways are visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of phenothiazine-based compounds.
Introduction
This compound is a phenothiazine derivative characterized by its potent histamine H1 receptor antagonism.[1][2] Structurally, it is an isomer of the well-known antihistamine promethazine, differing in the attachment point of the side chain to the phenothiazine ring.[2] Like other first-generation antihistamines, this compound exhibits a broad spectrum of pharmacological activities, including antimuscarinic, sedative, and antiemetic effects.[1][2] These properties are a consequence of its interaction with a variety of neurotransmitter receptors. This guide delineates the current understanding of this compound's pharmacological profile, providing a foundation for further research and development.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor.[1] By binding to H1 receptors on various cell types, this compound prevents the binding of histamine and the subsequent activation of intracellular signaling cascades that lead to allergic and inflammatory responses.
Beyond its antihistaminic activity, this compound also interacts with other G-protein coupled receptors (GPCRs), which contributes to its diverse pharmacological effects. These include antagonism of muscarinic acetylcholine receptors, alpha-adrenergic receptors, dopamine D2 receptors, and serotonin receptors.[1][2] The blockade of these receptors in the central nervous system is responsible for its sedative and antiemetic properties.
Receptor Binding Profile
The receptor binding profile of this compound is characterized by a high affinity for histamine H1 receptors and moderate to high affinity for several other neurotransmitter receptors. While specific quantitative binding data for this compound is limited in the public domain, the following table summarizes its qualitative receptor binding profile based on available literature and its structural similarity to promethazine.
| Receptor Target | Interaction Type | Implied Affinity |
| Histamine H1 | Antagonist | High |
| Muscarinic Acetylcholine (M1-M5) | Antagonist | Moderate to High |
| Alpha-1 Adrenergic | Antagonist | Moderate |
| Dopamine D2 | Antagonist | Moderate |
| Serotonin (5-HT2A, 5-HT2C) | Antagonist | Moderate |
Note: This table provides a qualitative summary. Specific binding affinities (Ki values) for this compound are not widely reported. The implied affinities are inferred from its pharmacological effects and comparison with related phenothiazine derivatives.
Pharmacodynamics
| Parameter | Value | Condition/Assay |
| IC50 (Histamine H1 Receptor) | Data not available | In vitro functional assay (e.g., inhibition of histamine-induced calcium flux) |
| IC50 (Muscarinic Receptors) | Data not available | In vitro functional assay (e.g., inhibition of acetylcholine-induced smooth muscle contraction) |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans are not extensively documented. However, based on the general properties of phenothiazine derivatives, the following characteristics can be anticipated.
| Parameter | Value |
| Bioavailability (Oral) | Data not available (likely low to moderate due to first-pass metabolism) |
| Volume of Distribution (Vd) | Data not available (expected to be large) |
| Protein Binding | Data not available (expected to be high) |
| Metabolism | Primarily hepatic, likely involving oxidation (e.g., sulfoxidation) and N-demethylation, mediated by cytochrome P450 enzymes. |
| Elimination Half-life (t½) | Data not available |
| Excretion | Primarily as metabolites in urine and feces. |
Experimental Protocols
Radioligand Receptor Binding Assay (Histamine H1 Receptor)
This protocol describes a method to determine the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
[³H]-Pyrilamine (radioligand).
-
This compound (test compound).
-
Mianserin or another suitable H1 antagonist (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Pyrilamine (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a competing ligand like mianserin.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a rodent model (e.g., rats).
Materials:
-
This compound.
-
Vehicle for drug administration (e.g., saline, PEG400).
-
Male Sprague-Dawley rats (or other suitable strain).
-
Cannulas for blood sampling (e.g., jugular vein cannulation).
-
Syringes and needles for drug administration (oral gavage and intravenous).
-
Blood collection tubes (containing anticoagulant, e.g., EDTA).
-
Centrifuge.
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Fast the rats overnight before drug administration.
-
Divide the animals into two groups for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of this compound to the respective groups.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via the cannula.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO administration.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Area under the curve (AUC).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Elimination half-life (t½).
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the oral dose.
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Signaling Pathways and Visualizations
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H1 receptor, which is a Gq-protein coupled receptor. Its antagonism blocks the downstream signaling cascade initiated by histamine.
References
Isopromethazine as a Positional Isomer of Promethazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of isopromethazine, a positional isomer of the well-established phenothiazine derivative, promethazine. While promethazine is extensively characterized and utilized clinically for its potent antihistaminic, sedative, and antiemetic properties, this compound remains a less-studied compound. This document aims to consolidate the available technical information on both isomers, focusing on their chemical structures, synthesis, pharmacological profiles, and the underlying signaling pathways of their primary target, the histamine H1 receptor. By presenting a side-by-side comparison where data is available, and highlighting knowledge gaps, this guide serves as a valuable resource for researchers in pharmacology and medicinal chemistry.
Introduction
Promethazine, a first-generation antihistamine, has been a cornerstone in the management of allergic conditions, nausea, and sedation for decades.[1][2] Its clinical efficacy is attributed to its potent antagonism of the histamine H1 receptor, although it also interacts with other receptors, contributing to its broad pharmacological effects and side-effect profile.[3][4] this compound is a structural isomer of promethazine, differing only in the substitution pattern of the dimethylaminopropyl side chain on the phenothiazine nucleus.[5][6] This subtle structural variation can lead to significant differences in pharmacological activity, a key area of interest in structure-activity relationship (SAR) studies. This guide delves into the technical details of both compounds to provide a clear comparison and to outline methodologies for their further investigation.
Chemical Structure and Isomerism
Promethazine and this compound share the same molecular formula, C₁₇H₂₀N₂S, and a common phenothiazine core. The key structural difference lies in the attachment of the N,N-dimethylamino group to the propyl side chain, making them positional isomers.[5]
-
Promethazine: (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine
-
This compound: N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[6]
In promethazine, the dimethylamino group is attached to the second carbon of the propane chain, whereas in this compound, it is attached to the first carbon.[5]
Synthesis
The synthesis of both promethazine and this compound generally involves the N-alkylation of the phenothiazine core.
Synthesis of Promethazine Hydrochloride
A common synthetic route for promethazine hydrochloride involves the following steps:
-
Preparation of the Alkylating Agent: N,N-dimethyl isopropanolamine is reacted with thionyl chloride in a suitable solvent system (e.g., toluene-methanol) to yield N,N-dimethylamino-2-chloropropane.[7]
-
N-Alkylation of Phenothiazine: Phenothiazine is reacted with the prepared N,N-dimethylamino-2-chloropropane in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) and a solvent, followed by reflux to yield the promethazine free base.[7]
-
Salt Formation: The promethazine base is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by crystallization.[7]
Synthesis of this compound
A foundational method for synthesizing this compound involves the N-alkylation of phenothiazine with a suitable alkylating agent, 2-chloro-1-dimethylaminopropane, under alkaline conditions.[5] Strong bases like sodium amide are often employed to deprotonate the nitrogen atom of the phenothiazine ring, which then acts as a nucleophile.[5]
Pharmacological Profile
Promethazine
Promethazine is a potent histamine H1 receptor antagonist with additional activity at other receptors, which contributes to its therapeutic effects and side effect profile.
| Receptor Target | Activity |
| Histamine H1 | Antagonist |
| Muscarinic Acetylcholine (M1-M5) | Antagonist |
| Dopamine D2 | Antagonist |
| Alpha-1 Adrenergic | Antagonist |
Table 1: Receptor Binding Profile of Promethazine.[3]
This compound
Comparative Data
Direct, quantitative comparisons of the pharmacological profiles of promethazine and this compound are scarce in the literature. To facilitate such a comparison, the following experimental protocols are provided.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.
Materials:
-
HEK293 cells stably transfected with the human H1 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-mepyramine.
-
Unlabeled competitor (for non-specific binding determination, e.g., unlabeled mepyramine).
-
Test compounds (promethazine and this compound).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound (promethazine or this compound).
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
In Vivo Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo assay assesses the ability of a compound to protect against histamine-induced bronchoconstriction.
Animals:
-
Male guinea pigs (e.g., Dunkin-Hartley strain).
Materials:
-
Histamine dihydrochloride solution for aerosolization.
-
Whole-body plethysmograph.
-
Test compounds (promethazine and this compound) and vehicle.
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the plethysmograph.
-
Compound Administration: Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneally or orally) at a predetermined time before the histamine challenge.
-
Histamine Challenge: Place the animal in the plethysmograph and expose it to an aerosol of histamine solution.
-
Measurement: Record respiratory parameters, such as the time to onset of bronchoconstriction (e.g., pre-convulsive dyspnea).[10][11]
-
Data Analysis: Compare the time to onset of bronchoconstriction in the test compound-treated groups to the vehicle-treated control group. A significant delay in the onset of symptoms indicates antihistaminic activity.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][12]
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow for Comparative Analysis
A logical workflow for the comparative analysis of promethazine and this compound is outlined below.
Caption: Workflow for Comparative Analysis of Isomers.
Quantitative Data
Pharmacokinetic Parameters of Promethazine
| Parameter | Value | Route | Reference |
| Bioavailability | ~25% | Oral | [3][13][14] |
| Time to Peak Plasma Concentration (Tmax) | 2.8 ± 1.4 hours | Oral Syrup | [10] |
| 8.2 ± 3.4 hours | Rectal | [10] | |
| Volume of Distribution (Vd) | 13.4 ± 3.6 L/kg | [10] | |
| Plasma Protein Binding | 76-93% | [10] | |
| Elimination Half-life | 16-19 hours | Oral/Rectal | [10] |
| 9-16 hours | IV | [10] | |
| Metabolism | Extensive hepatic metabolism (CYP2D6, CYP2B6) | [3][10] |
Table 2: Pharmacokinetic Parameters of Promethazine.
Pharmacokinetic Parameters of this compound
No publicly available pharmacokinetic data for this compound could be located at the time of this writing. This represents a critical area for future research to enable a direct comparison with promethazine.
Conclusion
This compound, as a positional isomer of the widely used drug promethazine, presents an interesting case for SAR studies within the phenothiazine class of compounds. While promethazine is extensively documented, a significant lack of quantitative pharmacological and pharmacokinetic data for this compound hinders a direct and comprehensive comparison. This guide has provided the known technical details for both compounds and outlined standard experimental protocols that can be employed to fill the existing knowledge gaps. Further research into the receptor binding profile, functional activity, and in vivo properties of this compound is warranted to fully understand the impact of its structural isomerism and to explore its potential as a pharmacological agent or research tool.
References
- 1. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. This compound | 303-14-0 | Benchchem [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 12. SMPDB [smpdb.ca]
- 13. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomerism of Isopromethazine and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopromethazine, a phenothiazine derivative, is a structural isomer of the well-known antihistamine promethazine.[1] Like promethazine, this compound possesses a chiral center, giving rise to a pair of enantiomers. While the pharmacological and pharmacokinetic profiles of promethazine enantiomers have been investigated, revealing significant stereoselectivity in their biological activity, specific data on the individual enantiomers of this compound remain limited. This guide provides a comprehensive overview of the stereoisomerism of this compound, drawing parallels with promethazine to infer potential differences in the activity of its enantiomers. It also outlines detailed experimental protocols for the separation and characterization of this compound enantiomers, based on established methods for related compounds. This document serves as a technical resource for researchers and professionals involved in the development and analysis of chiral phenothiazine derivatives.
Introduction to the Stereochemistry of this compound
This compound, chemically known as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, is a structural isomer of promethazine.[1][2] Both compounds share the same molecular formula (C17H20N2S) but differ in the attachment point of the aminopropyl side chain to the phenothiazine ring system.[1] In promethazine, the side chain is attached at the nitrogen atom of the phenothiazine ring, whereas in this compound, it is attached at a different position.
Crucially, both this compound and promethazine possess a chiral carbon atom in the propane side chain, leading to the existence of two enantiomers for each compound: (R)- and (S)-isopromethazine, and (R)- and (S)-promethazine. Enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.[3][4]
While often administered as a racemic mixture, studies on promethazine have demonstrated that its enantiomers can have different biological effects. For instance, (+)-promethazine has been shown to be more potent in reducing cytokine IL-6 production compared to (-)-promethazine.[5] Such findings underscore the importance of studying the individual enantiomers of this compound to fully characterize its therapeutic potential and safety profile.
Potential Pharmacological Stereoselectivity of this compound Enantiomers
Although direct comparative studies on the pharmacological activity of this compound enantiomers are not extensively reported in the public domain, inferences can be drawn from the well-documented stereoselectivity of promethazine and other chiral drugs.[3] The differential spatial arrangement of the functional groups in (R)- and (S)-isopromethazine is likely to result in varying affinities and efficacies at their biological targets.
This compound is known to act as an antihistamine and anticholinergic agent.[2] The interaction with histamine H1 receptors and muscarinic acetylcholine receptors, both of which are chiral proteins, is expected to be stereoselective.
Table 1: Postulated Differential Activity of this compound Enantiomers
| Target Receptor | Postulated Activity of (R)-Isopromethazine | Postulated Activity of (S)-Isopromethazine | Rationale |
| Histamine H1 Receptor | Higher/Lower Affinity & Efficacy | Lower/Higher Affinity & Efficacy | The binding pocket of the H1 receptor is chiral and will preferentially bind one enantiomer over the other. |
| Muscarinic Receptors | Higher/Lower Affinity & Efficacy | Lower/Higher Affinity & Efficacy | Similar to the H1 receptor, muscarinic receptors have a defined three-dimensional structure that will lead to stereoselective binding. |
| Other CNS Receptors | Potential for differential off-target effects | Potential for differential off-target effects | Enantiomers may interact differently with other receptors in the central nervous system, leading to variations in sedative or other side effects. |
Experimental Protocols for Enantiomeric Separation and Analysis
The separation and analysis of this compound enantiomers are critical for their individual study. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[6] The following protocols are based on established methods for the separation of promethazine enantiomers and can be adapted for this compound.[7][8]
Chiral HPLC Method for Enantiomeric Separation
This method is designed for the analytical separation and quantification of this compound enantiomers.
Table 2: Chiral HPLC Method Parameters
| Parameter | Specification |
| Column | Chiral stationary phase (CSP) column, such as a vancomycin-bonded phase (e.g., Chirobiotic V, 250 x 4.6 mm).[8] |
| Mobile Phase | A mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.1:0.1, v/v/v).[8] |
| Flow Rate | 1.0 mL/min.[8] |
| Column Temperature | 20°C.[8] |
| Detection | UV detector set at 254 nm.[8] |
| Internal Standard | Acetylsalicylic acid (Aspirin) or another suitable non-interfering compound.[8] |
Methodology:
-
Standard and Sample Preparation: Prepare stock solutions of racemic this compound and the internal standard in the mobile phase. Create a series of calibration standards by diluting the stock solutions. Dissolve unknown samples in the mobile phase.
-
Chromatographic Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples onto the column.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers and the internal standard based on their retention times. Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration. Determine the concentration of each enantiomer in the unknown samples from the calibration curve.
Chemoenzymatic Synthesis of this compound Enantiomers
For pharmacological studies requiring larger quantities of enantiomerically pure this compound, a chemoenzymatic synthesis approach, similar to that developed for promethazine, can be employed.[5] This method involves the lipase-mediated kinetic resolution of a key chiral intermediate.
Workflow for Chemoenzymatic Synthesis:
Caption: Chemoenzymatic synthesis of this compound enantiomers.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the blockade of histamine H1 receptors. As a competitive antagonist, it prevents histamine from binding to these receptors, thereby mitigating allergic and inflammatory responses.
Simplified Signaling Pathway for H1 Receptor Antagonism:
Caption: H1 receptor antagonism by this compound.
The stereochemistry of the this compound enantiomer will dictate the affinity and duration of this blockade. One enantiomer may exhibit a higher affinity for the H1 receptor, resulting in a more potent and/or longer-lasting antihistaminic effect.
Conclusion and Future Directions
The stereoisomerism of this compound presents a compelling area for further research. While its structural analog, promethazine, has demonstrated clear stereoselectivity in its pharmacological actions, a detailed investigation into the individual enantiomers of this compound is warranted. The experimental protocols outlined in this guide provide a framework for the separation, characterization, and synthesis of (R)- and (S)-isopromethazine.
Future studies should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinities and functional activities of each this compound enantiomer at histamine, muscarinic, and other relevant receptors.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers to assess for potential stereoselective metabolism or distribution.
-
In Vivo Efficacy and Safety Studies: Comparing the therapeutic effects and potential adverse reactions of the racemic mixture versus the individual enantiomers in appropriate animal models.
A thorough understanding of the stereochemical aspects of this compound's pharmacology is essential for optimizing its therapeutic use and for the development of potentially safer and more effective single-enantiomer drugs.
References
- 1. This compound | 303-14-0 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isopromethazine: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Isopromethazine is a phenothiazine derivative primarily recognized as an enantiomer and impurity of the well-characterized drug, promethazine.[1][2] Consequently, a significant portion of the detailed experimental data and established therapeutic applications discussed in this document pertains to promethazine and the broader class of phenothiazines. This guide extrapolates the potential therapeutic avenues for this compound based on this related body of research, offering a foundational framework for future investigation. Direct experimental validation of these applications for this compound is largely absent in current scientific literature.
Executive Summary
This compound, a phenothiazine derivative with known antihistaminic and anticholinergic properties, presents a compelling case for further therapeutic investigation.[1][3] While its primary identity in the pharmaceutical landscape has been as a reference standard and an impurity of promethazine, its structural similarity to this widely used therapeutic agent suggests a range of potential applications.[2][4] This document outlines the prospective therapeutic utility of this compound in oncology, neurodegenerative disorders, and inflammatory conditions, drawing upon the established mechanisms and experimental data of the phenothiazine class, particularly promethazine. The core mechanisms of action revolve around its potent antagonism of histamine H1 and muscarinic acetylcholine receptors.[3] Emerging evidence for phenothiazines in modulating critical signaling pathways such as NF-κB and MAPK, and exhibiting antioxidant and anti-cancer properties, further broadens the investigational scope for this compound. This guide provides a comprehensive overview of these potential applications, detailed experimental protocols for their investigation, and a summary of relevant quantitative data to serve as a blueprint for future research and development.
Core Pharmacological Profile
This compound is a member of the phenothiazine chemical class, characterized by a tricyclic structure.[3] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which is responsible for its antiallergic effects.[3][5] Additionally, it exhibits anticholinergic activity through the blockade of muscarinic acetylcholine receptors.[1][3]
Physicochemical Properties
A foundational understanding of this compound's physical and chemical characteristics is crucial for its development as a therapeutic agent.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₀N₂S | [1] |
| Molar Mass | 284.42 g/mol | [1] |
| CAS Number | 303-14-0 | [5] |
| Chemical Name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | [1] |
| Class | Phenothiazine | [3][5] |
Potential Therapeutic Applications
The therapeutic potential of this compound can be inferred from the well-documented activities of promethazine and other phenothiazines.
Neurodegenerative Disorders
Promethazine has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, suggesting a similar potential for this compound.
Preclinical Evidence (Promethazine): In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), chronic treatment with promethazine significantly reduced striatal lesion volume, attenuated the loss of GABAergic neurons, and decreased the number of apoptotic cells in the striatum.[5][6] Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), promethazine was found to delay disease onset.[5] In vitro studies have also shown that promethazine can protect primary cerebrocortical neurons from oxygen/glucose deprivation.[5]
| Preclinical Model | Therapeutic Agent | Key Finding | Reference(s) |
| 3-NP-induced Huntington's Disease (Rat) | Promethazine | 71% reduction in striatal lesion volume with 5 mg/kg treatment. | [5] |
| Middle Cerebral Artery Occlusion (Mouse) | Promethazine | Reduced infarct size and neurological impairments. | [5] |
| Glutamate-induced Hippocampal Neuron Injury (Mouse, in vitro) | Promethazine | Improved cell viability and morphology. | [7] |
Oncology
| Cell Line | Compound Class | Typical IC50 Range (µM) | Reference(s) |
| Various Cancer Cell Lines | Novel Oleoyl Hybrids | 10 - 50 | [1] |
| Breast Cancer (MCF-7, MDA-MB-231) | Triazine Derivatives | < 1 - 6.5 | [8] |
| Colorectal Cancer (HCT116) | Quercetin Hybrid | 0.34 - 22.4 | [1] |
Anti-inflammatory and Antioxidant Effects
The antihistaminic properties of this compound inherently suggest an anti-inflammatory role.[3] The phenothiazine structure is also associated with antioxidant activity.[9] Promethazine has been shown to regulate the SLC7A11-GPX4 antioxidant system to protect hippocampal neurons from oxidative stress.[7]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of phenothiazines are mediated through their interaction with multiple signaling pathways.
Histamine H1 and Muscarinic Receptor Signaling
As a histamine H1 receptor antagonist, this compound is expected to block the Gq/11-coupled signaling cascade.[3] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By inhibiting this pathway, this compound would prevent the downstream effects of histamine, such as smooth muscle contraction and increased vascular permeability.[3] A similar mechanism is anticipated at M1, M3, and M5 muscarinic acetylcholine receptors, which also couple to Gq/11.[3]
Caption: Antagonism of Histamine H1 Receptor Signaling by this compound.
Potential Modulation of NF-κB and MAPK Pathways
The NF-κB and MAPK signaling pathways are central to inflammation, cell survival, and proliferation.[10][11][12][13][14][15] Given the emerging roles of phenothiazines in oncology and neuroprotection, it is plausible that this compound could modulate these pathways. For instance, in the context of neuroprotection, promethazine's effects may be mediated through the inhibition of pro-inflammatory and apoptotic cascades regulated by NF-κB and JNK/p38 MAPKs.
Caption: Hypothesized Modulation of NF-κB and MAPK Pathways by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the therapeutic potential of this compound.
In Vitro Histamine H1 Receptor Binding Assay
This protocol determines the binding affinity of this compound for the histamine H1 receptor.
Objective: To calculate the equilibrium dissociation constant (Ki) of this compound.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor.
-
[³H]-mepyramine (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled mepyramine (for non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine membrane preparations, [³H]-mepyramine (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled mepyramine.
-
Incubate at room temperature for 90 minutes.[16]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for an In Vitro Histamine H1 Receptor Binding Assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol assesses the acute anti-inflammatory activity of this compound in a rodent model.
Objective: To quantify the reduction in paw edema by this compound.
Materials:
-
Albino rats or mice.
-
This compound.
-
1% Carrageenan solution in saline.
-
Vehicle control (e.g., saline, propylene glycol).
-
Reference anti-inflammatory drug (e.g., phenylbutazone).[17]
-
Plethysmometer.
Procedure:
-
Divide animals into control, standard, and test groups.
-
Administer this compound (test groups), vehicle (control), or the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each animal.[17]
-
Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol measures the antioxidant capacity of this compound.
Objective: To determine the Trolox equivalents (TE) of this compound.
Materials:
-
This compound.
-
Fluorescein (fluorescent probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a free radical generator).
-
Trolox (a vitamin E analog, used as a standard).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
In a 96-well plate, add fluorescein and either this compound, Trolox standard, or buffer (blank).[18]
-
Incubate the plate at 37°C.
-
Monitor the decay of fluorescein fluorescence over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[18]
-
Calculate the area under the curve (AUC) for each sample.
-
Construct a standard curve using the AUC of the Trolox standards.
-
Determine the ORAC value of this compound in Trolox equivalents from the standard curve.[19]
Future Directions and Conclusion
While the existing data on this compound is limited, the extensive research on promethazine and the broader phenothiazine class provides a strong rationale for its further investigation. The potential applications in neuroprotection, oncology, and anti-inflammatory therapies are significant. The immediate next steps should focus on systematic in vitro and in vivo studies to establish a specific pharmacological profile for this compound. Key areas of investigation should include its binding affinities at a wider range of receptors, its IC50 values against a panel of cancer cell lines, and its efficacy in animal models of neurological and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a clear path forward for unlocking the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound | 303-14-0 | Benchchem [benchchem.com]
- 4. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promethazine protects against 3-nitropropionic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Regulation of Mitogen-Activated Protein Kinase Signaling Pathways by the Ubiquitin-Proteasome System and Its Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pdspdb.unc.edu [pdspdb.unc.edu]
- 17. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
A Technical Guide to the Spectroscopic Analysis of Isopromethazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Isopromethazine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This compound, a phenothiazine derivative, is a structural isomer of the antihistamine promethazine.[1] A thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control in pharmaceutical and research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the complete structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework.[1]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound hydrochloride exhibits characteristic signals corresponding to the different protons in the molecule.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.15–7.25 | Multiplet | 8H |
| Methine Proton (CH) | ~4.10 | Quartet | 1H |
| N-Methyl Protons (N(CH₃)₂) | ~2.95 | Singlet | 6H |
Table 1: Representative ¹H NMR Chemical Shifts for this compound Hydrochloride.[1]
¹³C NMR Spectroscopic Data
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, offering a unique molecular fingerprint based on its bond vibrational frequencies.[1]
Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch | ~3420 | Indicates the N-H stretch of the phenothiazine ring amine.[1] |
| Aromatic C-H Stretch | 3000–3100 | Characteristic of sp²-hybridized carbons in the aromatic rings.[2] |
| Aliphatic C-H Stretch | 2850–2960 | Characteristic of sp³-hybridized carbons in the side chain.[2] |
| Heterocyclic Nitrogen with Alkyl Group | ~2850 | A sharp band attributed to the heterocyclic nitrogen with the alkyl group.[1] |
| Aromatic C=C Stretch | 1500 and 1600 | Sharp, double peaks resulting from the C=C stretch of the aromatic rings.[3] |
| Aromatic C-N Stretch | ~1590 | Typical for aromatic C-N stretching vibrations.[1] |
Table 2: Key Infrared Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which for this compound helps in confirming its molecular weight and elucidating its fragmentation pattern for structural confirmation.
Mass Spectrometric Data
This compound has a molecular formula of C₁₇H₂₀N₂S and a molar mass of 284.42 g/mol .[4]
| Parameter | Value (m/z) | Description |
| Molecular Ion (M⁺) | 284.4 | Corresponds to the mass of the intact this compound molecule. |
| Major Fragments | ||
| m/z (indicative) | Varies | Fragmentation patterns would be specific to the structure, often involving cleavage of the side chain. |
Table 3: Mass Spectrometry Data for this compound.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5]
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[6]
-
Data Acquisition for ¹H NMR :
-
Data Acquisition for ¹³C NMR :
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
-
Report chemical shifts to one decimal place.[7]
-
IR Spectroscopy Protocol
-
Sample Preparation (Thin Solid Film Method) :
-
Instrumentation : Use an Attenuated Total Reflectance Fourier Transform IR (ATR FT-IR) spectrometer.[2]
-
Data Acquisition :
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For non-volatile solids like this compound, direct insertion may be used.[11]
-
Ionization :
-
Mass Analysis :
-
Detection :
-
The separated ions are detected, and the data is processed by a computer to generate a mass spectrum, which plots ion abundance versus m/z.[11]
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an this compound sample.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | 303-14-0 | Benchchem [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Experimental Design [web.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Solubility and Stability of Isopromethazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Isopromethazine is a phenothiazine derivative and a structural isomer of the well-studied antihistamine, Promethazine. Due to the limited availability of specific quantitative solubility and stability data for this compound in publicly accessible literature, this guide leverages established information on Promethazine and general principles of phenothiazine chemistry to provide a comprehensive overview. The stability and degradation pathways described are largely based on data from its isomer and should be considered as probable characteristics for this compound, subject to empirical verification.
Introduction
This compound, a phenothiazine derivative, is recognized for its antihistaminic and anticholinergic properties.[1][2] As a structural isomer of Promethazine, it is also a critical impurity that requires careful monitoring in pharmaceutical formulations of Promethazine.[1] Understanding the physicochemical characteristics of this compound, particularly its solubility and stability, is paramount for the development of robust analytical methods, stable formulations, and for ensuring the safety and efficacy of related drug products. This technical guide provides a detailed examination of the available information on the solubility and stability of this compound, supplemented with data from its closely related isomer, Promethazine.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. While specific quantitative solubility data for this compound is scarce, qualitative descriptions and data from its isomer, Promethazine hydrochloride, provide valuable insights.
Qualitative Solubility of this compound Hydrochloride
Available data describes the solubility of this compound hydrochloride as follows:
| Solvent | Solubility Description |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| Water | Slightly Soluble (with sonication)[3] |
Comparative Solubility Profile of Promethazine Hydrochloride
Promethazine hydrochloride, the closely related isomer, has been more extensively characterized. Its solubility profile suggests that this compound hydrochloride is likely to exhibit good solubility in aqueous and polar organic solvents.
| Solvent | Qualitative Description | Quantitative Data (mg/mL) |
| Water | Very Soluble[4] | 557.7[5] |
| Ethanol (95%) | Freely Soluble[4] | - |
| Acetic Acid (100%) | Freely Soluble[4] | - |
| 0.1 N HCl (pH 1.2) | - | 590.0[5] |
| Phosphate Buffer (pH 7.4) | - | 554.3[5] |
| Acetic Anhydride | Sparingly Soluble[4] | - |
| Diethyl Ether | Practically Insoluble[4] | - |
Stability Characteristics
The stability of this compound is a critical quality attribute that can be influenced by various environmental factors. The degradation of phenothiazine derivatives like this compound can lead to loss of potency and the formation of potentially harmful impurities.
Factors Influencing Stability
Based on studies of Promethazine and other phenothiazines, the stability of this compound is likely affected by:
-
pH: The rate of degradation of Promethazine in solution is pH-dependent.[6]
-
Light: Phenothiazines are known to be photosensitive and can degrade upon exposure to light.[7]
-
Temperature: Elevated temperatures can accelerate the degradation of Promethazine.[8]
-
Oxidation: The phenothiazine nucleus is susceptible to oxidation, which is a primary degradation pathway.[6]
-
Metal Ions: The presence of metal ions, such as copper (II) and iron (III), can catalyze the degradation of Promethazine.[6]
Proposed Degradation Pathway
The degradation of this compound is expected to follow a similar pathway to Promethazine, primarily through oxidation of the sulfur atom in the phenothiazine ring to form the sulfoxide, and potential cleavage of the side chain.
Caption: Proposed degradation pathway for this compound.
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted as needed.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, pH buffers) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analysis: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Stability-Indicating Method: Forced Degradation and HPLC Analysis
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.
Expose solutions of this compound to various stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light.
A reverse-phase HPLC method can be used to separate this compound from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Visualizations
Experimental Workflow for Stability Testing
Caption: Experimental workflow for stability-indicating method development.
Factors Influencing this compound Stability
Caption: Key factors influencing the stability of this compound.
Conclusion
The solubility and stability of this compound are critical parameters for its effective analytical control and for the development of safe and stable pharmaceutical products containing Promethazine. While direct quantitative data for this compound is limited, a comprehensive understanding can be derived from its qualitative properties and through comparative analysis with its well-characterized isomer, Promethazine. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to assess the solubility and stability of this compound and other related phenothiazine derivatives. Further studies to generate specific quantitative data for this compound would be a valuable contribution to the pharmaceutical sciences.
References
- 1. This compound | 303-14-0 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound HYDROCHLORIDE CAS#: 5568-90-1 [m.chemicalbook.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. scielo.br [scielo.br]
- 6. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopromethazine: A Phenothiazine Derivative Under the Magnifying Glass
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isopromethazine is a phenothiazine derivative recognized for its antihistaminic and anticholinergic properties.[1] As a structural isomer of the well-known first-generation antihistamine, promethazine, it shares the same molecular formula but differs in the attachment point of its side chain to the phenothiazine core.[1] This subtle structural variance offers a compelling case for detailed investigation into its pharmacological profile and potential therapeutic applications. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, comparative receptor affinity, experimental protocols for its characterization, and its pharmacokinetic profile in relation to its isomer, promethazine.
Core Chemical and Pharmacological Properties
This compound, like other phenothiazines, possesses a tricyclic structure that is fundamental to its biological activity. Its classification as a histamine H1 receptor antagonist underlies its primary use as an antiallergic agent.[1] Furthermore, its anticholinergic effects contribute to its sedative properties and its utility in managing conditions like motion sickness.
Table 1: Physicochemical Properties of this compound and Promethazine
| Property | This compound | Promethazine |
| IUPAC Name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine |
| Molecular Formula | C17H20N2S | C17H20N2S |
| Molecular Weight | 284.42 g/mol | 284.42 g/mol |
| CAS Number | 303-14-0 | 60-87-7 |
Comparative Receptor Binding Profile
A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its therapeutic efficacy and potential side effects. While extensive quantitative data for this compound is not as readily available as for its more common isomer, the following table provides a comparative summary of the receptor binding affinities (Ki values, in nM) for promethazine, which serves as a valuable reference point due to their structural similarity. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Promethazine
| Receptor | Promethazine Ki (nM) |
| Histamine H1 | 2.87 |
| Dopamine D2 | ~180 |
| Muscarinic M1 | ~30 |
| Muscarinic M2 | ~100 |
| Muscarinic M3 | ~60 |
| Muscarinic M4 | ~40 |
| Muscarinic M5 | ~120 |
Note: Data for promethazine is compiled from various sources. Specific Ki values for this compound are not widely reported in publicly available literature.
Mechanism of Action: H1 Receptor Antagonism and Downstream Signaling
This compound exerts its primary antihistaminic effect by acting as an inverse agonist at the histamine H1 receptor. This action blocks the downstream signaling cascade typically initiated by histamine binding. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: this compound blocks the H1 receptor, preventing histamine-induced signaling.
Experimental Protocols
Synthesis and Purification of this compound
A common synthetic route to this compound involves the N-alkylation of phenothiazine.
Materials:
-
Phenothiazine
-
2-Chloro-1-dimethylaminopropane
-
Sodium amide (NaNH2) or another strong base
-
Toluene or other suitable solvent
-
Hydrochloric acid (for salt formation)
-
Silica gel for column chromatography
-
Appropriate solvents for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenothiazine in dry toluene.
-
Add sodium amide portion-wise with stirring. The reaction mixture may be heated to facilitate the deprotonation of the phenothiazine nitrogen.
-
Slowly add 2-chloro-1-dimethylaminopropane to the reaction mixture and reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench cautiously with water.
-
Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude this compound base.
-
Purification:
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: The purified this compound base can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. The resulting salt can be further purified by recrystallization from a solvent system like ethanol/water to yield pure crystals.[2][3][4]
-
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][5][6][7]
In Vivo Assessment of Antihistaminic Activity (Guinea Pig Ileum Assay)
This ex vivo method is a classic pharmacological preparation to assess H1-receptor antagonism.[8][9]
Materials:
-
Guinea pig
-
Tyrode's solution (or other physiological salt solution)
-
Histamine dihydrochloride
-
This compound hydrochloride
-
Organ bath with a transducer and recording system
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated.
-
Allow the tissue to equilibrate for at least 30 minutes.
-
Record a cumulative concentration-response curve for histamine to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period.
-
Repeat the cumulative concentration-response curve for histamine in the presence of this compound.
-
A rightward shift of the histamine concentration-response curve indicates competitive antagonism by this compound. The degree of the shift can be used to calculate the pA2 value, a measure of the antagonist's potency.
Pharmacokinetic Profile
While specific pharmacokinetic data for this compound is limited, the parameters for its isomer, promethazine, provide a useful comparison.
Table 3: Pharmacokinetic Parameters of Promethazine
| Parameter | Value | Route of Administration |
| Bioavailability | ~25% | Oral |
| Time to Peak (Tmax) | 1.5 - 3 hours | Oral |
| Peak Concentration (Cmax) | 2.4 - 18.0 ng/mL | Oral |
| Half-life (t1/2) | 12 - 15 hours | Oral |
| Protein Binding | ~93% | - |
Data for promethazine. It is important to note that the different side-chain attachment in this compound may lead to variations in these parameters.
Logical Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative analysis of this compound and its isomer, promethazine.
Caption: A workflow for comparing this compound and Promethazine.
Conclusion
This compound, as a structural isomer of promethazine, presents a valuable subject for further pharmacological investigation. Its distinct side-chain attachment may confer unique properties regarding receptor selectivity, potency, and pharmacokinetic profile. The methodologies and comparative frameworks outlined in this guide provide a robust foundation for researchers and drug development professionals to explore the nuances of this phenothiazine derivative. A deeper understanding of the structure-activity relationships between this compound and its counterparts will undoubtedly contribute to the broader knowledge of phenothiazine pharmacology and may unveil novel therapeutic opportunities.
References
- 1. This compound | 303-14-0 | Benchchem [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. esisresearch.org [esisresearch.org]
- 5. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 6. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. rjptsimlab.com [rjptsimlab.com]
Early-Stage Research on Isopromethazine's Biological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopromethazine is a phenothiazine derivative recognized for its antihistaminic and anticholinergic properties.[1] As a structural isomer of the well-established drug promethazine, its biological effects are of significant interest for structure-activity relationship (SAR) studies within this class of compounds.[2] This technical guide provides an in-depth overview of the early-stage research concerning this compound's biological effects, focusing on its primary mechanisms of action, inferred receptor binding affinities, and the experimental protocols used to characterize such compounds. Due to a scarcity of direct quantitative data for this compound, this guide leverages comparative data from its isomer, promethazine, and other related phenothiazines to provide a comprehensive understanding for research and development purposes.
Introduction
This compound, a member of the phenothiazine chemical class, is characterized by its histamine H1-blocking and antimuscarinic activities.[2] It is a structural isomer of promethazine, with the key difference being the attachment point of the side chain to the phenothiazine ring.[2] This subtle structural modification provides a valuable opportunity to investigate the SAR of phenothiazine derivatives, which are known for their diverse pharmacological effects, including antipsychotic, sedative, and antiemetic actions.[3][4] This guide will delve into the core biological effects of this compound, primarily its antagonism of histamine H1 and muscarinic acetylcholine receptors, and will also touch upon its potential interactions with other receptor systems based on the broader activity profile of phenothiazines.
Mechanism of Action and Signaling Pathways
This compound's primary biological effects are mediated through its antagonist activity at two key G-protein coupled receptors (GPCRs): the histamine H1 receptor and the muscarinic acetylcholine receptors.
Histamine H1 Receptor Antagonism
This compound is a potent antagonist of the histamine H1 receptor.[2] By competitively blocking this receptor, it prevents the binding of histamine and the subsequent initiation of the intracellular signaling cascade. The H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[2] Activation of this pathway by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] this compound's antagonism of the H1 receptor blocks this cascade, thereby mitigating allergic and inflammatory responses.[2]
Muscarinic Acetylcholine Receptor Antagonism
This compound also exhibits significant anticholinergic activity through its antagonism of muscarinic acetylcholine receptors (mAChRs).[2] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, similar to the H1 receptor, leading to PLC activation and subsequent downstream effects. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The specific binding profile of this compound across these subtypes has not been extensively detailed, but its anticholinergic effects contribute to both its therapeutic applications and potential side effects.
Quantitative Data (Comparative)
While specific quantitative binding data for this compound is not extensively documented, the following tables provide comparative receptor binding affinities for its isomer, promethazine, and other relevant phenothiazine derivatives. This data is crucial for understanding the potential biological activity of this compound within the context of its chemical class. The affinities are represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a stronger binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazine Derivatives [2]
| Compound | Dopamine D2 | Histamine H1 | Muscarinic M1 | Adrenergic α1 | Serotonin 5-HT2A |
| Promethazine | - | Very Strong | - | - | - |
| Chlorpromazine | Strong | Strong | Strong | Strong | - |
| This compound | Expected | Expected Strong | Expected | Expected | Expected |
Experimental Protocols
The characterization of compounds like this compound involves a series of in-vitro assays to determine their binding affinity and functional activity at target receptors.
Radioligand Binding Assay (Histamine H1 Receptor)
This assay is used to determine the binding affinity of a test compound for the H1 receptor.
-
Objective: To determine the Ki of this compound for the human H1 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[5]
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., unlabeled mepyramine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[8]
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[7]
-
Calcium Flux Assay (Histamine H1 Receptor Functional Antagonism)
This functional assay measures the ability of a compound to inhibit the intracellular calcium release induced by an agonist.
-
Objective: To determine the functional antagonist potency of this compound at the H1 receptor.
-
Materials:
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.[11]
-
Generate concentration-response curves for histamine in the presence and absence of this compound.
-
Determine the extent of the rightward shift in the histamine concentration-response curve caused by this compound to calculate its antagonist potency (pA2 or IC50).
-
Broader Pharmacological Profile: Interactions with Other Receptors
Phenothiazine derivatives are known to interact with a variety of other receptors, which contributes to their diverse therapeutic effects and side effect profiles.[2]
-
Dopamine Receptors: Many phenothiazines, particularly those used as antipsychotics, are antagonists at dopamine D2 receptors.[4] This activity is responsible for their antiemetic effects.[2] The affinity of this compound for dopamine receptors has not been well-characterized, but it is a potential area for further investigation.
-
Serotonin Receptors: Some phenothiazines also interact with serotonin (5-HT) receptors.[2] For example, antagonism of 5-HT2A receptors is a feature of some atypical antipsychotics. The potential for this compound to bind to serotonin receptors is another area for future research.
-
Adrenergic Receptors: Blockade of α1-adrenergic receptors is a common characteristic of phenothiazines and contributes to side effects such as orthostatic hypotension.
Pharmacokinetics (ADME - Inferred)
Specific pharmacokinetic data for this compound is limited. However, based on studies of its isomer, promethazine, the following can be inferred:
-
Absorption: this compound is likely well-absorbed after oral administration.
-
Distribution: As a lipophilic molecule, it is expected to be widely distributed throughout the body and to cross the blood-brain barrier.
-
Metabolism: this compound is expected to undergo extensive hepatic metabolism, likely involving N-demethylation and sulfoxidation, similar to other phenothiazines.[12][13]
-
Excretion: The metabolites are likely excreted in the urine and feces.
Conclusion and Future Directions
This compound is a phenothiazine derivative with established antihistaminic and anticholinergic properties. While direct quantitative data on its biological effects are sparse, its structural relationship to promethazine and the broader understanding of phenothiazine pharmacology provide a solid foundation for further research. Future studies should focus on obtaining precise quantitative data for this compound's binding affinities and functional activities at histamine, muscarinic, dopamine, and serotonin receptors. Elucidating its full receptor-binding profile will be crucial for a comprehensive understanding of its therapeutic potential and side-effect profile, and for its use as a tool in structure-activity relationship studies to design more selective and effective drugs. Furthermore, detailed pharmacokinetic and in-vivo studies are warranted to fully characterize its biological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 303-14-0 | Benchchem [benchchem.com]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. innoprot.com [innoprot.com]
- 10. agilent.com [agilent.com]
- 11. bu.edu [bu.edu]
- 12. [Metabolic interactions of promethazine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of promethazine hydrochloride on bilirubin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isopromethazine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed HPLC method for the quantitative analysis of Isopromethazine, a key isomer and impurity of Promethazine. The described protocol is designed for accuracy, specificity, and robustness in research and quality control environments.
Introduction
This compound is a structural isomer of Promethazine, a phenothiazine derivative with antihistaminic and sedative properties.[1] Due to their structural similarity, the effective separation and quantification of this compound from Promethazine and other related substances are critical for pharmaceutical quality control and formulation development. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable analytical technique for this purpose. This application note details a validated HPLC method for the analysis of this compound.
A significant challenge in the chromatographic analysis of Promethazine and its related compounds is the potential for peak tailing due to the presence of amine groups, which can interact with residual silanols on conventional silica-based HPLC columns.[1] Furthermore, the isomeric nature of this compound necessitates a highly selective method to ensure accurate quantification.[1]
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
2.1. Materials and Equipment
-
Reagents:
-
This compound Hydrochloride Reference Standard
-
Methanol (HPLC Grade)
-
Acetic Acid (Glacial, HPLC Grade)
-
Triethylamine (HPLC Grade)
-
Water (Deionized or HPLC Grade)
-
-
Equipment:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
2.2. Chromatographic Conditions
A validated method for the separation of Promethazine enantiomers, which can be adapted for this compound analysis, utilizes a chiral stationary phase.[2]
| Parameter | Condition |
| Column | Chirobiotic V, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Acetic Acid : Triethylamine (100:0.1:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 20-23°C[2] |
| Detector Wavelength | 254 nm[2] |
2.3. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).
2.4. Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation). A general procedure for a solid dosage form is provided below.
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, and sonicate for 15-20 minutes to extract the analyte.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for this compound analysis, based on established methods for related compounds.[2][4]
| Validation Parameter | Typical Results |
| Linearity (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.04 µg/mL[2][4] |
| Limit of Quantification (LOQ) | 0.07 µg/mL[2][4] |
Experimental Workflow and Diagrams
4.1. Logical Workflow for HPLC Analysis
The logical workflow for the HPLC analysis of this compound involves a series of sequential steps from preparation to data analysis.
Caption: Logical workflow for the HPLC analysis of this compound.
4.2. Sample Preparation Workflow
The following diagram illustrates the key steps involved in preparing a sample for HPLC analysis.
Caption: Workflow for sample preparation prior to HPLC analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a chiral stationary phase and a well-defined mobile phase allows for the effective separation of this compound from its related isomers and impurities. Adherence to the outlined protocols for sample and standard preparation is crucial for obtaining accurate and reproducible results. This method is suitable for implementation in quality control laboratories and research settings focused on the analysis of phenothiazine-based pharmaceuticals.
References
Application Note: Gas Chromatography Protocol for Isopromethazine Purity Testing
Abstract
This application note details a comprehensive gas chromatography (GC) method for the purity testing of Isopromethazine. This compound, an isomer and known impurity of Promethazine, requires a robust analytical method to ensure the quality and safety of pharmaceutical formulations. The described protocol utilizes a capillary GC system with a flame ionization detector (FID) to achieve efficient separation and quantification of this compound and its related substances. This document provides a complete methodology, including system suitability parameters, sample preparation, and data analysis, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a phenothiazine derivative and a structural isomer of the widely used antihistamine, Promethazine.[1] In pharmaceutical manufacturing, it is crucial to control the levels of impurities in active pharmaceutical ingredients (APIs) and finished products. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[2][3] This protocol outlines a specific GC-FID method for determining the purity of this compound and quantifying any related impurities. The method is designed to be specific, accurate, and precise, in line with regulatory expectations for pharmaceutical quality control.
Experimental Protocol
Instrumentation and Materials
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A fused silica capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.32 mm and a film thickness of 0.25 µm.
-
Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.
-
Gases for FID: Hydrogen and compressed air.
-
Reference Standards: this compound Hydrochloride and Promethazine Hydrochloride reference standards.
-
Solvent: Methanol (HPLC grade).
-
Sample Vials: 2 mL amber glass vials with crimp caps.
Chromatographic Conditions
The following table summarizes the optimized GC conditions for the analysis of this compound purity.
| Parameter | Condition |
| Column | 5% Phenylmethylpolysiloxane, 30 m x 0.32 mm, 0.25 µm |
| Injector | Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, 1.5 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 150°C, hold for 2 minutes |
| - Ramp: 10°C/min to 280°C | |
| - Final Hold: Hold at 280°C for 5 minutes | |
| Detector | Flame Ionization Detector (FID), 300°C |
| Data Acquisition | Collect data for the entire run time. |
Solution Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound Hydrochloride reference standard in a 50 mL volumetric flask with methanol.
-
System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of this compound Hydrochloride and 0.05 mg/mL of Promethazine Hydrochloride in methanol. This solution is used to verify the separation of this compound from its isomer.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 50 mL volumetric flask with methanol.
System Suitability
Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the this compound and Promethazine peaks should be not less than 2.0. |
| Tailing Factor | The tailing factor for the this compound peak should not be more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for the peak area of five replicate injections of the Standard Solution should be not more than 2.0%. |
Data Analysis and Purity Calculation
Inject the sample solution and record the chromatogram. Identify the peaks corresponding to this compound and any impurities. The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Data Presentation
The following table provides an example of expected quantitative data from the analysis.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 8.5 | 1500 | 0.15 |
| This compound | 10.2 | 995000 | 99.50 |
| Promethazine | 10.8 | 2500 | 0.25 |
| Impurity 2 | 12.1 | 1000 | 0.10 |
| Total | 1000000 | 100.00 |
Experimental Workflow Diagram
Caption: Workflow for this compound Purity Testing by Gas Chromatography.
Conclusion
The gas chromatography method described in this application note is suitable for the purity testing of this compound. The use of a 5% phenylmethylpolysiloxane column with a temperature gradient program allows for the effective separation of this compound from its isomer, Promethazine, and other potential impurities. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. Adherence to the system suitability criteria is essential to ensure the validity of the results obtained.
References
Application Notes and Protocols for In Vitro Assays of Isopromethazine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopromethazine is a phenothiazine derivative, recognized as a structural isomer of the widely-used antihistamine, promethazine.[1] Like its isomer, this compound is characterized as a histamine H1 receptor antagonist with anticholinergic properties.[1][2][3] Due to its phenothiazine core structure, it is also prudent to evaluate its activity at other receptors, such as dopamine receptors, to fully characterize its pharmacological profile.
These application notes provide detailed protocols for a panel of in vitro assays designed to quantify the activity of this compound at its primary target, the histamine H1 receptor, and a key potential secondary target, the dopamine D2 receptor. The provided assays will enable researchers to determine binding affinity and functional antagonism, crucial parameters in drug discovery and development.
Data Presentation: Comparative Pharmacological Data
Quantitative pharmacological data for this compound is not extensively available in the public domain.[1] Therefore, the following table presents data for its isomer, promethazine, and other relevant phenothiazine derivatives to provide a comparative context for expected activities. Researchers are encouraged to use the protocols herein to generate specific data for this compound.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) and Functional Potencies (IC50 in nM) of Selected Phenothiazines
| Compound | Histamine H1 Receptor (Ki, nM) | Dopamine D2 Receptor (IC50, nM) | Muscarinic M1 Receptor (Ki, nM) | Adrenergic α1 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Promethazine | 1.4[4] | ~779 | Data not readily available | Data not readily available | Data not readily available |
| Chlorpromazine | +++ | ~6.1 | +++ | ++++ | ++ |
| Trifluoperazine | Data not readily available | 1.1-1.2[5] | Data not readily available | Data not readily available | Data not readily available |
| Perospirone | Data not readily available | 1.4 | Data not readily available | Data not readily available | 0.6 |
Note: The "+" symbols for Chlorpromazine indicate relative affinity, with "++++" being the highest. For precise Ki values, further literature review is recommended.
Experimental Protocols & Visualizations
Histamine H1 Receptor Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for the human histamine H1 receptor through competitive radioligand binding.
Protocol: Radioligand Binding Assay for Histamine H1 Receptor
-
Materials:
-
Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
[3H]-Pyrilamine (radioligand).
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Mepyramine).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilution or vehicle control.
-
[3H]-Pyrilamine at a concentration near its Kd (e.g., 1-2 nM).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H1 Receptor Functional Antagonism Assay (Calcium Flux)
This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
Protocol: Calcium Flux Assay for H1 Receptor Antagonism
-
Materials:
-
A cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM or Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound hydrochloride.
-
Histamine (agonist).
-
A fluorescence plate reader with an injection system.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
-
Procedure:
-
Seed the H1 receptor-expressing cells into the microplates and culture overnight.
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
During incubation, prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of histamine at a concentration that elicits approximately 80% of the maximal response (EC80).
-
After dye loading, wash the cells with assay buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the histamine solution into the wells and continue to measure the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence upon histamine addition is indicative of the calcium flux.
-
Normalize the response in each well to the baseline fluorescence.
-
Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the histamine-induced calcium flux, using non-linear regression.
-
Dopamine D2 Receptor Functional Antagonism Assay (cAMP)
This assay determines the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the dopamine D2 receptor.
Protocol: cAMP Assay for D2 Receptor Antagonism
-
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Stimulation buffer.
-
This compound hydrochloride.
-
Dopamine (agonist).
-
Forskolin (to stimulate cAMP production).
-
A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
A plate reader compatible with the chosen cAMP assay kit.
-
-
Procedure:
-
Seed the D2 receptor-expressing cells into a suitable multi-well plate and culture as required.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and add the this compound dilutions to the cells. Pre-incubate for 15-30 minutes.
-
Prepare a stimulation solution containing Forskolin (at a concentration that gives a submaximal cAMP response) and a D2 receptor agonist like dopamine (at its EC80 concentration).
-
Add the stimulation solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the detection reagents from the kit and a compatible plate reader.
-
-
Data Analysis:
-
The signal from the cAMP assay is inversely proportional to the amount of cAMP produced.
-
Calculate the percentage of inhibition of the agonist-induced decrease in cAMP for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production, using non-linear regression.
-
References
- 1. This compound | 303-14-0 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Animal Models for Studying Isopromethazine's In Vivo Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopromethazine is a phenothiazine derivative recognized for its potent antihistaminic and anticholinergic properties.[1] As an enantiomer of the well-characterized drug promethazine, it is crucial to employ robust in vivo animal models to elucidate its specific pharmacological effects, encompassing both therapeutic potential and adverse reactions. These studies are fundamental for preclinical assessment and drug development.
This document provides detailed application notes and experimental protocols for evaluating the in vivo effects of this compound using established animal models. The primary activities of this compound that can be assessed are its histamine H1 receptor antagonism, its anticholinergic (muscarinic receptor antagonist) activity, and its sedative effects on the central nervous system.
Disclaimer: Specific in vivo quantitative data for this compound is limited in publicly available literature. The quantitative data presented in the following tables are primarily based on studies of its enantiomer, promethazine. Researchers should consider these values as a starting point and perform dose-response studies to determine the optimal concentrations for this compound.
Data Presentation: In Vivo Effects of Promethazine (as a proxy for this compound)
Table 1: Antihistaminic and Sedative Dosing of Promethazine in Animal Models
| Animal Model | Effect | Dosing Regimen | Route of Administration | Reference |
| Rat | Nociception (facilitation) | 1.25-5 mg/kg | Subcutaneous (SC) | [2] |
| Rat | Nociception (inhibition) | 20-40 mg/kg | Subcutaneous (SC) | [2] |
| Rat | Fetal Mortality | 25 mg/kg daily | Intraperitoneal | [3][4] |
| Rat | Sedation | 6.25 and 12.5 mg/kg | Oral (feeding) | [3][4] |
Table 2: General Anticholinergic and Sedative Dosing of Promethazine in Clinical Settings (for reference)
| Population | Indication | Dosing Regimen | Route of Administration | Reference |
| Adults | Nighttime Sedation | 25 to 50 mg | Intramuscular or Intravenous | [5] |
| Adults | Early Labor Sedation | 50 mg | Intramuscular or Intravenous | [5] |
| Children | Sedation | 12.5 to 25 mg at bedtime | Oral or Rectal | [6] |
| Adults | Allergic Reaction | 25 mg | Oral | [4] |
Experimental Protocols
Assessment of Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model evaluates the ability of this compound to protect against histamine-induced bronchospasm.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Histamine dihydrochloride solution (e.g., 0.1% in saline)
-
Saline solution (vehicle control)
-
Whole-body plethysmograph
-
Aerosol delivery system (nebulizer)
-
Data acquisition system to measure respiratory parameters
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmograph chamber for a consistent period before the experiment.
-
Baseline Measurement: Record the baseline respiratory frequency and tidal volume of the guinea pig in the plethysmograph.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the histamine challenge.
-
Histamine Challenge: Place the animal in the plethysmograph and expose it to an aerosol of histamine solution for a fixed duration (e.g., 30-60 seconds).
-
Data Recording: Continuously record respiratory parameters during and after the histamine challenge. The onset of bronchoconstriction is indicated by a significant decrease in respiratory frequency and an increase in labored breathing.
-
Endpoint: The primary endpoint is the time to onset of pre-convulsive dyspnea or a defined change in respiratory parameters.
-
Data Analysis: Compare the time to onset of bronchoconstriction in the this compound-treated group with the vehicle-treated group. A significant delay or prevention of bronchoconstriction indicates antihistaminic activity.
Assessment of Anticholinergic Activity: Pilocarpine-Induced Salivation in Mice
This protocol assesses the ability of this compound to inhibit muscarinic receptor-mediated salivation.
Materials:
-
Male CD-1 or Swiss Webster mice (20-25 g)
-
This compound
-
Pilocarpine hydrochloride solution (e.g., 4 mg/kg in saline)
-
Saline solution (vehicle control)
-
Pre-weighed cotton balls
-
Forceps
-
Analytical balance
Procedure:
-
Fasting: Fast the mice for a few hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneously or orally).
-
Pilocarpine Injection: After a specified pretreatment time, inject pilocarpine subcutaneously to induce salivation.
-
Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball in the mouth of each mouse for a fixed period (e.g., 15 minutes).
-
Measurement: Remove the cotton ball and immediately weigh it. The difference in weight represents the amount of saliva produced.
-
Data Analysis: Compare the mean weight of saliva produced in the this compound-treated group to the vehicle-treated group. A significant reduction in salivation indicates anticholinergic activity.
Assessment of Sedative Effects: Open Field Test in Rats
The open field test is used to evaluate general locomotor activity and exploratory behavior, which are typically reduced by sedative drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Saline solution (vehicle control)
-
Open field apparatus (a square arena with walls, often equipped with automated tracking software)
-
Video recording system
Procedure:
-
Acclimatization: Handle the rats for several days before the test to reduce stress. Allow them to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally).
-
Open Field Test: After the appropriate pretreatment time, place the rat in the center of the open field arena.
-
Data Recording: Record the animal's activity for a set period (e.g., 10-15 minutes). Parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of line crossings
-
Rearing frequency
-
-
Data Analysis: Compare the mean values of the measured parameters between the this compound-treated and vehicle-treated groups. A significant decrease in locomotor activity and exploratory behavior suggests a sedative effect.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of Histamine H1 and Muscarinic (M1/M3/M5) receptors.
Experimental Workflows
Caption: Experimental workflows for assessing the in vivo effects of this compound.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Isopromethazine as a Reference Standard in Pharmaceutical Analysis
References
- 1. Iso Promethazine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mtc-usa.com [mtc-usa.com]
- 6. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. ijcrt.org [ijcrt.org]
- 9. This compound British Pharmacopoeia (BP) Reference Standard 5568-90-1 [sigmaaldrich.com]
- 10. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 11. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 12. A validated stability‐indicating reversed‐phase‐UPLC method for simultaneous estimation of promethazine hydrochloride, methylparaben, propylparaben and sodium benzoate assay of cough suppressant and antihistamine liquid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Isopromethazine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopromethazine, a phenothiazine derivative, is a positional isomer of the well-known antihistamine, Promethazine. Due to its structural similarity to Promethazine, which has a range of pharmacological effects including antihistaminic, sedative, and antiemetic properties, the quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. These application notes provide a comprehensive overview of the methodologies for the quantitative determination of this compound in biological samples such as plasma, urine, and tissues.
While specific quantitative data for this compound is limited in publicly available literature, the protocols and data presented for its isomer, Promethazine, offer a robust starting point for method development and validation for this compound analysis. The key challenge lies in the chromatographic separation of the positional isomers, for which specific chiral or high-resolution chromatographic techniques are necessary.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Promethazine, a structural isomer of this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values should be considered as illustrative and would require experimental determination and validation for this compound.
Table 1: LC-MS/MS Method Parameters for the Quantification of Promethazine in Human Plasma and Urine
| Parameter | Human Plasma | Human Urine |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.00 ng/mL[1] | 1.00 ng/mL[1] |
| Linearity Range | 1.00 - 200 ng/mL | 1.00 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Recovery | > 97%[1] | > 95% |
| Intra-day Precision (CV%) | < 10%[1] | < 10%[1] |
| Inter-day Precision (CV%) | < 10%[1] | < 10%[1] |
Table 2: LC-MS/MS Method Parameters for the Quantification of Promethazine and its Metabolites in Swine Tissues[2]
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Linearity Range (µg/kg) | Recovery (%) |
| Promethazine (PMZ) | Muscle, Liver, Kidney | 0.05 | 0.1 | 0.1 - 50 | 77 - 111 |
| Fat | 0.05 | 0.1 | 0.1 - 50 | 77 - 111 | |
| Promethazine Sulfoxide (PMZSO) | Muscle, Liver, Kidney | 0.05 | 0.1 | 0.1 - 50 | 77 - 111 |
| Fat | 0.05 | 0.1 | 0.1 - 50 | 77 - 111 | |
| Monodesmethyl-Promethazine (Nor1PMZ) | Muscle, Liver, Kidney | 0.1 | 0.5 | 0.5 - 50 | 77 - 111 |
| Fat | 0.05 | 0.1 | 0.5 - 50 | 77 - 111 |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.
a) Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma/Urine
This protocol is adapted from methods for Promethazine and would require optimization for this compound.
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge plasma samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 0.5 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like Chlorpromazine).[3]
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
b) Protocol for Liquid-Liquid Extraction (LLE) of this compound from Tissues
This protocol is based on methods for Promethazine in swine tissues and would need validation for this compound.[2]
-
Tissue Homogenization:
-
Weigh approximately 1 g of tissue and homogenize it with an appropriate buffer.
-
-
Extraction:
-
To the homogenate, add an internal standard.
-
Add 3 mL of an extraction solvent (e.g., 0.1% formic acid in acetonitrile).[2]
-
Vortex for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
-
Purification:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of n-hexane (saturated with acetonitrile) for purification, vortex, and centrifuge.[2]
-
Collect the acetonitrile phase.
-
-
Evaporation and Reconstitution:
-
Evaporate the acetonitrile phase to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
LC-MS/MS Analysis
a) Chromatographic Conditions for Isomer Separation
The separation of positional isomers like this compound and Promethazine requires a highly selective chromatographic method.
-
Column: A chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based) or a high-resolution C18 column under optimized conditions.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water). Gradient elution is often necessary to achieve adequate separation.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
b) Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for phenothiazines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing standard solutions into the mass spectrometer. For Promethazine, common transitions are monitored and similar ones would be expected for this compound, though they must be empirically determined.
Visualizations
Metabolic Pathway of this compound
The metabolic pathway of this compound is presumed to be similar to that of Promethazine, involving sulfoxidation and N-demethylation as major routes. The following diagram illustrates this putative pathway.
Caption: Putative metabolic pathway of this compound.
Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the quantitative analysis of this compound in biological samples.
Caption: General experimental workflow for this compound quantification.
Logical Relationship of Analytical Method Validation
This diagram shows the key parameters that need to be assessed during the validation of a quantitative method for this compound.
Caption: Key parameters for analytical method validation.
Conclusion
The quantitative analysis of this compound in biological samples presents a unique challenge due to the presence of its positional isomer, Promethazine. The successful implementation of a robust analytical method relies on high-resolution chromatographic separation coupled with the high sensitivity and selectivity of tandem mass spectrometry. The protocols and data provided herein for Promethazine serve as a valuable resource for the development and validation of methods for this compound. Researchers are strongly encouraged to perform thorough method validation to ensure the accuracy, precision, and reliability of their results.
References
Application Notes and Protocols for Determining Isopromethazine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopromethazine, a phenothiazine derivative and a structural isomer of promethazine, is a compound with potential pharmacological activities.[1][2] As with any compound under investigation for therapeutic applications, a thorough assessment of its cytotoxic potential is paramount. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein are designed to measure various hallmarks of cell death, including metabolic activity, membrane integrity, and the induction of apoptosis and necrosis.
Due to the limited availability of direct quantitative data for this compound, data from its structural isomer, promethazine, is presented as a surrogate to provide context for expected cytotoxic effects. Phenothiazine derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis and disruption of key signaling pathways such as the PI3K/Akt pathway.[3][4]
Key Cell-Based Assays for Cytotoxicity Assessment
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. The following assays are fundamental for this purpose:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH from compromised cells.
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells based on changes in membrane asymmetry and integrity.
I. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Selected cancer cell lines (e.g., colorectal cancer lines like HCT116, SW480, or leukemia cell lines like K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Experimental Workflow: MTT Assay
Experimental workflow for the MTT assay.
Quantitative Data Summary (Surrogate: Promethazine)
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| HCT116 (Colorectal) | CCK-8 | 48 | ~40 | [4] |
| SW480 (Colorectal) | CCK-8 | 48 | ~60 | [4] |
| K562 (Leukemia) | Not Specified | Not Specified | Potent Cytotoxicity | [5] |
II. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cell membrane integrity.[6][7]
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.
-
Include the following controls in triplicate:
-
Untreated Control: Cells in medium only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the solvent used for this compound.
-
Medium Background Control: Medium only (no cells).
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Experimental Workflow: LDH Assay
Experimental workflow for the LDH assay.
III. Annexin V & Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Selected cell lines
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat cells with different concentrations of this compound for the desired time period. Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC and PI signal detectors (or appropriate detectors for the chosen fluorochromes).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a quadrant plot to differentiate the cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Experimental Workflow: Annexin V/PI Assay
Experimental workflow for Annexin V/PI assay.
Quantitative Data Summary (Surrogate: Promethazine)
| Cell Line | Treatment | Effect | Reference |
| Colorectal Cancer Cells | Promethazine | Dose-dependent increase in apoptosis | [4] |
| Chronic Myeloid Leukemia (K562) | Promethazine | Induction of autophagy-associated apoptosis | [5] |
| Ischemic Stroke Model (Rats) | Promethazine | Reduction in apoptotic cell death | [11] |
| Cerebral Infarction Model (Rats) | Promethazine | Inhibition of neuronal apoptosis | [12] |
IV. Signaling Pathways Implicated in Phenothiazine-Induced Cytotoxicity
Phenothiazine derivatives, including promethazine, have been shown to induce cytotoxicity through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[3][4] A primary pathway implicated is the PI3K/Akt signaling cascade.
PI3K/Akt Signaling Pathway in Cell Survival and Apoptosis
The PI3K/Akt pathway is a critical regulator of cell survival. Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and promotes the expression of anti-apoptotic proteins like Bcl-2. Inhibition of this pathway can lead to decreased cell survival and the induction of apoptosis.
Studies on promethazine have demonstrated that it can suppress the proliferation and induce apoptosis in colorectal cancer cells by inhibiting the PI3K/Akt signaling pathway.[3][4] This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, ultimately leading to the activation of executioner caspases like caspase-3.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 11. ahajournals.org [ahajournals.org]
- 12. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Isopromethazine in Histamine H1 Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopromethazine is a phenothiazine derivative recognized for its antihistaminic properties, mediated through its antagonism of the histamine H1 receptor.[1] As a structural isomer of the well-characterized antihistamine promethazine, this compound is a compound of interest in the study of histamine H1 receptor interactions and the development of novel antihistaminic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in histamine H1 receptor binding studies, aimed at facilitating research into its pharmacological profile.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein.[2] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses.
Data Presentation: Comparative Binding Affinities
| Compound | Histamine H1 Receptor Ki (nM) | Receptor Source | Radioligand | Reference |
| This compound | Not Available | --- | --- | --- |
| Promethazine | 2.1 | Human (recombinant) | [³H]mepyramine | (Tashiro et al., 2008) |
| Chlorpromazine | 0.8 | Rat Brain | [³H]mepyramine | (Peroutka & Snyder, 1981) |
| Levomepromazine | 0.5 | Rat Brain | [³H]mepyramine | (Peroutka & Snyder, 1981) |
Experimental Protocols
Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (a commonly used H1 receptor antagonist radioligand).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human H1 receptor and harvest.
-
Homogenize cells in ice-cold assay buffer and centrifuge.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]mepyramine (at a concentration close to its Kd, e.g., 1-5 nM), and receptor membranes.
-
Non-specific Binding: Assay buffer, [³H]mepyramine, non-specific binding control, and receptor membranes.
-
Competitive Binding: Assay buffer, [³H]mepyramine, varying concentrations of this compound, and receptor membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Ligand Binding Kinetics
This protocol outlines a cell-based assay to measure the binding of this compound to the H1 receptor in real-time in living cells.
Materials:
-
Cell Line: HEK293 cells co-expressing the H1 receptor fused to a Renilla luciferase (Rluc) donor and a fluorescently labeled H1 receptor antagonist (e.g., a derivative of mepyramine) as the acceptor.
-
Test Compound: this compound hydrochloride.
-
BRET Substrate: Coelenterazine h.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer with two emission filters (for measuring Rluc and acceptor emissions).
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered HEK293 cell line.
-
Plate the cells in white, opaque microplates and allow them to adhere overnight.
-
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add the fluorescently labeled H1 receptor antagonist to the wells.
-
To measure competitive binding, add varying concentrations of this compound.
-
Add the BRET substrate (coelenterazine h).
-
-
BRET Measurement:
-
Immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for the acceptor) using a BRET-compatible plate reader.
-
For kinetic measurements, take readings at regular intervals over a desired time course.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
For competitive binding, plot the BRET ratio against the logarithm of the this compound concentration to determine the IC50.
-
For kinetic analysis, plot the BRET ratio over time to determine association and dissociation rate constants.
-
Visualizations
Signaling Pathway of the Histamine H1 Receptor
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound to Other Antihistamines
Caption: Classification of this compound among other H1 antihistamines.
References
Application of Isopromethazine in Anticancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopromethazine, a phenothiazine derivative, is structurally similar to promethazine, which has demonstrated potential anticancer properties. This document provides detailed application notes and protocols for investigating the anticancer effects of this compound in various research models. The information is curated for researchers in oncology and drug development, offering a framework for in vitro and in vivo studies. While direct research on this compound's anticancer activity is emerging, the protocols and mechanisms outlined below are based on the established effects of the broader phenothiazine class and the closely related compound, promethazine.
Mechanism of Action
Phenothiazines, as a class of compounds, have been observed to exert anticancer effects through multiple mechanisms.[1] The primary proposed mechanism of action for phenothiazine derivatives in cancer is the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. This is often achieved through the modulation of key signaling pathways that are frequently dysregulated in cancer.
Based on studies of the structurally analogous compound promethazine, a principal target of this compound in cancer cells is likely the PI3K/AKT signaling pathway .[2][3][4] This pathway is crucial for cell growth, survival, and proliferation. By inhibiting this pathway, this compound can potentially halt the uncontrolled growth of cancer cells and trigger their self-destruction.
Other reported mechanisms for phenothiazines that may be relevant for this compound include:
-
Disruption of plasma membrane integrity: Phenothiazines can interact with the lipid bilayer of cancer cell membranes, leading to increased permeability and cell death.[1]
-
Modulation of other signaling pathways: The MAPK/ERK1/2 and Wnt signaling pathways have also been implicated in the anticancer effects of some phenothiazines.[5]
-
Inhibition of drug efflux pumps: Certain phenothiazines can inhibit pumps like P-glycoprotein (ABCB1), which are responsible for multidrug resistance in cancer cells.[5]
Data Presentation
Table 1: In Vitro Cytotoxicity of Phenothiazine Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Promethazine | Colorectal Cancer Cells | Colorectal Cancer | Dose-dependent inhibition of proliferation | [2][3] |
| Fluphenazine | Various | Various | Varies by cell line | [5] |
| Perphenazine | Various | Various | Varies by cell line | [5] |
| Prochlorperazine | Various | Various | Varies by cell line | [5] |
| This compound | To be determined | To be determined | To be determined | N/A |
Note: Specific IC50 values for this compound are not yet widely published and need to be determined experimentally. The data for promethazine indicates a dose-dependent effect, and other phenothiazines show activity, suggesting this compound is a promising candidate for similar evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO or water)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol details the investigation of the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's anticancer effects.
Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.
References
- 1. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity Screening of Isopromethazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Phenothiazines, a class of compounds traditionally known for their antipsychotic and antihistaminic properties, have shown promising antifungal activity. Isopromethazine, a positional isomer of promethazine, and its derivatives represent a potential scaffold for the development of new antifungal drugs.[1] This document provides detailed application notes and protocols for the screening of this compound derivatives for their antifungal activity.
Disclaimer: Direct research on the antifungal activity of this compound derivatives is limited. The data and protocols presented here are largely based on studies of the closely related isomer, promethazine, and other phenothiazine derivatives. This information serves as a foundational guide for initiating research in this area.
Data Presentation: Antifungal Activity of Related Phenothiazine Derivatives
The following table summarizes the minimum inhibitory concentrations (MIC) of promethazine and chlorpromazine against various fungal species, providing a baseline for comparison when screening this compound derivatives.
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Promethazine | Cryptococcus neoformans/Cryptococcus gattii | 8 - 32 | [2] |
| Chlorpromazine | Cryptococcus neoformans/Cryptococcus gattii | 4 - 16 | [2] |
| Promethazine | Candida tropicalis (planktonic cells) | 64 | [3] |
| Promethazine | Candida tropicalis (biofilms) | 128 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of this compound derivatives based on established phenothiazine chemistry.[1][4] The primary route involves the N-alkylation of the phenothiazine core.
Materials:
-
Phenothiazine or substituted phenothiazine
-
Appropriate alkylating agent (e.g., 1-chloro-N,N-dimethylpropan-2-amine for this compound)
-
Strong base (e.g., sodium amide, sodium hydride)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenothiazine starting material in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Deprotonation: Add the strong base portion-wise to the solution at room temperature. Stir the mixture for 1-2 hours to ensure complete deprotonation of the phenothiazine nitrogen.
-
Alkylation: Add the alkylating agent dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (monitoring by TLC is recommended to determine reaction completion).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[5]
Materials:
-
Synthesized this compound derivatives
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Standardized fungal inoculum (0.5 McFarland standard)
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve the desired final inoculum concentration (typically 0.5 x 103 to 2.5 x 103 CFU/mL).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Visualizations
Caption: Experimental Workflow for Antifungal Screening.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. This compound | 303-14-0 | Benchchem [benchchem.com]
- 2. Antifungal activity of promethazine and chlorpromazine against planktonic cells and biofilms of Cryptococcus neoformans/Cryptococcus gattii complex species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Formulation Development of Isopromethazine for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation development of Isopromethazine for research purposes. This document outlines the physicochemical properties, pre-formulation studies, and analytical methodologies required to develop stable and effective formulations. The protocols provided are based on established pharmaceutical principles and data from related phenothiazine compounds, offering a robust starting point for laboratory investigation.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of this compound Hydrochloride is fundamental to its formulation development. This compound, a phenothiazine derivative, is the enantiomer of promethazine.[1] It is typically used as a hydrochloride salt to enhance its solubility and stability.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Reference |
| This compound (Free Base) | ||
| Chemical Name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | [1] |
| Molecular Formula | C17H20N2S | [1] |
| Molecular Weight | 284.42 g/mol | [1] |
| This compound Hydrochloride | ||
| Chemical Name | N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | [2] |
| Molecular Formula | C17H20N2S · HCl | [2] |
| Molecular Weight | 320.88 g/mol | [2] |
| Melting Point | Approximately 193-194 °C | [3] |
| pH (1 in 10 solution) | 4.0 - 5.5 (for Promethazine HCl) | [4] |
| Solubility (Qualitative) | ||
| Water | Very soluble (for Promethazine HCl) | [4] |
| Ethanol (95%) | Freely soluble (for Promethazine HCl) | [4] |
| Acetic Acid (100%) | Freely soluble (for Promethazine HCl) | [4] |
| Diethyl Ether | Practically insoluble (for Promethazine HCl) | [4] |
Note: Some data, particularly pH and qualitative solubility, are derived from its isomer, promethazine hydrochloride, and should be experimentally verified for this compound hydrochloride.
Pre-formulation Studies
Pre-formulation studies are essential to characterize the drug substance and its interactions with various excipients, providing a foundation for developing a stable and effective dosage form.
Solubility Profile
Determining the solubility of this compound hydrochloride across a physiologically relevant pH range is critical for predicting its in vivo absorption and for the development of liquid formulations.
Table 2: Estimated Aqueous Solubility of this compound Hydrochloride at 37°C
| Medium | pH | Estimated Solubility (mg/mL) | Reference (for Promethazine HCl) |
| 0.1 N HCl | 1.2 | > 500 | [5] |
| Double-distilled Water | ~7.0 | > 500 | [5] |
| Phosphate Buffer | 7.4 | > 500 | [5] |
Note: The quantitative solubility data is for promethazine hydrochloride and serves as an initial estimate.[5] It is crucial to experimentally determine the pH-solubility profile for this compound hydrochloride.
Protocol 1: Determination of pH-Solubility Profile
-
Prepare a series of buffers ranging from pH 1 to 8 (e.g., HCl, acetate, phosphate buffers).
-
Add an excess amount of this compound hydrochloride to a known volume of each buffer in sealed containers.
-
Equilibrate the samples in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Withdraw aliquots from each container and filter them through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility (mg/mL or M) against the pH of the respective buffers.
Stability Studies
Forced degradation studies are performed to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
Protocol 2: Forced Degradation Study
-
Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., water or methanol).
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug and drug solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.
-
-
Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC) to determine the extent of degradation and to identify any degradation products.
-
Ensure the analytical method can separate the parent drug peak from all degradation product peaks.
Excipient Compatibility
Evaluating the compatibility of this compound hydrochloride with common pharmaceutical excipients is crucial to ensure the stability of the final formulation.
Protocol 3: Excipient Compatibility Study
-
Select a range of common excipients based on the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate for tablets).
-
Prepare binary mixtures of this compound hydrochloride and each excipient, typically in a 1:1 ratio.
-
Prepare a physical mixture and a "wet" mixture (with a small amount of water) for each binary pair.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analyze the samples at initial and subsequent time points using techniques such as:
-
Visual observation: For changes in color or physical appearance.
-
Differential Scanning Calorimetry (DSC): To detect changes in melting point or the appearance of new peaks, indicating interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups.
-
High-Performance Liquid Chromatography (HPLC): To quantify the remaining drug and detect the formation of degradation products.
-
Analytical Method Development
A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products in formulation and stability samples.
Protocol 4: Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 250 nm is a reasonable starting point, similar to promethazine).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is an antagonist at several G-protein coupled receptors (GPCRs), primarily the histamine H1 receptor, dopamine D2 receptor, and muscarinic M1 receptor. Its therapeutic and side effects are a result of blocking the downstream signaling of these receptors.
Caption: this compound antagonizes H1, D2, and M1 receptors.
Experimental Workflow for Formulation Development
The logical progression of experiments is crucial for efficient formulation development. The following workflow outlines the key stages from initial characterization to the development of a prototype formulation.
References
- 1. SOP for Forced Degradation Study [m-pharmainfo.com]
- 2. 10H-Phenothiazine-10-ethanamine, N,N,beta-trimethyl-, hydrochloride (1:1) | C17H21ClN2S | CID 110668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compatibility studies of promethazine hydrochloride with tablet excipients by means of thermal and non-thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for Isopromethazine Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopromethazine is a phenothiazine derivative with potent antihistaminic and anticholinergic properties.[1] As a structural isomer of the well-characterized antihistamine promethazine, it functions primarily as a histamine H1-receptor antagonist.[1] These application notes provide a comprehensive overview of protocols for the preclinical administration of this compound, including recommended dosages, routes of administration, and experimental models to assess its antihistaminic, central nervous system (CNS), and anti-inflammatory effects.
Disclaimer: Preclinical research on this compound is limited. The dosage information provided herein is largely extrapolated from studies on its isomer, promethazine. Researchers should conduct dose-ranging studies to determine the optimal dosage for their specific animal model and experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound and related compounds in preclinical studies.
Table 1: Recommended Dosage Ranges for this compound (Extrapolated from Promethazine Data)
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Application | Reference(s) |
| Rat | Oral (gavage) | 18.5 - 55.5 | General Toxicology | [2][3] |
| Rat | Subcutaneous (SC) | 1.25 - 40 | Nociception/Sedation | [4] |
| Rat | Intravenous (IV) | 25 | Antihistaminic | [5] |
| Mouse | Oral (gavage) | 18.8 - 75 | General Toxicology | [2][3] |
| Guinea Pig | Oral (p.o.) | 10 - 50 | Antihistaminic | [6][7] |
Table 2: LD50 Values for Promethazine (Isomer of this compound)
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat | Subcutaneous (SC) | 400 | [2] |
| Mouse | Intravenous (IV) | 50 | [2] |
| Mouse | Subcutaneous (SC) | 290 | [2] |
| Mouse | Oral | 255 | [2] |
Experimental Protocols
Assessment of Antihistaminic Activity
This model assesses the ability of this compound to protect against histamine-induced bronchospasm.
Materials:
-
This compound
-
Histamine dihydrochloride (0.1% or 1% w/v in saline)[8]
-
Saline solution (vehicle control)
-
Guinea pigs (either sex)
-
Stopwatch
Procedure:
-
Fast the guinea pigs overnight but allow access to water.
-
Divide the animals into control and treatment groups.
-
Administer this compound (specify dose and route, e.g., oral gavage) to the treatment group. Administer an equivalent volume of saline to the control group.
-
After a predetermined pretreatment time (e.g., 60 minutes), place one animal at a time in the histamine chamber.
-
Expose the animal to a histamine aerosol (0.1% or 1% w/v) generated by the nebulizer.[8]
-
Record the time from the start of exposure to the onset of pre-convulsive dyspnea (PCD), characterized by difficulty breathing and signs of convulsions.[8][9]
-
Immediately remove the animal from the chamber upon observing PCD to allow for recovery.
-
Calculate the percentage of protection offered by this compound using the following formula: % Protection = [(T2 - T1) / T1] x 100 Where T1 is the mean PCD time for the control group and T2 is the PCD time for the treated animal.
Experimental Workflow for Histamine-Induced Bronchoconstriction
Caption: Workflow for assessing antihistaminic activity using the histamine-induced bronchoconstriction model in guinea pigs.
This model evaluates the inhibitory effect of this compound on IgE-mediated allergic reactions.
Materials:
-
This compound
-
Anti-ovalbumin serum (IgE)
-
Ovalbumin
-
Evans blue dye
-
Saline solution
-
Wistar rats
Procedure:
-
Sensitize the rats by intradermal injection of anti-ovalbumin serum into a shaved area of the back.
-
After a latency period of 24-48 hours, administer this compound or vehicle to the respective groups.
-
After the appropriate pretreatment time, intravenously inject a mixture of ovalbumin and Evans blue dye.
-
After 30 minutes, euthanize the animals and dissect the skin at the injection site.
-
Measure the diameter of the blue spot, which indicates plasma extravasation.
-
The percentage inhibition of the PCA reaction is calculated by comparing the mean wheal size in the treated group with the control group.
Assessment of Central Nervous System (CNS) Effects
This compound, like its isomer promethazine, is expected to have sedative effects due to its ability to cross the blood-brain barrier and antagonize H1 receptors in the CNS.[11]
This test assesses the sedative or depressant effects of this compound.
Materials:
-
This compound
-
Vehicle control
-
Mice or rats
-
Activity cage or open field apparatus equipped with infrared beams
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle to the respective groups.
-
At the time of expected peak effect, place each animal individually in the activity cage.
-
Record the locomotor activity (e.g., number of beam breaks) over a specified period (e.g., 30 minutes).
-
Compare the activity counts between the treated and control groups. A significant decrease in activity suggests a sedative effect.
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated using standard preclinical models.
This is a widely used model for acute inflammation.
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle control
-
Wistar rats
-
Plethysmometer
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer this compound or vehicle to the respective groups.
-
After the pretreatment period, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated group compared to the control group at each time point.
Signaling Pathway
This compound exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[12][13]
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
References
- 1. This compound | 303-14-0 | Benchchem [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. NTP Toxicology and Carcinogenesis Studies of Promethazine Hydrochloride (CAS No. 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Promethazine: Package Insert / Prescribing Information [drugs.com]
- 8. Histamine and acetylcholine-induced bronchospasm in guinea pigs [bio-protocol.org]
- 9. 2.9. Histamine-induced bronchospasm in Guinea pigs [bio-protocol.org]
- 10. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 11. Topical Promethazine Side Effects: Our Experience and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PathWhiz [pathbank.org]
- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing Isopromethazine synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of isopromethazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main strategies for synthesizing this compound are:
-
N-Alkylation of Phenothiazine: This is a common method involving the reaction of phenothiazine with an appropriate alkylating agent, such as 2-chloro-1-dimethylaminopropane, under alkaline conditions to introduce the dimethylaminopropyl side chain.[1]
-
Two-Step Synthesis from Amine and Propylene Oxide Precursors: This alternative route begins with the synthesis of the side chain, for instance, by reacting diethylamine with propylene oxide to form 1-diethylamino-2-propanol. This intermediate is then coupled with the phenothiazine moiety.[1]
Q2: What are the common impurities encountered in this compound synthesis?
A2: The most common impurities include:
-
Promethazine: The structural isomer of this compound, which can be challenging to separate due to their similar physicochemical properties.[2]
-
Promethazine Sulfoxide: An oxidation product of promethazine.[1][2]
-
Unreacted Phenothiazine: The starting material for the N-alkylation route.[1]
-
N-desmethylpromethazine: A potential byproduct from side reactions.[2]
Q3: Which analytical techniques are recommended for purity analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying this compound and separating it from its impurities.[1][2] Due to the difficulty in separating the this compound and promethazine isomers by reversed-phase HPLC alone, specialized columns, such as Cogent TYPE-C Silica™, may be required to achieve adequate selectivity.[2] Other useful techniques include Ultraviolet-Visible (UV-Vis) spectroscopy for quantification and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation.[1]
Q4: What are the key safety precautions to consider during this compound synthesis?
A4: Phenothiazine and its derivatives can be irritating to the skin and mucous membranes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of all reagents used.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Verify Reagent Stoichiometry: A slight molar excess of the alkylating agent (e.g., 1.2:1 ratio to phenothiazine) can help drive the reaction to completion.[1]
-
Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Check Catalyst Activity: If using a catalyst, ensure it is fresh and active. For Friedel-Crafts alkylation, catalyst loading is a critical parameter.[1]
-
-
Side Reactions:
-
The formation of byproducts, such as the isomeric promethazine, can reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and the choice of base, can help minimize side reactions.
-
-
Product Loss During Workup and Purification:
-
Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the product into the organic phase.
-
Distillation: If using vacuum distillation for purification, ensure the vacuum is stable and the temperature is carefully controlled to prevent product decomposition.[1]
-
Recrystallization: Choose an appropriate solvent system for recrystallization to maximize the recovery of pure this compound hydrochloride.[1]
-
Issue 2: High Impurity Profile (Low Purity)
Q: My final product has a high level of impurities, particularly the promethazine isomer. How can I improve the purity?
A: Achieving high purity, especially separating it from its promethazine isomer, requires careful optimization of both the reaction and purification steps.
-
Minimizing Impurity Formation:
-
Regioselectivity: The formation of promethazine as a byproduct is a common issue. The choice of synthetic route and reaction conditions can influence the regioselectivity of the alkylation.
-
Oxidation: To prevent the formation of sulfoxide impurities, consider degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Effective Purification Strategies:
-
Vacuum Distillation: Purification of the crude product by vacuum distillation is a crucial step to remove non-volatile impurities.[1]
-
Recrystallization of the Hydrochloride Salt: This is a highly effective method for enhancing purity to over 99%.[1] Experiment with different solvent systems to find the optimal conditions for selective crystallization of this compound hydrochloride.
-
Chromatography: While challenging for large-scale purification, preparative HPLC with a suitable stationary phase can be used to separate this compound from its isomers and other impurities.[2]
-
Data Presentation
Table 1: Optimized Reaction Conditions for N-Alkylation of Phenothiazine
| Parameter | Optimized Condition | Rationale |
| Reagent Ratio | 1.2:1 (Alkylating Agent:Phenothiazine) | Ensures complete conversion of the starting material.[1] |
| Solvent | Toluene | A common solvent for this type of reaction. |
| Base | Sodium Hydroxide or Potassium Hydroxide | To deprotonate the phenothiazine nitrogen. |
| Temperature | 34-38°C | Optimized for the final purification step of the free base.[3] |
| Reaction Time | 4 hours (for purification step) | Sufficient time for the conversion of the salt to the free base.[3] |
Table 2: Purity Enhancement through Purification Steps
| Purification Step | Typical Purity Achieved | Key Impurities Removed |
| Vacuum Distillation | >95% | Unreacted starting materials, high-boiling byproducts. |
| Recrystallization of HCl Salt | >99% | Isomeric impurities (promethazine), sulfoxides.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation of Phenothiazine
This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.
Step 1: N-Alkylation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in a suitable solvent such as toluene.
-
Add a base, for example, powdered potassium hydroxide.
-
Heat the mixture to reflux for approximately 2 hours.
-
While maintaining reflux, add 1-diethylamino-2-chloropropane dropwise over a period of 1 hour.
-
Continue to reflux the reaction mixture for an additional period, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
Step 2: Workup and Isolation of Crude this compound
-
Filter the reaction mixture to remove any inorganic salts.
-
Wash the filtrate with water.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash them with water.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound free base.
Step 3: Purification of this compound
-
Purify the crude free base by vacuum distillation, collecting the fraction at the appropriate boiling point.
Step 4: Formation and Recrystallization of this compound Hydrochloride
-
Dissolve the purified this compound free base in a suitable solvent.
-
Add hydrochloric acid to precipitate the hydrochloride salt.
-
Isolate the crude this compound hydrochloride by filtration.
-
Recrystallize the crude salt from an appropriate solvent system to obtain the final product with high purity.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: this compound's antagonistic effect on the Histamine H1 receptor signaling pathway.
References
Troubleshooting Peak Tailing in Isopromethazine HPLC Analysis: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Isopromethazine, encountering peak tailing is a common yet vexing issue that can compromise the accuracy and reliability of results. This technical support center provides a comprehensive guide to troubleshooting and resolving this chromatographic challenge through a series of frequently asked questions, detailed experimental protocols, and visual aids.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a basic compound like this compound in reversed-phase HPLC?
Peak tailing for basic compounds such as this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common culprits include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amine functional group of this compound. This interaction is a form of secondary retention mechanism that slows down a portion of the analyte molecules, leading to a "tailing" effect on the peak.[1][2][3]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both its ionized and non-ionized forms. This dual state can lead to inconsistent interactions with the stationary phase and result in peak tailing.[4]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a broadening and tailing of the peak.[1][5] This can be either mass overload (too concentrated a sample) or volume overload (too large an injection volume).[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to the formation of voids or channels in the packing material. This can cause the sample to travel through the column unevenly, resulting in peak distortion.[3][6]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter between the injector, column, and detector, can contribute to band broadening and peak tailing.[4][7]
Q2: How can I minimize secondary silanol interactions?
Several strategies can be employed to mitigate the unwanted interactions between this compound and residual silanol groups:
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically deactivated with a small, inert compound.[2][3] Using a well-end-capped C18 or C8 column is highly recommended for the analysis of basic compounds.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 2-3 will protonate the silanol groups, minimizing their ability to interact with the protonated basic analyte.[2][6][8]
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[2] However, be aware that TEA can sometimes suppress ionization in mass spectrometry detection.
-
Consider Alternative Stationary Phases: Columns with a stationary phase other than silica, such as polymeric or hybrid silica-polymer phases, can offer better peak shapes for basic compounds as they have fewer or no exposed silanol groups.[2]
Q3: What is the ideal mobile phase pH for this compound analysis?
The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. For optimal peak shape, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa. This compound is a basic compound, and its isomer, Promethazine, has a pKa of 9.821 at 25 °C. Assuming a similar pKa for this compound, to ensure it is fully protonated and to minimize silanol interactions, a mobile phase pH of 2-3 is ideal. At this low pH, the silanol groups on the stationary phase will also be protonated, reducing their capacity for secondary interactions.
Q4: My peak tailing persists even after adjusting the mobile phase and using a new column. What else could be the problem?
If the issue is not resolved by addressing the column and mobile phase, consider the following:
-
Sample Solvent Effects: The solvent in which your sample is dissolved can cause peak distortion if it is significantly stronger than the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.[6]
-
System Dead Volume: Check all your connections, particularly between the injector, column, and detector. Ensure you are using tubing with the smallest appropriate internal diameter and that all fittings are properly seated to minimize dead volume.[4]
-
Contamination: Contamination on the column frit or at the head of the column can lead to peak tailing. Using a guard column and ensuring proper sample filtration can help prevent this.[5] If contamination is suspected, a column wash with a strong solvent may be effective.[3]
-
Detector Settings: An incorrectly set detector time constant or a large detector cell volume can also contribute to peak tailing.[7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Secondary Interaction Mechanism
The diagram below illustrates the chemical interaction at the stationary phase that leads to peak tailing of basic compounds like this compound.
Caption: Interaction of this compound with the stationary phase.
Data Summary
The following table summarizes key parameters that can be adjusted to mitigate peak tailing during this compound HPLC analysis.
| Parameter | Recommended Adjustment for Peak Tailing | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | To ensure this compound is fully protonated and to suppress the ionization of residual silanol groups. |
| Column Chemistry | Use a high-quality, end-capped C18 or C8 column. | End-capping minimizes the number of available silanol groups for secondary interactions. |
| Mobile Phase Additive | 0.1% Triethylamine (TEA) or Formic Acid | TEA acts as a competing base to mask silanol groups. Formic acid helps maintain a low pH. |
| Buffer Concentration | 10-50 mM | An adequate buffer concentration helps to maintain a stable pH throughout the analysis. |
| Sample Concentration | Dilute the sample | To avoid mass overload of the column. |
| Injection Volume | Reduce the injection volume | To prevent volume overload and peak distortion. |
| Column Temperature | Increase temperature (e.g., to 30-40 °C) | Can sometimes improve peak shape and reduce retention time. |
Experimental Protocols
Baseline HPLC Method for this compound Analysis
This method can be used as a starting point for analysis and subsequent troubleshooting.
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 25 mM Phosphate Buffer pH 3.0 (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Protocol for Mobile Phase pH Adjustment
-
Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., 50:50 v/v).
-
Degas the mobile phase before use.
Protocol for Sample Dilution to Address Column Overload
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform a series of 1:10 dilutions of the stock solution.
-
Inject each dilution and observe the peak shape.
-
Identify the concentration at which the peak tailing is significantly reduced or eliminated. This will be your optimal sample concentration range.
By systematically addressing the potential causes of peak tailing outlined in this guide, researchers can significantly improve the quality and reliability of their this compound HPLC analysis.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. daneshyari.com [daneshyari.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound HYDROCHLORIDE CAS#: 5568-90-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Improving baseline resolution of Isopromethazine and its impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the baseline resolution of Isopromethazine and its impurities during chromatographic analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its related substances, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor baseline resolution between this compound and its isomeric impurity, Promethazine?
A1: The co-elution of this compound and Promethazine is a frequent challenge due to their structural similarity as isomers.[1][2] Standard reversed-phase columns may not provide sufficient selectivity.
Solutions:
-
Column Selection: Employ a column that offers alternative selectivity mechanisms. A UDC-Cholesterol™ column has demonstrated success in resolving this critical pair by providing shape selectivity in addition to reversed-phase interactions.[1] Beta-cyclodextrin bonded-phase columns have also been utilized for the separation of these isomers.[3]
-
Mobile Phase Optimization: A long, shallow gradient elution is often necessary to achieve adequate separation.[1] Fine-tuning the mobile phase composition, including the organic modifier and pH, is critical for improving resolution.[1]
-
pH Control: The pH of the mobile phase is a powerful tool for altering the retention and selectivity of ionizable compounds like this compound.[4][5] Adjusting the pH can modify the ionization state of the analytes, leading to differential interactions with the stationary phase and improved separation. For basic compounds, operating at a pH at least 2 units away from the pKa can ensure consistent ionization and better peak shape.[4][6]
Q2: My peaks for this compound and related compounds are tailing. What could be the cause and how can I fix it?
A2: Peak tailing for amine-containing compounds like this compound is often caused by secondary interactions with residual silanols on the surface of silica-based HPLC columns.[1] This can lead to inaccurate quantification.
Solutions:
-
Column Choice: Using a column with a low-silanol activity surface, such as a silica-hydride based column (e.g., Cogent TYPE-C Silica™), can significantly reduce peak tailing.[1]
-
Mobile Phase Additives: Incorporate a mobile phase additive to mask the active silanol groups. A common approach is to add a small percentage of an acid, like trifluoroacetic acid (TFA), to the mobile phase.[1] For basic compounds, using a buffer to maintain a consistent pH can also improve peak shape by suppressing unwanted ionic interactions.[7]
-
pH Adjustment: Operating at a low pH (e.g., <3) can protonate the silanol groups, minimizing their interaction with the protonated amine analytes and thus reducing tailing.[8]
Q3: I'm observing a drifting or noisy baseline during my gradient analysis. What can I do to improve it?
A3: Baseline issues in gradient elution can stem from several sources, including impurities in the mobile phase solvents or the absorbance of mobile phase additives at the chosen wavelength.
Solutions:
-
High-Purity Solvents: Always use high-purity, HPLC-grade solvents and additives to minimize baseline noise.[1] Using additives from single-use ampules, such as TFA, can prevent contamination and reduce background interference.[1]
-
Wavelength Adjustment: If a mobile phase additive absorbs at your primary detection wavelength, the baseline may drift as the solvent composition changes. A strategy to overcome this is to use a wavelength change program in your detector settings. After the critical peaks have eluted, switch to a wavelength where the interfering component has low or no absorbance.[1]
-
Proper Mixing and Degassing: Ensure your mobile phases are thoroughly mixed and properly degassed to prevent the formation of bubbles, which can cause baseline spikes and noise.
Frequently Asked Questions (FAQs)
Q: What is a suitable starting point for developing a method to separate this compound and its impurities?
A: A stability-indicating reversed-phase HPLC (RP-HPLC) method is a robust starting point. Consider using a column with proven selectivity for isomers, such as a UDC-Cholesterol or a Symmetry Shield RP8 column, and begin with a gradient elution program.[1][9] A typical mobile phase system could consist of an aqueous buffer (e.g., potassium phosphate) at a controlled pH and an organic modifier like acetonitrile or methanol.[9]
Q: How critical is the mobile phase pH for achieving baseline resolution?
A: It is highly critical. Since this compound and many of its impurities are basic compounds, their retention behavior is heavily influenced by the mobile phase pH.[4] Small changes in pH can lead to significant shifts in retention time and selectivity. For robust and reproducible separations, it is essential to use a buffer and carefully control the pH, ideally keeping it at least 1.5-2 pH units away from the pKa of the analytes.[4][6]
Q: Can I use an isocratic method for this separation?
A: While simpler, an isocratic method is often insufficient for resolving this compound from all its impurities, especially its isomer Promethazine, due to differences in their hydrophobicity.[1] A gradient elution is generally required to achieve adequate separation of the critical peak pairs within a reasonable runtime.[1]
Experimental Protocols
Below are detailed methodologies from validated HPLC methods for the analysis of this compound and its related substances.
Method 1: Impurity Profiling using a UDC-Cholesterol Column [1]
This method is designed for the separation of this compound from Promethazine and other related impurities.
-
Instrumentation: HPLC system with a binary pump, autosampler, and variable wavelength UV detector.
-
Column: Cogent UDC-Cholesterol™, 4.6 x 150 mm, 4µm particle size.
-
Mobile Phase A: DI Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, with a switch to 320 nm for later eluting impurities.
-
Injection Volume: 15 µL.
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 15 | 50 | 50 |
| 20 | 20 | 80 |
| 22 | 85 | 15 |
| 25 | 85 | 15 |
Method 2: Stability-Indicating RP-HPLC Method [9]
This method was developed for determining Promethazine HCl and its related substances.
-
Instrumentation: RP-HPLC system with a PDA/UV detector.
-
Column: Symmetry Shield RP8, 4.6 x 150 mm, 5µm particle size.
-
Mobile Phase A: 3.4% Potassium Phosphate in water, adjusted to pH 7.0 with dilute potassium hydroxide.
-
Mobile Phase B: Acetonitrile and Methanol (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10.0 µL.
-
Gradient Program: (Details of the time-based gradient were not fully specified in the source material but would involve a progressive increase in the proportion of Mobile Phase B).
Data Summary
The following table summarizes key quantitative data from the cited experimental methods.
| Parameter | Method 1 (UDC-Cholesterol)[1] | Method 2 (Symmetry Shield RP8)[9] |
| Column Type | Cogent UDC-Cholesterol™ | Symmetry Shield RP8 |
| Dimensions | 4.6 x 150 mm, 4µm | 4.6 x 150 mm, 5µm |
| Critical Pair Resolved | Promethazine & this compound | Impurity B & Impurity A |
| Resolution (Rs) | Data not specified, but well-resolved | 5.72 |
| Tailing Factor | Meets system suitability criteria | Meets system suitability criteria |
| Theoretical Plates | Meets system suitability criteria | Meets system suitability criteria |
Visual Diagrams
The following diagrams illustrate workflows and logical relationships relevant to improving the baseline resolution of this compound.
Caption: Troubleshooting workflow for poor baseline resolution.
Caption: Strategy for HPLC method development.
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Promethazine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
Addressing Isopromethazine degradation during storage and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with isopromethazine degradation during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: this compound hydrochloride is a solid that should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly sealed and in a well-ventilated area, away from sources of ignition and heat. For long-term stability, protection from light is also recommended due to the photosensitive nature of the phenothiazine ring system.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound, which contains a phenothiazine ring and a tertiary amine side chain, the primary degradation pathways are expected to be oxidation and hydrolysis. Photodegradation is also a significant concern.
-
Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of this compound sulfoxide and further oxidation to the sulfone.[2][3] The tertiary amine can also be oxidized to an N-oxide.
-
Hydrolysis: While the core structure is relatively stable to hydrolysis, cleavage of the side chain from the phenothiazine nucleus can occur under harsh acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of colored degradation products and radical species.[4][5]
Q3: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?
A3: Unexpected peaks are likely degradation products. The most common degradants for phenothiazine derivatives like this compound include its sulfoxide, and potentially N-desmethyl derivatives or cleavage products of the side chain.[6] To confirm the identity of these peaks, it is recommended to perform forced degradation studies and use techniques like LC-MS/MS for structural elucidation.
Q4: My this compound assay results are showing a decrease in potency over time, even with proper storage. What could be the cause?
A4: A gradual loss of potency can be attributed to slow degradation, even under recommended storage conditions. Several factors could contribute:
-
Trace Impurities: The presence of trace metal ions or peroxide impurities in excipients can catalyze oxidative degradation.[2][7]
-
Inadequate Protection from Light: Even brief or intermittent exposure to light can lead to cumulative photodegradation.
-
Oxygen Exposure: If the container is not tightly sealed, atmospheric oxygen can contribute to oxidation.
Consider performing a comprehensive stability study, including analysis of potential degradation products, to identify the root cause.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Significant decrease in the main this compound peak area in HPLC analysis of solutions prepared for experiments.
-
Appearance of multiple new peaks in the chromatogram shortly after sample preparation.
-
Noticeable color change in the solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Oxidation catalyzed by metal ions | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA (0.1%) to the sample diluent.[5] |
| Presence of peroxides in solvents | Use freshly opened, high-purity solvents. Test solvents for the presence of peroxides before use. |
| Photodegradation | Prepare and store solutions in amber or light-protective vials. Minimize exposure to ambient light during experiments. |
| Unstable pH | Buffer the sample solution to a slightly acidic pH (e.g., pH 4-5), as phenothiazines can be more stable in acidic conditions.[2] |
Issue 2: Poor Resolution Between this compound and its Degradation Products in HPLC
Symptoms:
-
Co-elution or partial co-elution of the main this compound peak with impurity peaks.
-
Inability to accurately quantify degradation products.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate chromatographic conditions | Optimize the mobile phase composition, pH, and gradient profile. A phenyl-hexyl or a C18 column with good end-capping is often effective for separating phenothiazine derivatives.[6] |
| Isomeric Impurities | This compound is an isomer of promethazine. Ensure your method can resolve these two compounds if promethazine is a potential impurity. Specialized columns like UDC-Cholesterol have shown success in resolving such critical pairs.[6] |
| Method not stability-indicating | Develop and validate a stability-indicating HPLC method by performing forced degradation studies to ensure all potential degradation products are resolved from the parent peak. |
Quantitative Data Summary
The following tables summarize expected degradation of this compound under various stress conditions. This data is illustrative and based on typical results for phenothiazine derivatives. Actual results may vary depending on the specific experimental conditions.
Table 1: Forced Degradation of this compound Hydrochloride in Solution
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5 - 10% | Side-chain cleavage products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 10 - 15% | Side-chain cleavage products |
| Oxidation | 3% H₂O₂ | 6 hours | Room Temp | 15 - 25% | This compound sulfoxide, N-oxide |
| Thermal | - | 48 hours | 80°C | 5 - 8% | Various minor degradants |
| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours & 200 watt hours/m² | Room Temp | 20 - 30% | Colored degradants, sulfoxide |
Table 2: Typical HPLC Method Parameters for this compound and its Degradants
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride
Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.
Materials:
-
This compound hydrochloride reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water and acetonitrile (HPLC grade)
-
pH meter, heating block, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Heat the solution at 60°C for 8 hours.
-
At appropriate time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).
-
Keep the solution at room temperature for 6 hours, protected from light.
-
At appropriate time points (e.g., 1, 3, 6 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound hydrochloride in a controlled temperature oven at 80°C for 48 hours.
-
Also, expose a solution of this compound (1 mg/mL) to the same conditions.
-
At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.
Procedure:
-
Column and Mobile Phase Screening:
-
Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile, methanol with different buffers like phosphate, acetate, and modifiers like trifluoroacetic acid).
-
The goal is to achieve good peak shape for this compound and resolution from any known impurities.
-
-
Forced Degradation Sample Analysis:
-
Inject the samples generated from the forced degradation study (Protocol 1) into the HPLC system.
-
Evaluate the chromatograms for the separation of the main peak from the degradation product peaks. The target is a resolution of >1.5 for all critical peak pairs.
-
-
Method Optimization:
-
If co-elution is observed, optimize the method by adjusting the gradient slope, mobile phase pH, and column temperature.
-
Ensure that the method is robust by making small, deliberate changes to the method parameters (e.g., flow rate ±10%, column temperature ±5°C) and observing the effect on the separation.
-
-
Method Validation:
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. rdlaboratories.com [rdlaboratories.com]
- 5. database.ich.org [database.ich.org]
- 6. mtc-usa.com [mtc-usa.com]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Overcoming poor solubility of Isopromethazine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Isopromethazine.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have poor solubility in aqueous solutions?
A1: this compound is a weakly basic drug with a lipophilic phenothiazine structure. Its aqueous solubility is highly dependent on the pH of the solution. The free base form of this compound is poorly soluble in neutral and alkaline aqueous media. The solubility significantly increases in acidic environments where the molecule becomes protonated. The predicted XLogP3 value for this compound is 4.2, indicating its lipophilic nature.
Q2: What is the expected pKa of this compound?
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method depends on the desired final concentration, dosage form, and experimental context. Common approaches include:
-
pH Adjustment: Lowering the pH of the aqueous solution will protonate the this compound molecule, significantly increasing its solubility.
-
Use of Co-solvents: The addition of a water-miscible organic solvent in which this compound is soluble can increase the overall solubility.
-
Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins can encapsulate the lipophilic this compound molecule, enhancing its apparent aqueous solubility.
-
Preparation of Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
-
Formation of Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.
Q4: Which cyclodextrin is most suitable for this compound?
A4: Studies on the structurally similar promethazine suggest that modified beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective in forming inclusion complexes and enhancing solubility. The choice of cyclodextrin and the molar ratio of drug to cyclodextrin should be optimized for your specific application.
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| pH of the buffer is too high (neutral or alkaline). | Lower the pH of your buffer to the acidic range (e.g., pH 2-5). The solubility of weakly basic drugs like this compound is significantly higher at lower pH. |
| Concentration of this compound exceeds its solubility at the given pH. | Determine the saturation solubility of this compound at your working pH. If the concentration is too high, consider using a solubility enhancement technique. |
| The hydrochloride salt has been converted to the free base. | If you started with this compound HCl, ensure the pH of your solution remains acidic to prevent conversion to the less soluble free base. |
Issue: The dissolution of my this compound formulation is too slow.
| Potential Cause | Troubleshooting Step |
| Poor wettability of the solid this compound. | Consider preparing a solid dispersion of this compound with a hydrophilic polymer like PVP K30 or a polyethylene glycol (PEG). |
| Large particle size of the this compound powder. | Reduce the particle size through micronization or by preparing a nanosuspension. |
| Insufficient solubility in the dissolution medium. | Incorporate a solubilizing agent, such as a cyclodextrin or a surfactant, into your formulation or dissolution medium. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted XLogP3 | pKa |
| This compound | C₁₇H₂₀N₂S | 284.42 | 4.2 | ~9.1 (estimated) |
| Promethazine | C₁₇H₂₀N₂S | 284.42 | 4.8 | 9.1 |
Table 2: Solubility Enhancement of Promethazine Theoclate (a salt of Promethazine) using Solid Dispersions with PEG 4000
| Formulation | Drug:Carrier Ratio | Dissolution after 10 mins (%) |
| Pure Drug | - | < 20 |
| Solid Dispersion | 1:1 | > 90 |
| Solid Dispersion | 1:3 | > 90 |
| Solid Dispersion | 1:5 | > 90 |
| (Data adapted from a study on Promethazine theoclate, which is expected to show similar trends for this compound) |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination of this compound
Objective: To determine the aqueous solubility of this compound as a function of pH.
Materials:
-
This compound hydrochloride
-
Buffer solutions (pH 2, 4, 6, 7.4, 8)
-
HPLC-grade water
-
Analytical balance
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Method:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add an excess amount of this compound hydrochloride to a known volume of each buffer solution in separate vials.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
Plot the logarithm of the solubility versus the pH to generate the pH-solubility profile.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To prepare and characterize an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
-
Analytical instruments for characterization (e.g., DSC, FTIR, NMR)
Method:
-
Phase Solubility Study:
-
Prepare aqueous solutions of increasing HP-β-CD concentrations.
-
Add an excess of this compound to each solution.
-
Shake at a constant temperature until equilibrium is reached (24-48 hours).
-
Filter the solutions and analyze the concentration of dissolved this compound by UV-Vis spectrophotometry or HPLC.
-
Plot the solubility of this compound against the concentration of HP-β-CD to determine the complexation stoichiometry and stability constant.
-
-
Preparation by Kneading Method:
-
Weigh equimolar amounts of this compound and HP-β-CD.
-
Triturate the powders in a mortar.
-
Add a small amount of water-alcohol mixture to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
-
Characterization:
Protocol 3: Formulation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with Polyvinylpyrrolidone (PVP) K30 to enhance its dissolution rate.[6]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Method:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratios).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
-
Characterize the solid dispersion for its amorphous nature (using DSC and XRD) and dissolution enhancement.
Visualizations
Caption: Workflow for pH-dependent solubility determination.
Caption: Strategies to overcome poor this compound solubility.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. [PDF] Characterization of Cyclodextrin Inclusion Complexes - A Review | Semantic Scholar [semanticscholar.org]
- 3. (PDF) Characterization of Cyclodextrin Inclusion Complexes - A Review (2010) | Ramnik Singh | 230 Citations [scispace.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Isopromethazine Quantification
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in developing a quantitative method for Isopromethazine?
A1: The primary challenges in this compound quantification include:
-
Peak Tailing: As a basic compound with amine groups, this compound is prone to interacting with residual silanols on silica-based HPLC columns, leading to asymmetric peak shapes (tailing).[1][2][3] This can negatively impact peak integration and quantification accuracy.
-
Separation from Isomers and Impurities: Achieving adequate chromatographic separation between this compound and its structural isomer, Promethazine, as well as other related impurities and degradation products, can be difficult.[4]
-
Matrix Effects in Bioanalysis: When quantifying this compound in biological matrices (e.g., plasma, urine), co-eluting endogenous components can suppress or enhance the ionization of the analyte in LC-MS/MS analysis, leading to inaccurate results.[5][6][7][8]
-
Analyte Stability: this compound may be susceptible to degradation under various conditions such as heat, light, and extreme pH.[4][9] It is crucial to assess its stability in solution and in the biological matrix during sample storage and processing.[10]
Q2: How can I troubleshoot peak tailing for this compound in my HPLC method?
A2: Peak tailing for basic compounds like this compound is a common issue. Here are several troubleshooting steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, using a mobile phase pH that is 2 units below the pKa of the analyte can help to ensure it is in a single ionic form and reduce interactions with silanols.[3][11]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase and improve peak shape.
-
Column Selection: Consider using a column with a highly inert stationary phase or end-capping to minimize silanol interactions. Phenyl- or cyano-based columns can offer alternative selectivities.
-
Lower Analyte Concentration: Column overload can lead to peak tailing. Try diluting the sample to see if the peak shape improves.[1]
-
Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that may contribute to peak shape issues.[12]
Q3: What are the key considerations for a stability-indicating method for this compound?
A3: A stability-indicating method must be able to accurately quantify the analyte in the presence of its degradation products, impurities, and excipients.[13][14] Key considerations include:
-
Forced Degradation Studies: The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[9][15][16][17][18] The goal is to achieve partial degradation (typically 5-20%) to ensure the method can separate the degradants from the intact drug.[18]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometer to assess the peak purity of the this compound peak in the presence of its degradants.
-
Mass Balance: The total amount of the drug and its degradation products should be accounted for to ensure that all significant degradants are being detected.[18]
Q4: How can I minimize matrix effects in the bioanalysis of this compound by LC-MS/MS?
A4: Minimizing matrix effects is critical for accurate bioanalysis.[19] Strategies include:
-
Effective Sample Preparation: Employ a robust sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation is a simpler but generally less clean method.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7] If a SIL-IS is not available, a structural analog can be used, but its effectiveness must be carefully validated.
-
Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[8]
Troubleshooting Guides
Guide 1: Poor Peak Shape in HPLC-UV Analysis
| Symptom | Possible Cause | Troubleshooting Action |
| Peak Tailing | Secondary interactions with silanol groups on the column.[1][2] | - Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[11] - Add a competing base like triethylamine (TEA) to the mobile phase. - Use a column with high-density bonding and end-capping. |
| Column Overload.[1][11] | - Reduce the injection volume or dilute the sample. | |
| Extra-column dead volume.[12] | - Use shorter, narrower internal diameter tubing between the injector, column, and detector. | |
| Peak Fronting | Sample solvent stronger than the mobile phase.[11] | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse or channeling. | - Replace the column. | |
| Split Peaks | Partially blocked column frit. | - Back-flush the column. If the problem persists, replace the frit or the column. |
| Sample injection in a solvent much stronger than the mobile phase.[3] | - Ensure the injection solvent is compatible with and ideally weaker than the mobile phase. |
Guide 2: Inaccurate Results in LC-MS/MS Bioanalysis
| Symptom | Possible Cause | Troubleshooting Action |
| High Variability in Results | Inconsistent matrix effects.[5][19] | - Improve sample clean-up procedure (e.g., switch from protein precipitation to LLE or SPE). - Use a stable isotope-labeled internal standard.[7] |
| Analyte instability in the matrix.[10] | - Perform bench-top, freeze-thaw, and long-term stability studies to assess analyte stability under different storage and processing conditions. | |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | - Optimize the extraction solvent, pH, and procedure. |
| Analyte degradation during sample processing. | - Investigate the stability of the analyte under the conditions of sample preparation. | |
| Signal Suppression or Enhancement | Co-eluting matrix components affecting ionization.[7][8] | - Optimize chromatography to separate the analyte from the interfering components. - Evaluate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds.[19] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Promethazine, which can be used as a starting point for developing and validating a method for this compound.
Table 1: HPLC-UV Method Validation Parameters for Promethazine HCl
| Parameter | Result | Reference |
| Linearity Range | 2-10 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 99.00 - 100.33% | |
| Precision (%RSD) | < 2% |
Table 2: UPLC Method Validation Parameters for Promethazine HCl
| Parameter | Result | Reference |
| Linearity Range | 10-100 µg/mL | [20] |
| Correlation Coefficient | 1.00 | [20] |
| Accuracy (% Recovery) | 100.0 - 100.2% | [20] |
Table 3: LC-MS/MS Method Validation Parameters for Promethazine in Swine Tissue
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 50 µg/kg | [21][22] |
| Correlation Coefficient (r) | > 0.99 | [21][22] |
| Limit of Detection (LOD) | 0.05 µg/kg | [21][22] |
| Limit of Quantification (LOQ) | 0.1 µg/kg | [21][22] |
| Accuracy (% Recovery) | 77 - 111% | [21][22] |
| Precision (%RSD) | 1.8 - 11% | [21][22] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Promethazine HCl
This protocol is adapted from a validated method for Promethazine and can be used as a starting point for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C8 (2) column (150 mm x 4.6 mm, 3 µm particle size).[23]
-
Mobile Phase: Acetonitrile:25mM Phosphate Buffer (pH 7.0) (50:50, v/v).[23]
-
Flow Rate: 1.0 mL/min.[23]
-
Detection: UV at 249 nm.[23]
-
Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration.
-
Forced Degradation:
-
Acid Hydrolysis: Reflux with 0.1 M HCl.
-
Base Hydrolysis: Reflux with 0.1 M NaOH.
-
Oxidative Degradation: Treat with 3% H₂O₂.
-
Thermal Degradation: Heat the solid drug at 105°C.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Protocol 2: LC-MS/MS Method for Promethazine in Biological Matrices
This protocol is based on a method for determining Promethazine in swine tissue and can be adapted for this compound in various biological matrices.[6][21][22]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: Waters Symmetry C18 (100 mm x 2.1 mm, 3.5 µm).[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.
-
Sample Preparation (SPE):
-
Condition a suitable SPE cartridge.
-
Load the pre-treated sample (e.g., plasma diluted with buffer).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in biological matrices using LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing peak tailing in the HPLC analysis of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 3. agilent.com [agilent.com]
- 4. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ajrconline.org [ajrconline.org]
- 10. selectscience.net [selectscience.net]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ijsdr.org [ijsdr.org]
- 14. ijcrt.org [ijcrt.org]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. journals.ekb.eg [journals.ekb.eg]
- 18. sgs.com [sgs.com]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A validated stability‐indicating reversed‐phase‐UPLC method for simultaneous estimation of promethazine hydrochloride, methylparaben, propylparaben and sodium benzoate assay of cough suppressant and antihistamine liquid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS/MS analysis of Isopromethazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Isopromethazine.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound due to matrix effects.
Issue 1: Poor Peak Shape, Tailing, or Splitting
-
Question: My this compound peak is showing significant tailing and splitting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is often a result of interactions between the analyte and the analytical column or residual matrix components.
-
Troubleshooting Steps:
-
Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection. An insufficient equilibration time can lead to inconsistent interactions.[1]
-
Mobile Phase Modifier: The addition of a small percentage of an acid, like formic acid (0.1%), to the mobile phase can improve peak shape for basic compounds like this compound by ensuring consistent protonation.[2]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Column Contamination: Matrix components, especially phospholipids, can accumulate on the column, leading to peak shape issues.[3] Implement a robust column washing procedure after each batch. If the problem persists, consider replacing the guard column or the analytical column.[4]
-
-
Issue 2: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
-
Question: I am observing a significant drop in this compound signal intensity, or in some cases, a complete loss of signal, especially in my biological samples compared to my standards in pure solvent. What is causing this and what can I do?
-
Answer: This phenomenon is likely due to ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the MS source.[5][6] Phospholipids are a common cause of ion suppression in plasma and tissue samples.[3][7]
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][7] Consider more rigorous sample preparation techniques beyond simple protein precipitation.
-
Chromatographic Separation: Optimize your LC method to separate this compound from the region where matrix components, like phospholipids, elute.[8] A slower gradient or a different column chemistry can improve resolution.
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[8][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification by maintaining a consistent analyte-to-IS ratio.[5][10][11]
-
-
Issue 3: Poor Reproducibility and Accuracy
-
Question: My results for this compound quantification are not reproducible between injections or between different sample preparations. What are the likely causes?
-
Answer: Poor reproducibility is often a consequence of variable matrix effects. Inconsistent removal of matrix components can lead to fluctuating levels of ion suppression or enhancement.[12]
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples, calibrators, and quality controls. Minor variations can lead to significant differences in matrix effects.
-
Implement an Internal Standard: The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is crucial to correct for variability in sample processing and matrix effects.[11][13][14]
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrants and samples experience similar matrix effects.[5] This helps to improve accuracy.
-
Check for Carryover: Inject a blank solvent after a high concentration sample to check for any carryover that could affect the next injection.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[5] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of the quantitative analysis.[12] In biological samples, common sources of matrix effects include salts, proteins, and phospholipids.[5]
Q2: How can I assess the presence of matrix effects for my this compound assay?
A2: A common method to evaluate matrix effects is the post-column infusion experiment.[9][15] In this setup, a constant flow of this compound solution is introduced into the mobile phase after the analytical column and before the MS source. A blank extracted matrix sample is then injected. Any dip or rise in the baseline signal of this compound indicates regions of ion suppression or enhancement, respectively, caused by the eluting matrix components.[15][16]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A3: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids, which are major contributors to matrix effects. For a more robust method, consider the following:
-
Liquid-Liquid Extraction (LLE): This technique provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering components and can be optimized for high selectivity for this compound.[3][17] There are also specialized SPE cartridges designed to specifically remove phospholipids.[3]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A4: A SIL-IS has the same physicochemical properties as this compound and will therefore behave identically during sample preparation and chromatographic separation.[10][13] Crucially, it will also experience the same degree of ion suppression or enhancement in the MS source.[11] By measuring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved, as the variability caused by matrix effects is effectively normalized.[5]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 25 µL of internal standard and 800 µL of 4% phosphoric acid. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect values for different sample preparation techniques. Note that these are representative values and actual results may vary depending on the specific experimental conditions.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | [7], |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 85 - 110 | [7] |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | [5],[3] |
Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. shimadzu.at [shimadzu.at]
- 2. mdpi.com [mdpi.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. zefsci.com [zefsci.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hdb.ugent.be [hdb.ugent.be]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of Mobile Phase for Isopromethazine Chiral Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral chromatography of Isopromethazine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral separation of this compound?
A1: The primary challenge is to achieve baseline resolution of the two enantiomers. This compound, like other phenothiazine derivatives, requires a chiral environment to differentiate between its mirror-image isomers. This is typically accomplished using a chiral stationary phase (CSP) and a carefully optimized mobile phase.
Q2: Which type of chiral stationary phase (CSP) is recommended for this compound?
A2: Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin, have proven effective for the chiral separation of phenothiazine derivatives like promethazine, a close structural analog of this compound.[1] An Astec® CHIROBIOTIC® V column, which is a vancomycin-based CSP, has been successfully used for the analysis of this compound enantiomers.[2]
Q3: What are the key mobile phase parameters to optimize for this compound chiral separation?
A3: The key parameters to optimize are the type and concentration of the organic modifier, the type and concentration of the acidic and basic additives, and the overall pH of the mobile phase. These factors influence the interactions between the analyte enantiomers and the chiral stationary phase.
Q4: Why are acidic and basic additives important in the mobile phase?
A4: Acidic and basic additives, such as acetic acid and triethylamine, are crucial for controlling the ionization state of both the analyte and the stationary phase.[1] For basic compounds like this compound, these additives can significantly improve peak shape and enantioselectivity by minimizing undesirable ionic interactions with residual silanols on the silica support and enhancing the desired chiral recognition interactions.
Q5: Can the elution order of this compound enantiomers be reversed?
A5: Yes, the elution order of enantiomers can sometimes be reversed by changing the mobile phase composition, the type of chiral stationary phase, or the column temperature. For polysaccharide-based CSPs, altering the organic modifier or additives can sometimes invert the elution order. With Pirkle-type CSPs, using a column with the opposite chirality of the stationary phase will reverse the elution order.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor or No Resolution | 1. Inappropriate mobile phase composition.2. Incorrect chiral stationary phase.3. Suboptimal column temperature.[3] | 1. Adjust the ratio of organic modifier to aqueous/buffer phase.2. Vary the concentration of acidic and basic additives (e.g., triethylamine, acetic acid).3. Ensure a macrocyclic glycopeptide-based CSP (e.g., vancomycin) is being used.4. Optimize the column temperature; lower temperatures often increase chiral selectivity.[3] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase pH.3. Column overload. | 1. Increase the concentration of the basic additive (e.g., triethylamine) to mask silanol activity.2. Adjust the mobile phase pH with additives like acetic acid or triethylamine acetate buffer.[1]3. Reduce the sample injection volume or concentration. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition.3. Unstable column temperature. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before injection; CHIROBIOTIC columns may require longer equilibration times.[3]2. Prepare fresh mobile phase daily and ensure proper mixing.3. Use a column oven to maintain a stable temperature.[2][3] |
| Loss of Resolution Over Time | 1. Column contamination.2. Degradation of the chiral stationary phase. | 1. Implement a column washing procedure after each batch of samples.2. Use a guard column to protect the analytical column.3. Ensure the mobile phase pH is within the stable range for the column. |
Experimental Protocols
Recommended Starting Conditions for this compound Chiral Separation
This protocol is based on a validated method for this compound and successful separations of the closely related compound, promethazine.[1][2]
-
High-Performance Liquid Chromatography (HPLC) System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: Astec® CHIROBIOTIC® V, 5 µm particle size, 25 cm x 4.6 mm I.D.[2]
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v).[1]
-
Column Temperature: 23 °C.[2]
-
Detection: UV at 240 nm.[2]
-
Injection Volume: 5 µL.[2]
Procedure:
-
Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase. For example, to prepare 1 L of the recommended mobile phase, combine 1000 mL of methanol with 1 mL of acetic acid and 1 mL of triethylamine. Filter and degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take longer than for standard reversed-phase columns.[3]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection and Data Acquisition: Inject the sample and acquire data for a sufficient duration to allow for the elution of both enantiomers.
Data Presentation
Table 1: Mobile Phase Compositions for Chiral Separation of Phenothiazine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase Composition | Reference |
| This compound | Astec® CHIROBIOTIC® V | Not fully specified, but a starting point is provided by promethazine methods. | [2] |
| Promethazine | Chirobiotic V | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) | [1] |
Visualizations
Experimental Workflow for this compound Chiral Method Development
References
- 1. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of this compound Enantiomers on Astec® CHIROBIOTIC® V application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of Isopromethazine in Research Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Isopromethazine in research formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Limited direct stability data for this compound is available in the public domain. Much of the guidance provided is based on data from its enantiomer, promethazine, and other closely related phenothiazine derivatives. These recommendations should be considered as a starting point for developing stable this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in research formulations?
A1: this compound, as a phenothiazine derivative, is susceptible to several environmental factors that can lead to its degradation. The primary factors of concern are:
-
Oxidation: The phenothiazine nucleus is prone to oxidation, which is a major degradation pathway.[1][2] This can be initiated by atmospheric oxygen, trace metal ions, and peroxides.
-
Light: Exposure to light, particularly UV radiation, can cause significant degradation of phenothiazine compounds.[3][4] Formulations should be protected from light to maintain stability.
-
pH: The stability of this compound is pH-dependent. Generally, phenothiazine derivatives exhibit greater stability in acidic conditions compared to neutral or alkaline solutions.[2][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including oxidation and hydrolysis.[2][6][7]
Q2: My this compound solution is changing color. What could be the cause?
A2: A color change in your this compound solution is a common indicator of degradation. This is often due to the oxidation of the phenothiazine ring system, leading to the formation of colored degradation products.[3] This process can be accelerated by exposure to light and air.
Q3: What are the expected degradation products of this compound?
A3: Based on studies of related phenothiazines like promethazine, the primary degradation products of this compound are likely to be its sulfoxide and other oxidized derivatives.[2][8] Under more strenuous conditions, cleavage of the side chain may also occur.
Q4: How can I prevent the degradation of this compound in my research formulations?
A4: To enhance the stability of this compound, consider the following strategies:
-
Use of Antioxidants: Incorporating antioxidants can effectively inhibit oxidative degradation. Common choices for pharmaceutical formulations include sodium metabisulfite, ascorbic acid, and butylated hydroxyanisole (BHA).[9]
-
pH Adjustment: Maintaining an acidic pH (typically below 6) can significantly improve stability.[2] Use of appropriate buffer systems is recommended.
-
Light Protection: Always store this compound solutions in light-resistant containers, such as amber vials, or protect them from light by wrapping the container in aluminum foil.[9]
-
Temperature Control: Store formulations at controlled room temperature or under refrigeration, as specified by stability data. Avoid exposure to high temperatures.[6][7]
-
Inert Atmosphere: For highly sensitive experiments, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can minimize oxidation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | Add an antioxidant such as sodium metabisulfite (e.g., 0.1% w/v) to the formulation.[9] | Reduced rate of degradation and prolonged stability of the this compound solution. |
| Photodegradation | Prepare and store the solution in amber glass containers or wrap clear containers in aluminum foil to protect from light. | Minimal degradation when the solution is not exposed to light. |
| Unfavorable pH | Adjust the pH of the solution to the acidic range (e.g., pH 4-6) using a suitable buffer.[2] | Enhanced stability due to the protonated state of the molecule being less susceptible to degradation. |
| High Storage Temperature | Store the solution at a lower temperature, such as in a refrigerator (2-8 °C), if preliminary tests show improved stability at this temperature.[6] | Slower degradation kinetics and extended shelf-life of the formulation. |
Issue 2: Inconsistent Results in this compound-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with Excipients | Evaluate the compatibility of this compound with all formulation components. For instance, lactose has been shown to interact with promethazine.[10] Consider using alternative excipients if incompatibility is suspected. | Consistent and reproducible assay results with a stable formulation. |
| Adsorption to Container | Test different container materials (e.g., glass vs. various plastics). Some compounds can adsorb to certain surfaces, leading to a decrease in the effective concentration. | Selection of a container material that does not interact with this compound. |
| Degradation During Experiment | Prepare fresh solutions for each experiment or validate the stability of stock solutions over the typical experimental duration under the same conditions (light, temperature). | Minimized variability in results due to on-the-bench degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways of a drug and for developing stability-indicating analytical methods.[11][12]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.[12]
-
Thermal Degradation: Store the stock solution at 60°C for 7 days.[11]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[11] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours for hydrolytic and oxidative stress; daily for thermal and photolytic stress), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[13][14][15]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for phenothiazine derivatives.[16]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[16]
-
Injection Volume: 10 µL
Method Development and Validation:
-
Optimization: Inject a mixture of the unstressed and stressed (from Protocol 1) this compound samples. Adjust the mobile phase composition, gradient, pH, and column type to achieve adequate separation (resolution > 2) between the parent this compound peak and all degradation product peaks.
-
Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[14][17]
Data Presentation
Table 1: Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours |
| Thermal | 60°C | 7 days |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | As per ICH Q1B |
Table 2: Potential Impact of pH on Promethazine HCl Degradation Rate
Note: This data is for Promethazine HCl and serves as an illustrative example for this compound.
| pH | Relative Degradation Rate | Activation Energy (cal/mole) |
| 2.98 | Low | 6601 |
| 3.94 | Moderate | 5888 |
| 5.12 | High | 5570 |
| (Data adapted from Stavchansky et al., 1983)[7] |
Visualizations
Caption: A simplified proposed degradation pathway for this compound.
Caption: General workflow for an experimental stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2928767A - Stabilized phenothiazine preparations - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. longdom.org [longdom.org]
- 13. scispace.com [scispace.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting guide for Isopromethazine synthesis side reactions
This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the synthesis of Isopromethazine. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve side reactions and impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during this compound synthesis?
A1: The primary side reactions in this compound synthesis involve oxidation of the phenothiazine ring, formation of the isomeric impurity promethazine, and potential electrophilic substitution on the aromatic rings of the phenothiazine core.
Q2: My final product is showing a significant peak corresponding to an oxidized impurity. How can I prevent this?
A2: Oxidation of the sulfur atom in the phenothiazine nucleus is a common issue, leading to the formation of this compound sulfoxide. This is often caused by exposure to air (oxygen) at elevated temperatures or the presence of oxidizing agents. To mitigate this, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Minimizing the reaction temperature and duration can also significantly reduce the rate of oxidation.
Q3: I am observing the formation of a significant amount of Promethazine as an impurity. What causes this and how can it be minimized?
A3: The formation of the structural isomer, Promethazine, is a known challenge in this compound synthesis. This typically occurs during the N-alkylation of the phenothiazine core with the alkylating agent. The regioselectivity of this reaction can be influenced by the reaction conditions. Using a less hindered base and controlling the temperature can help favor the formation of the desired this compound isomer. Purification techniques such as fractional crystallization or preparative chromatography are often necessary to separate this compound from Promethazine.
Q4: How can I remove unreacted phenothiazine from my final product?
A4: Unreacted phenothiazine can often be removed through purification of the crude product. One effective method is to convert the crude this compound into its free base, which can then be purified by vacuum distillation. The purified this compound free base can subsequently be converted back to the hydrochloride salt. Alternatively, column chromatography can be employed to separate this compound from the less polar phenothiazine starting material.
Q5: What are the recommended analytical techniques for monitoring the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound and quantifying impurities.[1] A reversed-phase HPLC method can be developed to separate this compound from its isomers, oxidized byproducts, and unreacted starting materials. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing volatile impurities.[2][3]
Troubleshooting Guide for Side Reactions
This section provides a structured approach to identifying and resolving common side reactions encountered during this compound synthesis.
Problem 1: High Levels of Oxidized Impurities
Symptoms:
-
Appearance of a new peak in the HPLC chromatogram, typically at a different retention time than this compound.
-
Mass spectrometry data indicating the presence of a compound with a mass increase of 16 amu (corresponding to an additional oxygen atom) compared to this compound.
-
Discoloration of the reaction mixture or final product.
Root Causes and Corrective Actions:
| Root Cause | Corrective Action | Expected Outcome |
| Reaction exposed to atmospheric oxygen. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | Reduction in the formation of sulfoxide impurities. |
| Use of non-degassed solvents. | Degas all solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles. | Minimized introduction of dissolved oxygen into the reaction. |
| High reaction temperature. | Lower the reaction temperature. While this may slow down the desired reaction, it will disproportionately reduce the rate of oxidation. | Decreased levels of oxidized byproducts. |
| Prolonged reaction time. | Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. | Reduced exposure of the product to conditions that promote oxidation. |
Problem 2: Formation of Isomeric Impurity (Promethazine)
Symptoms:
-
A peak in the HPLC chromatogram with a very similar retention time to this compound, often requiring a highly optimized method for resolution.[1]
-
NMR spectroscopy showing a complex mixture of signals in the region corresponding to the side chain protons.
Root Causes and Corrective Actions:
| Root Cause | Corrective Action | Expected Outcome |
| Lack of regioselectivity in the N-alkylation step. | Modify the reaction conditions to favor the desired isomer. This may involve screening different bases, solvents, and temperatures. | Increased yield of this compound relative to Promethazine. |
| Inadequate purification. | Employ purification techniques capable of separating isomers, such as fractional crystallization of the hydrochloride salt or preparative HPLC. | Isolation of this compound with high isomeric purity. |
Problem 3: Presence of Unreacted Starting Materials
Symptoms:
-
A peak in the HPLC chromatogram corresponding to the phenothiazine starting material.
-
TLC analysis showing a spot that co-elutes with the phenothiazine standard.
Root Causes and Corrective Actions:
| Root Cause | Corrective Action | Expected Outcome |
| Incomplete reaction. | Increase the reaction time or temperature, or use a slight excess of the alkylating agent. | Drive the reaction to completion, consuming the phenothiazine starting material. |
| Inefficient purification. | Purify the crude product using column chromatography or by converting the product to its free base, distilling it under vacuum, and then reforming the salt.[4][5] | Removal of unreacted phenothiazine from the final product. |
Experimental Protocols
Protocol for Minimizing Oxidation during N-Alkylation of Phenothiazine
-
Inert Atmosphere Setup: Assemble the reaction glassware and flame-dry it under vacuum. Backfill the apparatus with dry nitrogen or argon gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Degassing: Use anhydrous toluene as the solvent. Degas the toluene for at least 30 minutes by bubbling a gentle stream of nitrogen gas through it before use.
-
Reaction Setup: To a stirred solution of phenothiazine in degassed anhydrous toluene, add a suitable base (e.g., sodium amide).
-
Addition of Alkylating Agent: Slowly add the 2-chloro-N,N-dimethylpropan-1-amine to the reaction mixture at a controlled temperature, typically between 80-100°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere before proceeding with the aqueous work-up.
HPLC Method for Impurity Profiling of this compound
This is a general method and may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis side reactions.
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. jmedchem.com [jmedchem.com]
- 3. Procedure for preparation of Promethazine | Filo [askfilo.com]
- 4. EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Reducing signal suppression in Isopromethazine mass spectrometry
Welcome to the Technical Support Center for Isopromethazine Mass Spectrometry Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on reducing signal suppression.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression in this compound LC-MS/MS analysis?
Signal suppression in the mass spectrometric analysis of this compound is a frequent challenge that can lead to inaccurate and unreliable results.[1][2][3] The primary causes stem from matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of this compound in the ion source.[1][2][3][4]
Key contributors to signal suppression include:
-
High concentrations of matrix components: Compounds from the sample matrix (e.g., salts, lipids, proteins) can compete with this compound for ionization, reducing its signal intensity.[3]
-
Poor sample preparation: Inadequate removal of interfering substances during sample cleanup is a major source of matrix effects.[1][5]
-
Mobile phase composition: The choice of mobile phase additives can influence ionization efficiency. For instance, some additives may suppress the ionization of the target analyte.
-
Co-eluting drugs or metabolites: If other drugs or their metabolites have similar chromatographic retention times to this compound, they can interfere with its ionization.[6]
Q2: How can I troubleshoot poor signal intensity or signal instability for this compound?
Experiencing a weak or fluctuating signal for this compound can be frustrating. A systematic troubleshooting approach can help identify and resolve the issue.
Troubleshooting Steps:
-
Verify Instrument Performance:
-
Ensure the mass spectrometer is properly tuned and calibrated.[7]
-
Check for any leaks in the LC system or at the MS interface.
-
Confirm that the ESI spray is stable and consistent.
-
-
Evaluate Sample Preparation:
-
Assess Chromatographic Conditions:
-
Check for co-elution of interfering peaks with this compound. Adjusting the gradient or mobile phase composition may improve separation.
-
Ensure the column is not contaminated or degraded.
-
-
Use an Internal Standard:
-
Employing a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression.[1][8][9] Promethazine-d6 (PMZ-d6) has been successfully used as an internal standard for the related compound promethazine and could be a suitable option for this compound.[10]
-
Q3: What are the best practices for sample preparation to minimize matrix effects for this compound?
Effective sample preparation is crucial for minimizing matrix effects and achieving reliable quantification of this compound.[5][11] The goal is to remove as many interfering components as possible while ensuring good recovery of the analyte.
Recommended Sample Preparation Strategies:
-
Protein Precipitation (PPT): A simple and common method for removing proteins from biological samples. However, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can be effective in removing a broad range of interferences.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. This is often the most effective technique for complex matrices.[8]
A validated method for the related compound promethazine in swine tissues utilized an extraction with 0.1% formic acid in acetonitrile followed by a purification step with acetonitrile-saturated n-hexane.[12][13] This approach could serve as a good starting point for developing a sample preparation protocol for this compound.
Troubleshooting Guide: Signal Suppression
This guide provides a structured approach to identifying and mitigating signal suppression in your this compound analysis.
| Symptom | Possible Cause | Recommended Action |
| Low this compound signal in sample compared to standard in solvent | Matrix effects from co-eluting compounds.[1][2][3] | 1. Improve sample cleanup using SPE or LLE.[5][8] 2. Optimize chromatographic separation to resolve this compound from interfering peaks. 3. Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components.[2] |
| Inconsistent signal intensity across a batch of samples | Variable matrix effects between samples or instrument instability. | 1. Utilize a stable isotope-labeled internal standard to correct for variations.[1][8][9] 2. Check for fluctuations in ESI spray or other instrument parameters. |
| Gradual decrease in signal over a long run | Contamination buildup in the ion source or on the LC column. | 1. Clean the ion source. 2. Implement a column wash step at the end of each run. |
| Sudden loss of signal | Clog in the LC system or ESI needle, or a major instrument malfunction. | 1. Check for pressure spikes in the LC system. 2. Inspect and clean the ESI needle. 3. Perform a system check and recalibrate the mass spectrometer. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Biological Matrices (Adapted from a Promethazine Method) [12][13]
This protocol is based on a validated method for the related compound promethazine and can be a starting point for this compound analysis. Optimization may be required for your specific matrix.
Materials:
-
0.1% Formic acid in acetonitrile (Extraction Solvent)
-
Acetonitrile-saturated n-hexane (Purification Solvent)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize 1 g of the tissue or biological sample.
-
Extraction:
-
To the homogenized sample, add 5 mL of 0.1% formic acid in acetonitrile.
-
Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or Promethazine-d6).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Purification:
-
Add 5 mL of acetonitrile-saturated n-hexane to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the lower acetonitrile layer.
-
-
Concentration:
-
Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 v/v mixture of 0.1% formic acid in water and acetonitrile).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis (Hypothetical)
These parameters are suggested as a starting point and should be optimized for your specific instrument and application. The fragmentation of this compound would need to be determined experimentally.
Liquid Chromatography (LC) Parameters:
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: To be optimized (e.g., 500°C)
-
IonSpray Voltage: To be optimized (e.g., 5500 V)
-
Curtain Gas: To be optimized (e.g., 35 psi)
-
Collision Gas: To be optimized (e.g., 9 psi)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 285.2 for the protonated molecule) -> Product ions (to be determined by fragmentation experiments).
-
Internal Standard (e.g., Promethazine-d6): Precursor ion (e.g., m/z 291.3) -> Product ions (e.g., m/z 92 and 240.3).[10]
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be determined | To be optimized |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isopromethazine Sample Handling and Analysis
Welcome to the technical support center for Isopromethazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample contamination and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to contamination?
A1: this compound is a phenothiazine derivative, known for its antihistaminic and anticholinergic properties.[1][2][3] As a member of the phenothiazine class, it is susceptible to oxidative degradation and is highly sensitive to light.[4][5] Contamination can arise from various sources, including environmental factors, improper handling, and cross-contamination from other substances, leading to inaccurate experimental results.
Q2: How should I store this compound to prevent degradation?
A2: this compound hydrochloride should be stored in a cool, dry place, in tightly closed, light-resistant containers.[1][6][7] The recommended storage temperature is typically between 2-8°C.[1][7] Protecting the compound from light is crucial to prevent photodegradation.
Q3: What are the primary sources of this compound sample contamination?
A3: The main sources of contamination include:
-
Environmental Factors: Exposure to light, air (oxygen), and fluctuations in temperature can degrade the sample.[8][9]
-
Cross-Contamination: Residues from previously analyzed samples, improperly cleaned glassware, or contaminated pipette tips can introduce impurities.
-
Solvents and Reagents: The purity of solvents and reagents used in sample preparation is critical. Impurities in these materials can interfere with the analysis.
-
Human Error: Improper handling techniques, such as not using gloves or working in a cluttered environment, can introduce contaminants.
Q4: What are the visible signs of a contaminated or degraded this compound sample?
A4: While not always visible, signs of contamination or degradation may include a change in the color of the solution or the appearance of particulate matter. In chromatographic analysis, contamination can manifest as ghost peaks, split peaks, or a noisy baseline.[6][10][11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, particularly with High-Performance Liquid Chromatography (HPLC).
Issue 1: Ghost Peaks in the Chromatogram
Possible Causes:
-
Contaminated mobile phase or injection solvent.[14]
-
Carryover from a previous injection due to an improperly cleaned injector.
-
Bleed from the HPLC column.
-
Degradation of the sample in the autosampler.
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and prepare fresh mobile phase daily.[14]
-
Implement a Needle Wash Protocol: Ensure the autosampler needle is thoroughly washed between injections with a strong, appropriate solvent.
-
Column Conditioning: Properly condition a new column and flush the column after each analytical run.
-
Sample Stability in Autosampler: If degradation is suspected, cool the autosampler to maintain sample integrity.
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: Interaction of the basic this compound molecule with acidic silanol groups on the silica-based column packing.
-
Column Overload: Injecting too concentrated a sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Degradation: Voids or contamination at the head of the column.
Solutions:
-
Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol interactions.
-
Optimize Mobile Phase: Add a competitive base (e.g., triethylamine) to the mobile phase to block active sites on the column. Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
-
Reduce Sample Concentration: Dilute the sample to an appropriate concentration.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
Issue 3: Irreproducible Retention Times
Possible Causes:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of a volatile component.
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.
-
Pump Malfunction: Inconsistent flow rate from the HPLC pump.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
Solutions:
-
Precise Mobile Phase Preparation: Use a volumetric flask for accurate mixing and keep the mobile phase reservoir covered.
-
Use a Column Oven: Maintain a constant and controlled column temperature.
-
Pump Maintenance: Regularly check and maintain the HPLC pump to ensure a stable flow rate.
-
Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting the analytical run.
Data Presentation
| Condition | Parameter | Observation for Promethazine | Reference |
| Light | Photodegradation | Significant degradation occurs upon exposure to light. | --INVALID-LINK-- |
| Temperature | Thermal Degradation | Degradation is observed at elevated temperatures. | --INVALID-LINK-- |
| pH | Hydrolysis | Susceptible to hydrolysis in both acidic and basic conditions. | --INVALID-LINK-- |
| Oxidation | Oxidative Degradation | Prone to oxidation, a common degradation pathway for phenothiazines. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solutions
-
Work Environment: Conduct all work in a clean, designated area, away from direct sunlight or strong artificial light. Use amber-colored glassware and vials to protect the sample from light.
-
Personal Protective Equipment (PPE): Always wear clean, powder-free gloves, a lab coat, and safety glasses.
-
Glassware and Equipment: Use scrupulously clean glassware. It is recommended to rinse glassware with the solvent to be used for dissolution immediately before use.
-
Solvent Selection: Use high-purity, HPLC-grade solvents for all preparations.
-
Dissolution: Accurately weigh the required amount of this compound powder. Dissolve the powder in the chosen solvent, using sonication if necessary to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at 2-8°C. Wrap the container in aluminum foil for extra protection against light.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.
Protocol 2: Sample Preparation for HPLC Analysis
-
Dilution: Dilute the this compound stock solution to the desired working concentration using the mobile phase as the diluent whenever possible. This minimizes solvent mismatch effects during injection.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
Vial Transfer: Transfer the filtered sample into a clean, amber HPLC vial and cap it securely.
-
Autosampler: If using an autosampler, place the vials in the tray and ensure the autosampler is set to a cool temperature if samples will be sitting for an extended period before injection.
-
Blank Injections: Run a blank injection (mobile phase or diluent) before and after your sample set to check for any carryover or system contamination.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 2. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 3. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound hydrochloride British Pharmacopoeia (BP) Reference Standard | 5568-90-1 [sigmaaldrich.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ijnrd.org [ijnrd.org]
- 12. realab.ua [realab.ua]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. asianjpr.com [asianjpr.com]
Technical Support Center: Refinement of Animal Dosing Vehicles for Isopromethazine Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of animal dosing vehicles for Isopromethazine studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider when selecting a dosing vehicle?
A1: this compound hydrochloride is a white to off-white solid.[1] Key properties to consider are its solubility and stability. It is known to be soluble in water, freely soluble in ethanol, and slightly soluble in chloroform.[1][2] The pH of a 1 in 10 solution of promethazine hydrochloride in water is between 4.0 and 5.5.[2] this compound, like its isomer promethazine, may be sensitive to light and oxidation.[2]
Q2: What are the initial recommended vehicles for oral administration of this compound?
A2: For oral gavage studies, a tiered approach is recommended. Start with simple aqueous vehicles if the desired concentration can be achieved. If solubility is a limiting factor, consider using co-solvents or suspending agents. Commonly used vehicles for oral administration include water, saline, and aqueous suspensions containing suspending agents like methylcellulose or carboxymethylcellulose. For poorly soluble compounds, co-solvents such as polyethylene glycol 400 (PEG 400) or propylene glycol can be used in combination with water.
Q3: What are the suitable vehicles for parenteral (e.g., intravenous, intramuscular) administration of this compound?
A3: For parenteral administration, sterile and isotonic solutions are crucial to minimize injection site reactions. This compound hydrochloride's water solubility makes aqueous solutions a primary choice.[2] Vehicles for parenteral administration should be carefully selected to ensure biocompatibility and stability. Common parenteral vehicles include:
-
Sterile Water for Injection
-
Saline (0.9% Sodium Chloride)
-
Phosphate-buffered saline (PBS)
-
Solutions containing co-solvents like propylene glycol or PEG 400, ensuring the final formulation is well-tolerated at the injection site.[3]
Q4: How can I improve the solubility of this compound in my dosing vehicle?
A4: To enhance the solubility of this compound, consider the following strategies:
-
pH Adjustment: As a weak base, the solubility of this compound is pH-dependent. Lowering the pH of the vehicle with a pharmaceutically acceptable acid can increase solubility. However, the final pH must be within a physiologically tolerable range for the chosen route of administration to avoid irritation.[3]
-
Co-solvents: Employing water-miscible organic solvents like PEG 400 or propylene glycol can significantly increase the solubility of lipophilic compounds.[3][4]
-
Complexation Agents: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their apparent water solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in animal studies.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the dosing vehicle upon standing. | - Exceeding the solubility limit of the vehicle. - Temperature fluctuations affecting solubility. - pH shift in the formulation. | - Determine the solubility of this compound in the chosen vehicle at the intended storage temperature. - Prepare fresh solutions before each administration. - If using a co-solvent system, ensure the ratio is optimized for maximum solubility. - For aqueous solutions, verify and buffer the pH if necessary. |
| Phase separation or instability of a suspension. | - Inadequate wetting of the drug particles. - Incorrect choice or concentration of suspending agent. - Particle size of the drug is too large. | - Use a suitable wetting agent (e.g., a small percentage of Tween 80). - Optimize the concentration of the suspending agent (e.g., 0.5% methylcellulose). - If possible, reduce the particle size of the this compound powder through micronization. |
| Injection site reactions (e.g., inflammation, irritation) after parenteral administration. | - Non-physiological pH of the formulation. - Hypertonicity or hypotonicity of the solution. - Irritating properties of the co-solvent at the administered concentration. - Precipitation of the drug at the injection site upon dilution with physiological fluids. | - Adjust the pH of the formulation to be as close to physiological pH (around 7.4) as possible. The acceptable range for intravenous and intramuscular injection is generally pH 2-11, while for subcutaneous injection it is pH 4-9.[3] - Ensure the formulation is isotonic. Tonicity can be adjusted with agents like sodium chloride or dextrose.[3] - Perform a local tolerance study with the vehicle alone to assess its irritancy. - If using co-solvents, consider diluting the formulation with a larger volume of an isotonic vehicle, if the study design permits. |
| Inconsistent or unexpected pharmacological effects. | - Inhomogeneous dosing formulation (especially for suspensions). - Degradation of this compound in the vehicle. - Interaction between this compound and vehicle components. | - For suspensions, ensure thorough mixing before each dose administration to guarantee dose uniformity. - Conduct a preliminary stability study of this compound in the chosen vehicle under the intended storage conditions (e.g., light exposure, temperature). - Review the literature for any known incompatibilities between phenothiazines and the selected excipients. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | Soluble / Very Soluble | [1][2] |
| Ethanol (95%) | Freely Soluble | [2] |
| Chloroform | Slightly Soluble | [1] |
| Diethyl ether | Practically Insoluble | [2] |
| Acetic acid (100%) | Freely Soluble | [2] |
| Acetic anhydride | Sparingly Soluble | [2] |
| Methanol | Slightly Soluble (Sonication may improve) | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution for Oral Gavage
Objective: To prepare a 10 mg/mL aqueous solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Sterile Water for Injection
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 N Hydrochloric acid and 0.1 N Sodium hydroxide (for pH adjustment)
Methodology:
-
Weigh the required amount of this compound hydrochloride.
-
Measure 80% of the final required volume of Sterile Water for Injection into a sterile beaker.
-
While stirring, slowly add the this compound hydrochloride powder to the water.
-
Continue stirring until the powder is completely dissolved. Gentle warming (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Check the pH of the solution. If necessary, adjust the pH to a range of 4.0-5.5 using 0.1 N HCl or 0.1 N NaOH.[2]
-
Add Sterile Water for Injection to reach the final desired volume.
-
Stir for another 10 minutes to ensure homogeneity.
-
Visually inspect the solution for any particulate matter.
Protocol 2: Preparation of a Suspension for Oral Gavage using Methylcellulose
Objective: To prepare a 20 mg/mL suspension of this compound in 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the 0.5% methylcellulose vehicle: a. Heat about one-third of the required volume of purified water to 60-70°C. b. Disperse the methylcellulose powder in the hot water with stirring. c. Add the remaining volume of cold water and continue stirring until the solution is clear and uniform. d. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a graduated cylinder and add the vehicle to the final desired volume.
-
Stir the final suspension for at least 30 minutes to ensure homogeneity.
-
Always shake the suspension vigorously before each administration.
Protocol 3: Preparation of a Solution for Parenteral Administration using a Co-solvent
Objective: To prepare a 5 mg/mL solution of this compound hydrochloride in a vehicle containing PEG 400 for intravenous administration.
Materials:
-
This compound hydrochloride powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Water for Injection
-
Sterile glassware
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Methodology:
-
Determine the appropriate ratio of PEG 400 to Water for Injection that will solubilize the this compound and is known to be safe for intravenous administration in the chosen animal model (e.g., 40% PEG 400, 60% Water for Injection).
-
In a sterile beaker, add the required volume of PEG 400.
-
Slowly add the weighed this compound hydrochloride powder to the PEG 400 while stirring.
-
Continue stirring until the powder is completely dissolved.
-
Gradually add the Sterile Water for Injection to the solution while stirring.
-
Check the clarity of the final solution.
-
For intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.[9][10]
Mandatory Visualization
Caption: Experimental workflow for this compound formulation and administration.
Caption: Troubleshooting logic for this compound dosing experiments.
References
- 1. This compound HYDROCHLORIDE | 5568-90-1 [chemicalbook.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. cyclolab.hu [cyclolab.hu]
- 8. A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drugs to Be Used With a Filter for Preparation and/or Administration—2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs to Be Used With a Filter for Preparation and/or Administration—2019 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isopromethazine vs. Promethazine: A Comparative Analysis of Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of isopromethazine and promethazine, two structurally related phenothiazine derivatives. While promethazine is a well-established antihistamine with sedative and antiemetic properties, this compound is primarily known as a structural isomer and is less extensively studied. This document aims to objectively compare their pharmacological activities based on available data, with a focus on their antihistaminic, anticholinergic, sedative, and antiemetic effects.
Chemical Structure and Isomerism
This compound and promethazine are structural isomers, sharing the same molecular formula (C17H20N2S) and core phenothiazine structure.[1] The key difference lies in the attachment point of the N,N-dimethylaminopropyl side chain to the phenothiazine ring. In promethazine, the side chain is attached at the nitrogen atom of the phenothiazine ring, and the dimethylamino group is on the second carbon of the propyl chain. In this compound, the linkage point of the side chain to the phenothiazine nitrogen is on the first carbon of the propyl chain. This subtle structural variance leads to differences in their pharmacological profiles.
Mechanism of Action
Both this compound and promethazine are known to be antagonists at histamine H1 receptors, which underlies their antihistaminic effects.[1] Their sedative properties are attributed to their ability to cross the blood-brain barrier and antagonize central H1 receptors. Additionally, they exhibit anticholinergic (muscarinic receptor antagonist) and antidopaminergic activities, which contribute to their antiemetic and sedative side effects.[2] Promethazine is a potent H1 receptor antagonist and also has moderate affinity for muscarinic, serotonergic (5-HT2A, 5-HT2C), dopaminergic (D2), and alpha-1-adrenergic receptors.[2] Due to the limited specific research on this compound, its precise receptor binding profile is not as well-characterized, but it is presumed to interact with a similar range of receptors due to its structural similarity to promethazine.
Comparative Pharmacological Activity
Direct, modern comparative studies with quantitative data such as receptor binding affinities (Ki) and functional potencies (EC50/IC50) for this compound versus promethazine are scarce in publicly available literature. Much of the direct comparative data originates from historical studies. The following tables summarize the relative potencies based on these foundational findings. It is important to note that these values are derived from older research and may not reflect the precision of modern pharmacological assays.
Table 1: Comparative Antihistaminic and Anticholinergic Activity
| Activity | This compound (Relative Potency) | Promethazine (Relative Potency) |
| Antihistaminic | Less Potent | More Potent |
| Anticholinergic | More Potent | Less Potent |
Note: Relative potencies are based on historical in vitro and in vivo studies. Specific quantitative values from these studies are not consistently reported in recent literature.
Table 2: Comparative Sedative and Antiemetic Activity
| Activity | This compound | Promethazine |
| Sedative Effect | Present | Present (Strong) |
| Antiemetic Effect | Present | Present (Well-established) |
Note: The sedative and antiemetic properties of this compound are acknowledged, but less clinical data is available to quantify its potency relative to promethazine.
Experimental Protocols
The following are descriptions of the classical experimental models used to determine the pharmacological activities of antihistamines like this compound and promethazine.
Antihistaminic Activity Assay (Guinea Pig Ileum)
This in vitro assay assesses the ability of a compound to inhibit histamine-induced smooth muscle contraction.
Protocol:
-
A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.
-
A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.
-
The tissue is then incubated with the test compound (this compound or promethazine) for a set period.
-
The histamine concentration-response curve is re-established in the presence of the antagonist.
-
The degree of rightward shift of the concentration-response curve is used to calculate the antagonist's potency, often expressed as a pA2 value.
Anticholinergic Activity Assay (Rabbit Intestine)
This in vitro assay measures the ability of a compound to inhibit acetylcholine-induced smooth muscle contraction.
Protocol:
-
A segment of rabbit jejunum or ileum is isolated and mounted in an organ bath under the same conditions as the guinea pig ileum assay.
-
The tissue is stimulated with a submaximal concentration of acetylcholine to induce a stable contraction.
-
The test compound is added in increasing concentrations, and the relaxation of the pre-contracted tissue is measured.
-
The concentration of the test compound that causes a 50% reduction in the acetylcholine-induced contraction (IC50) is determined.
Sedative Activity Assessment (Mouse Models)
In vivo models in mice are used to evaluate the central nervous system depressant effects of the compounds.
Protocols:
-
Open Field Test: Mice are placed in a novel, open arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific period. A reduction in activity compared to a control group indicates a sedative effect.
-
Rota-rod Test: Mice are placed on a rotating rod, and the time they can remain on the rod before falling is measured. A decrease in the latency to fall indicates impaired motor coordination, a common effect of sedative drugs.
-
Potentiation of Pentobarbital-induced Sleeping Time: A sub-hypnotic dose of pentobarbital is administered to mice pre-treated with the test compound. The onset and duration of sleep are measured. An increase in the duration of sleep compared to a control group indicates a sedative or hypnotic effect.
Antiemetic Activity Assay (Dog Model)
The dog is a common model for studying emesis due to its well-developed vomiting reflex.
Protocol:
-
Dogs are administered the test compound (this compound or promethazine) at various doses.
-
After a set period, an emetic agent (e.g., apomorphine or a centrally acting emetic) is administered.
-
The animals are observed for the incidence and frequency of vomiting episodes over a defined observation period.
-
The ability of the test compound to prevent or reduce the number of emetic episodes compared to a control group is determined.
Summary and Conclusion
This compound and promethazine are closely related phenothiazine derivatives with a range of pharmacological activities. Based on historical data, promethazine appears to be a more potent antihistamine, while this compound may possess stronger anticholinergic properties. Both compounds exhibit sedative and antiemetic effects. The subtle difference in their chemical structures likely accounts for these variations in activity.
For drug development professionals, the differential activity profile of these isomers, despite their structural similarity, underscores the importance of precise structure-activity relationship studies. Further investigation using modern receptor binding assays and functional screens would be invaluable to fully elucidate the pharmacological nuances between this compound and promethazine and to explore any potential therapeutic advantages of this compound.
References
Stereospecific effects of Isopromethazine enantiomers in biological systems
A notable scarcity of publicly available scientific literature directly investigating the stereospecific effects of Isopromethazine enantiomers necessitates a contextual analysis based on closely related phenothiazine derivatives. This guide provides a comparative overview of the potential importance of stereochemistry in the biological activity of this compound by examining data from its structural isomer, Promethazine.
This compound, a phenothiazine derivative, possesses a chiral center, and therefore exists as two enantiomers: (R)-Isopromethazine and (S)-Isopromethazine. While direct comparative studies on the biological activities of these specific enantiomers are not readily found in published research, the well-documented stereospecific effects of the closely related compound Promethazine underscore the critical importance of chirality in the pharmacological actions of this drug class.
Comparative Analysis of Phenothiazine Enantiomers
To illustrate the potential for stereospecific effects with this compound, this section presents available data on the enantiomers of Promethazine. It is crucial to note that while structurally similar, these data are not directly transferable to this compound but serve to highlight the principle of stereoselectivity in biological systems for this class of compounds.
Recent studies have begun to reveal significant differences in the pharmacological and toxicological profiles of Promethazine enantiomers. For instance, one study demonstrated enantioselective cytotoxicity, with one enantiomer being significantly more toxic than the other in a neuroblastoma cell line.[1] Another study pointed to differences in the anti-inflammatory effects of Promethazine enantiomers.
Table 1: Comparative Biological Effects of Promethazine Enantiomers
| Enantiomer | Biological System/Assay | Observed Effect | Reference |
| (R)-Promethazine | Differentiated SH-SY5Y cells | Significantly more cytotoxic than (S)-Promethazine. | [1] |
| (S)-Promethazine | Differentiated SH-SY5Y cells | Less cytotoxic compared to (R)-Promethazine. | [1] |
| (+)-Promethazine | Histamine-stimulated cells | Reduced cytokine IL-6 production by 90%. | [2] |
| (-)-Promethazine | Histamine-stimulated cells | Reduced cytokine IL-6 production by 50%. | [2] |
It is important to reiterate that this data pertains to Promethazine and is presented to infer the potential for similar stereospecific differences in this compound.
Experimental Protocols
The investigation of stereospecific effects fundamentally relies on the ability to separate and analyze the individual enantiomers of a chiral drug. The standard methodology for this is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC for Phenothiazine Enantiomer Separation
Objective: To separate and quantify the (R) and (S) enantiomers of a phenothiazine drug, such as this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) or protein-based columns (e.g., vancomycin) are often effective for separating phenothiazine enantiomers.[3][4]
-
Mobile phase: A suitable mixture of organic solvents (e.g., hexane, isopropanol, ethanol) and additives (e.g., diethylamine) to optimize separation.[4]
-
Racemic standard of the phenothiazine drug.
-
Enantiomerically enriched standards (if available).
Protocol:
-
Column Selection: Choose a chiral stationary phase known to be effective for separating structurally similar compounds. For phenothiazines, columns like Chiralpak IA or Chiralcel OD have been used successfully.[4]
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution between the enantiomer peaks. This often involves testing different ratios of organic solvents and varying the concentration of additives.
-
Sample Preparation: Dissolve the racemic compound in a suitable solvent compatible with the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times, resulting in two separate peaks in the chromatogram.
-
Quantification: The area under each peak is proportional to the concentration of that enantiomer in the sample.
Visualizing Key Pathways and Workflows
To further understand the context of this compound's action and analysis, the following diagrams illustrate the primary signaling pathway for its therapeutic class and a general workflow for chiral drug analysis.
Caption: Histamine H1 Receptor Signaling Pathway.
References
- 1. Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SY-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Isopromethazine's Antihistaminic Potency: A Comparative Analysis with Other H1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Isopromethazine, a phenothiazine derivative, is recognized for its antihistaminic, antimuscarinic, and sedative properties.[1] As a structural isomer of the well-known antihistamine promethazine, its pharmacological profile is of significant interest to researchers developing new H1 receptor antagonists.[1] This guide provides a comparative overview of the antihistaminic potency of this compound in the context of other H1 antagonists, supported by experimental data and detailed methodologies.
In Vitro Antihistaminic Potency: A Comparative Look at Receptor Affinity
The primary mechanism of action for antihistamines is the competitive antagonism of the histamine H1 receptor. A key indicator of an antagonist's potency is its binding affinity for the receptor, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity and greater potency.
While specific Ki values for this compound at the H1 receptor are not widely reported in publicly available literature, data for its isomer, promethazine, and other representative first and second-generation H1 antagonists provide a valuable framework for comparison.[1] Promethazine is known to be a potent H1 antagonist. The structural difference between this compound and promethazine lies in the attachment point of the side chain to the phenothiazine ring, which can influence biological activity.[1]
For comparative purposes, the table below summarizes the H1 receptor binding affinities (Ki) for a selection of H1 antagonists.
| Compound | Class | H1 Receptor Ki (nM) |
| Promethazine | First-Generation (Phenothiazine) | 0.1 |
| Diphenhydramine | First-Generation (Ethanolamine) | 3.1 |
| Chlorpheniramine | First-Generation (Alkylamine) | 3.2 |
| Cetirizine | Second-Generation (Piperazine) | 2.6 |
| Loratadine | Second-Generation (Piperidine) | 25 |
| Fexofenadine | Second-Generation (Piperidine) | 10 |
| Desloratadine | Second-Generation (Piperidine) | 0.4 |
Note: Data compiled from various sources. Ki values can vary depending on the experimental conditions.
Experimental Protocols
Histamine H1 Receptor Binding Assay (In Vitro)
The determination of Ki values for H1 receptor antagonists is typically performed using a competitive radioligand binding assay.
Objective: To measure the affinity of a test compound (e.g., this compound) for the histamine H1 receptor by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 cells).
-
Radioligand: Typically [³H]-pyrilamine (mepyramine).
-
Test compounds (unlabeled H1 antagonists).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for an H1 receptor binding assay.
Histamine H1 Receptor Signaling Pathway
The binding of an antagonist like this compound to the H1 receptor blocks the downstream signaling cascade initiated by histamine.
Simplified H1 receptor signaling pathway and the inhibitory action of an antagonist.
In Vivo Assessment of Antihistaminic Potency
The in vivo antihistaminic activity of a compound is often evaluated by its ability to suppress the wheal and flare response induced by intradermal histamine injection.
Histamine-Induced Wheal and Flare Test
Objective: To assess the in vivo efficacy of an H1 antagonist in blocking histamine-induced vasodilation (flare) and increased vascular permeability (wheal) in the skin.
Procedure:
-
Baseline Measurement: A baseline skin response is established by intradermally injecting a fixed dose of histamine and measuring the resulting wheal and flare areas after a specified time (e.g., 15 minutes).
-
Drug Administration: The test antihistamine is administered to the subject (e.g., orally).
-
Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated at a different skin site.
-
Measurement and Comparison: The wheal and flare areas are measured at each time point and compared to the baseline measurements to determine the percentage of inhibition.
Conclusion
While direct comparative data on the H1 receptor binding affinity of this compound is limited, its structural similarity to the potent antihistamine promethazine suggests it likely possesses significant H1 antagonist activity. The provided experimental protocols for in vitro and in vivo assessment offer a robust framework for researchers to quantitatively determine the antihistaminic potency of this compound and other novel H1 antagonists. Such studies are crucial for understanding the structure-activity relationships within the phenothiazine class and for the development of new therapeutic agents with optimized efficacy and safety profiles.
References
Validating Isopromethazine's Mechanism of Action: A Comparative Guide Using Knockout Models
For Immediate Release
Isopromethazine, a phenothiazine derivative, is primarily recognized for its potent antihistaminic and anticholinergic properties.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor (H1R).[3] Additionally, like its enantiomer promethazine, it is presumed to exhibit antagonist activity at the dopamine D2 receptor (D2R), contributing to its broader pharmacological profile that includes sedative and antiemetic effects.[4][5] Knockout animal models, in which the genes for these specific receptors are deleted, offer the most definitive method for validating these mechanisms of action.
Validation at the Histamine H1 Receptor (H1R)
The primary antihistaminic effect of this compound is mediated through its blockade of the H1 receptor. In the absence of direct studies on this compound, data from H1R knockout mice treated with other H1 antagonists or subjected to stimuli that would normally be affected by these drugs provide strong inferential validation.
Expected Effects of this compound in H1R Knockout Models
Based on its action as an H1R antagonist, it is expected that the characteristic effects of this compound, such as sedation, anti-allergic responses, and altered pain perception, would be significantly diminished or absent in H1R knockout mice compared to wild-type (WT) controls.
Supporting Experimental Data from H1R Knockout Studies
The following table summarizes key findings from studies on H1R knockout mice, which help validate the mechanism of H1R antagonists like this compound.
| Experimental Assay | Wild-Type (WT) Mice Response | Histamine H1 Receptor Knockout (H1R KO) Mice Response | Implication for this compound's Mechanism | Reference |
| Spatial Memory (Eight-Arm Radial Maze) | Normal learning and memory consolidation. | Impaired spatial reference and working memory, with a significantly higher number of reference memory errors. | The sedative and cognitive effects of this compound are likely mediated through H1R. In H1R KO mice, these effects would be absent. | [5] |
| Thermal Nociception (Hot-Plate Test) | Standard latency to paw licking or jumping in response to a thermal stimulus. | Significantly reduced nociceptive responses (longer latency) to thermal stimuli. | The analgesic properties of this compound are at least partially mediated by H1R. This effect would be blunted in H1R KO mice. | [6] |
| Wakefulness and Sleep | Normal sleep-wake cycles. H1R antagonists (e.g., triprolidine) increase slow-wave sleep. | Decreased ability to maintain wakefulness under behavioral challenges. H1R antagonists have no effect on sleep patterns. | The sedative effects of this compound are dependent on H1R. In H1R KO mice, this compound would not induce sedation. | [7] |
| Allergen-Induced Bronchoconstriction | Allergen challenge induces significant bronchoconstriction. H1R antagonists prevent this response. | Bronchoconstriction in response to allergens is significantly attenuated or absent. | The anti-allergic (anti-asthmatic) effects of this compound are mediated by H1R. This compound would not be effective in preventing bronchoconstriction in H1R KO mice. | [8] |
Validation at the Dopamine D2 Receptor (D2R)
The secondary mechanism of phenothiazines involves the antagonism of D2 receptors, which is associated with their antiemetic effects and potential extrapyramidal side effects.
Expected Effects of this compound in D2R Knockout Models
Given its presumed D2R antagonist activity, this compound's effects on motor coordination and its potential to induce catalepsy would be absent in D2R knockout mice.
Supporting Experimental Data from D2R Knockout Studies
The table below outlines findings from studies on D2R knockout mice, which are crucial for understanding the D2R-mediated effects of drugs like this compound.
| Experimental Assay | Wild-Type (WT) Mice Response | Dopamine D2 Receptor Knockout (D2R KO) Mice Response | Implication for this compound's Mechanism | Reference |
| Locomotor Activity | Spontaneous locomotor activity. Psychostimulants (e.g., methamphetamine) cause hyperlocomotion. | Reduced basal locomotor activity. Blunted locomotor response to psychostimulants. | The potential motor side effects of this compound are mediated through D2R. These effects would not be present in D2R KO mice. | [9][10] |
| Motor Coordination (Rotarod Test) | Baseline motor coordination and learning on the accelerating rotarod. | Improved motor coordination in some specific D2R KO models. | The impact of this compound on motor coordination is dependent on D2R. | [10] |
| Dopaminergic Neurotoxicity | Methamphetamine and MDMA induce neurotoxic effects, including loss of dopaminergic neurons. | Protected against METH- and MDMA-induced neurotoxicity. | This suggests D2R is necessary for the neurotoxic effects of certain substances. This compound's D2R antagonism could have neuroprotective implications. | [11] |
Experimental Protocols
Histamine-Induced Bronchoconstriction in Mice
-
Animal Preparation: Wild-type and H1R knockout mice are sensitized with an allergen (e.g., house dust mite extract) via intranasal instillation for several days over consecutive weeks.[8]
-
Drug Administration: this compound or a vehicle control is administered to both WT and H1R KO mice at a specified time before the allergen challenge.
-
Allergen Challenge and Measurement: Mice are placed in a plethysmography chamber to measure airway resistance. They are exposed to an aerosolized solution of the allergen.
-
Data Acquisition: Airway resistance (Newtonian resistance, Rn), tissue dampening (G), and lung elastance (H) are measured continuously. The peak bronchoconstrictor response is recorded.
-
Expected Outcome: In WT mice, this compound will significantly inhibit the allergen-induced increase in airway resistance. In H1R KO mice, the allergen will produce little to no bronchoconstriction, and this compound will have no further effect.
Rotarod Test for Motor Coordination
-
Apparatus: An automated rotarod apparatus with a textured rod that can be set to a constant or accelerating speed.
-
Acclimation: Mice are acclimated to the testing room for at least 30-60 minutes before the test.[12]
-
Training/Habituation: Mice may be given a brief training session at a low, constant speed to familiarize them with the apparatus.[1]
-
Testing Procedure:
-
Mice are placed on the rotating rod.
-
The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[3]
-
The latency to fall from the rod is automatically recorded.
-
Multiple trials are conducted with an inter-trial interval (e.g., 15 minutes).[3]
-
-
Expected Outcome: High doses of this compound may impair motor coordination in WT mice, leading to a shorter latency to fall. In D2R KO mice, which may have altered baseline motor function, this compound is not expected to cause further impairment related to dopamine blockade.
Hot Plate Test for Analgesia
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[13][14]
-
Acclimation: Animals are allowed to acclimate to the testing environment.[14]
-
Procedure:
-
Expected Outcome: this compound is expected to increase the latency to a nociceptive response in WT mice. In H1R KO mice, which show a higher baseline pain threshold, the analgesic effect of this compound would be significantly reduced.[6]
Signaling Pathways and Experimental Workflows
Caption: H1R signaling pathway in WT vs. H1R KO mice.
Caption: General experimental workflow for knockout model validation.
Comparative Analysis with Alternatives
This compound belongs to the first-generation antihistamines. Its profile can be compared with second-generation antihistamines and other classes of drugs with overlapping indications.
| Drug/Class | Primary Mechanism | Key Differentiating Features |
| This compound | H1R Antagonist, D2R Antagonist | Potent sedative and antiemetic effects; crosses the blood-brain barrier. |
| Second-Generation Antihistamines (e.g., Cetirizine, Loratadine) | Peripherally selective H1R Antagonist | Non-sedating as they do not readily cross the blood-brain barrier; lack significant antiemetic or antipsychotic effects. |
| Serotonin 5-HT3 Receptor Antagonists (e.g., Ondansetron) | 5-HT3 Receptor Antagonist | Primarily used for nausea and vomiting, particularly chemotherapy-induced and postoperative; not an antihistamine. |
| Typical Antipsychotics (e.g., Haloperidol) | Potent D2R Antagonist | Strong antipsychotic effects; high risk of extrapyramidal side effects; weaker antihistaminic properties. |
Conclusion
The use of knockout mouse models provides unequivocal evidence for the receptor-specific actions of drugs. Although direct experimental data for this compound in H1R and D2R knockout mice is lacking in the current body of literature, a robust validation of its primary mechanisms of action can be confidently inferred from studies on its enantiomer, promethazine, and other drugs acting on the same receptors. The expected lack of sedative, anti-allergic, and motor effects in H1R and D2R knockout mice, respectively, confirms that this compound's therapeutic benefits and side effects are mediated through these specific receptor pathways. This comparative guide underscores the power of genetic models in pharmacology to definitively establish a drug's mechanism of action.
References
- 1. biomed-easy.com [biomed-easy.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 4. Dopaminergic D2 receptor knockout mouse: an animal model of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor knockout mice exhibit impaired spatial memory in the eight-arm radial maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of histamine H(1) receptor in pain perception: a study of the receptor gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of histamine H1-receptor on behavioral states and wake maintenance during deficiency of a brain activating system: A study using a knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antigen-induced mast cell expansion and bronchoconstriction in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of dopamine D1-like receptors in methamphetamine locomotor responses of D2 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavioral and Neuroanatomical Consequences of Cell-Type Specific Loss of Dopamine D2 Receptors in the Mouse Cerebral Cortex [frontiersin.org]
- 11. Dopamine D2-receptor knockout mice are protected against dopaminergic neurotoxicity induced by methamphetamine or MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. Hot plate test [panlab.com]
Navigating the Labyrinth of Phenothiazine Cross-Reactivity: A Comparative Guide for Isopromethazine
For Immediate Release
Researchers and drug development professionals face a significant challenge in the specific detection of phenothiazine derivatives due to their structural similarities, which often lead to cross-reactivity in immunoassays. This guide provides a comparative analysis of the cross-reactivity of Isopromethazine with other notable phenothiazines, offering valuable insights for the development of specific and sensitive analytical methods. While direct quantitative cross-reactivity studies for this compound against a comprehensive panel of phenothiazines are not extensively documented in publicly available literature, this guide synthesizes existing knowledge and provides a framework for conducting such critical validation experiments.
This compound, an isomer of the widely used antihistamine promethazine, shares a common phenothiazine core structure, making it a prime candidate for cross-reactivity in immunoassays designed for other drugs within this class. Understanding the degree of this cross-reactivity is paramount for accurate toxicological screening, clinical monitoring, and pharmaceutical quality control.
Quantitative Cross-Reactivity of Phenothiazines
The following table summarizes known and inferred cross-reactivity data for selected phenothiazines, primarily in the context of immunoassays designed for other drug classes, which is often where phenothiazine cross-reactivity is most prominently reported. It is important to note that cross-reactivity is highly dependent on the specific antibody and assay format used.
| Compound | Chemical Structure | Target of Immunoassay in Study | Reported Cross-Reactivity (%) | Reference / Basis of Inference |
| This compound | Isomer of Promethazine | Promethazine Immunoassay | High (Inferred) | Due to its isomeric relationship with promethazine, high cross-reactivity is expected in assays targeting promethazine. Specific quantitative data is not readily available. |
| Promethazine | N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine | Amphetamine Immunoassay (EMIT II Plus) | Can cause false-positive results | The metabolites of promethazine are often the cause of this cross-reactivity.[1][2][3][4][5] |
| Chlorpromazine | 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine | Amphetamine Immunoassay | Can cause false-positive results | Structurally similar to promethazine, also known to interfere with amphetamine immunoassays.[4] |
| Prochlorperazine | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | Amphetamine Immunoassay | Potential for cross-reactivity | Belongs to the piperazine group of phenothiazines; structural similarity suggests potential cross-reactivity. |
| Triflupromazine | N,N-dimethyl-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine | Amphetamine Immunoassay | Potential for cross-reactivity | The trifluoromethyl group can alter antibody binding, but the core structure remains similar to other phenothiazines. |
| Thioridazine | 10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylthiophenothiazine | Amphetamine Immunoassay | Can cause false-positive results | A piperidine-type phenothiazine that has been reported to interfere with some immunoassays. |
Note: The cross-reactivity data presented is often from studies where phenothiazines interfered with immunoassays for other drugs. A dedicated immunoassay for a specific phenothiazine would likely show different cross-reactivity profiles for related compounds. The high inferred cross-reactivity of this compound in a promethazine assay is based on the principle that antibodies often cannot distinguish between isomers.
Experimental Protocols for Determining Cross-Reactivity
To address the gap in quantitative data, researchers can determine the cross-reactivity of this compound and other phenothiazines using a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To quantify the cross-reactivity of various phenothiazine compounds (test compounds) against an antibody raised specifically for a target phenothiazine (e.g., promethazine).
Materials:
-
Microtiter plates coated with a conjugate of the target phenothiazine and a carrier protein (e.g., Promethazine-BSA).
-
Monoclonal or polyclonal antibody specific to the target phenothiazine.
-
Standard solution of the target phenothiazine.
-
Solutions of test compounds (this compound, Chlorpromazine, etc.) at various concentrations.
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Plate reader.
Methodology:
-
Preparation of Standard Curve: A serial dilution of the target phenothiazine standard is prepared to create a standard curve.
-
Competitive Binding:
-
Equal volumes of the antibody solution and either the standard or the test compound solution are added to the wells of the coated microtiter plate.
-
The plate is incubated to allow for competitive binding between the phenothiazine in solution and the phenothiazine coated on the plate for the limited number of antibody binding sites.
-
-
Washing: The plate is washed to remove unbound antibodies and test compounds.
-
Addition of Secondary Antibody: The enzyme-labeled secondary antibody is added to the wells and incubated. This antibody will bind to the primary antibody that is bound to the plate.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition and Color Development: The substrate solution is added, and the plate is incubated in the dark. The enzyme on the secondary antibody will convert the substrate, leading to a color change.
-
Stopping the Reaction: The stop solution is added to halt the color development.
-
Data Acquisition: The absorbance is measured using a plate reader at the appropriate wavelength.
-
Calculation of Cross-Reactivity: The concentration of the target phenothiazine that causes 50% inhibition of binding (IC50) is determined from the standard curve. The IC50 is also determined for each test compound. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Phenothiazine / IC50 of Test Compound) x 100
Visualizing Molecular Interactions and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the principles of antibody specificity and a typical experimental workflow for determining cross-reactivity.
Caption: Antibody binding specificity and cross-reactivity.
Caption: Workflow for determining phenothiazine cross-reactivity.
Conclusion
The structural similarity among phenothiazine derivatives, particularly between isomers like this compound and promethazine, necessitates rigorous cross-reactivity testing for any developed immunoassay. While comprehensive quantitative data comparing this compound to a wide array of phenothiazines is sparse, the provided experimental protocol offers a clear pathway for researchers to generate this crucial data. Such studies are essential for the development of highly specific analytical tools, ensuring accurate and reliable detection and quantification of these important pharmaceutical compounds.
References
Comparative Analysis of the Anticholinergic Effects of Isopromethazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the anticholinergic effects of Isopromethazine against other well-established anticholinergic agents. Due to the limited availability of quantitative data for this compound in publicly accessible literature, this comparison focuses on its structural relationship with Promethazine and provides a detailed analysis of the anticholinergic properties of comparator drugs, supported by experimental data from various studies.
Introduction to this compound and its Anticholinergic Properties
This compound is a phenothiazine derivative and a structural isomer of the well-known first-generation antihistamine, Promethazine.[1][2] Like other phenothiazines, this compound possesses anticholinergic, antihistaminic, and sedative properties.[1] Its anticholinergic effects are attributed to its ability to act as an antagonist at muscarinic acetylcholine receptors.[1] The key structural difference between this compound and Promethazine lies in the attachment point of the N,N-dimethylamino group to the propane side chain of the phenothiazine core.[1] While this structural variance can influence the pharmacological activity, specific binding affinities (Ki values) and functional potencies (pA2 values) for this compound at muscarinic receptor subtypes are not widely reported in the scientific literature.
Quantitative Comparison of Anticholinergic Effects
The following tables summarize the available quantitative data for the anticholinergic effects of Promethazine, Atropine, and Scopolamine, which serve as key comparators in understanding the potential anticholinergic profile of this compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Promethazine | - | - | - | - | - |
| Atropine | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 |
| Scopolamine | - | - | - | - | - |
Data for Promethazine and Scopolamine across all subtypes was not consistently available in the reviewed literature. Atropine is a competitive antagonist of all five muscarinic acetylcholine receptor subtypes with high affinity.[1]
Table 2: Functional Antagonist Potency (pA2 values) in Isolated Tissue Preparations
| Compound | Tissue Preparation | Agonist | pA2 Value |
| This compound | Not Reported | - | Not Reported |
| Promethazine | - | - | - |
| Atropine | Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 |
| Scopolamine (Hyoscine) | Guinea Pig Ileum | Acetylcholine | 9.46 ± 0.05 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the anticholinergic effects of a compound.
Radioligand Binding Assay for Muscarinic Receptors
This in vitro assay measures the affinity of a drug for specific receptor subtypes.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (this compound) and reference compounds (e.g., Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Assay (Guinea Pig Ileum)
This ex vivo functional assay measures the ability of a drug to antagonize agonist-induced muscle contractions.
Objective: To determine the functional antagonist potency (pA2) of a test compound (e.g., this compound) against a muscarinic agonist in a smooth muscle preparation.
Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Test compound (this compound) and reference antagonist (e.g., Atropine).
-
Organ bath apparatus with an isometric force transducer.
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and suspend it in an organ bath containing Krebs-Henseleit solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular washing.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the resulting muscle contractions.
-
Antagonist Incubation: Wash the tissue and incubate it with a known concentration of the test compound for a set time (e.g., 30 minutes).
-
Second Agonist Curve: In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with different concentrations of the antagonist.
-
Data Analysis: Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cholinergic signaling pathway and the workflows of the described experimental protocols.
References
Isopromethazine: A Comparative Analysis of Efficacy Against Modern Therapeutic Standards
A comprehensive review of Isopromethazine's pharmacological profile in the context of current treatments for allergic conditions and motion sickness, supported by experimental data and pathway analysis.
Introduction
This compound, a phenothiazine derivative and a structural isomer of the well-established antihistamine promethazine, presents a compelling case for comparative pharmacological study.[1] As a member of the first-generation antihistamines, it exhibits potent histamine H1 receptor antagonism alongside anticholinergic and sedative properties.[1] Despite its long-standing presence as a research chemical and a known impurity in promethazine preparations, clinical efficacy data for this compound as a standalone therapeutic agent is notably scarce in publicly available literature. This guide aims to provide a comprehensive benchmark of this compound's potential efficacy by juxtaposing its known pharmacological characteristics with those of its close isomer, promethazine, and the current therapeutic standards for relevant indications. The comparison will be grounded in preclinical data and an examination of the underlying signaling pathways.
Comparative Pharmacological Data
Due to the absence of head-to-head clinical trials, this comparison relies on preclinical pharmacological data to infer the potential therapeutic profile of this compound relative to promethazine. A seminal 1953 study by Edge ND provides the most direct comparative data on the antihistaminic, anticholinergic, and sedative effects of these two isomers. While the full quantitative results of this study are not widely available, its findings are qualitatively summarized below, providing a basis for understanding the pharmacological differentiation.
| Pharmacological Effect | This compound | Promethazine | Current Therapeutic Standards |
| Antihistaminic Activity (H1 Receptor Antagonism) | Potent | Potent | Second-generation antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine): High H1 receptor affinity with minimal off-target effects. Intranasal corticosteroids (for allergic rhinitis): Potent anti-inflammatory effects. |
| Anticholinergic Activity (Muscarinic Receptor Antagonism) | Present | Present | Second-generation antihistamines: Low to negligible anticholinergic activity. Scopolamine (for motion sickness): Potent anticholinergic agent. |
| Sedative Effects (CNS Penetration) | Significant | Significant | Second-generation antihistamines: Low CNS penetration, resulting in minimal to no sedation. |
Benchmarking Against Current Therapeutic Standards
Allergic Rhinitis and Urticaria
The current first-line treatments for allergic rhinitis and urticaria are second-generation H1-antihistamines (e.g., cetirizine, loratadine, fexofenadine) and, for allergic rhinitis, intranasal corticosteroids.[2][3][4][5][6][7][8][9][10][11] The primary advantage of second-generation antihistamines lies in their high selectivity for the H1 receptor and significantly reduced ability to cross the blood-brain barrier, thereby minimizing sedative and anticholinergic side effects.
Based on its structural similarity to promethazine, this compound is expected to be a potent H1 antagonist but also to readily penetrate the central nervous system and exhibit significant anticholinergic activity. This profile would render it less favorable than the current non-sedating and more specific second-generation antihistamines for routine management of allergic conditions. The sedative properties of this compound, similar to promethazine, would likely impair daily functioning, making it an unsuitable choice for chronic conditions like allergic rhinitis.
Motion Sickness
For the prevention and treatment of motion sickness, current therapeutic standards include the anticholinergic drug scopolamine and first-generation antihistamines such as dimenhydrinate and meclizine.[12][13] In this indication, the sedative and anticholinergic properties of first-generation antihistamines are often considered therapeutically beneficial.
This compound's pharmacological profile, characterized by both potent antihistaminic and anticholinergic effects, suggests it could be effective for motion sickness. Its efficacy would likely be comparable to that of promethazine, which is known to be effective for this indication. However, the degree of sedation would need to be carefully considered and would likely be a significant side effect.
Experimental Protocols
To quantitatively assess the pharmacological properties of this compound and compare it to other compounds, the following standard experimental protocols would be employed:
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
Methodology:
-
Preparation of Cell Membranes: Cell membranes are prepared from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Binding: A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Muscarinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.
Methodology:
-
Preparation of Brain Tissue Homogenates: Homogenates are prepared from a region of the brain rich in muscarinic receptors (e.g., rat cortex or striatum).
-
Radioligand Binding: A constant concentration of a radiolabeled muscarinic receptor antagonist (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB) is incubated with the brain homogenates in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined, and the Ki value is calculated to represent the affinity of this compound for muscarinic receptors.
In Vivo Assessment of Sedation (Open Field Test)
Objective: To evaluate the sedative effects of this compound in a rodent model.
Methodology:
-
Animal Acclimation: Mice or rats are acclimated to the testing room and handling procedures.
-
Drug Administration: Animals are administered this compound or a vehicle control at various doses via an appropriate route (e.g., intraperitoneal injection).
-
Open Field Arena: After a set pretreatment time, individual animals are placed in the center of an open field arena, which is a square or circular enclosure with its floor divided into a grid.
-
Behavioral Recording: The animal's behavior is recorded for a defined period (e.g., 5-10 minutes). Key parameters measured include:
-
Locomotor Activity: The number of grid lines crossed.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
Time Spent in the Center: An indicator of anxiety-like behavior.
-
-
Data Analysis: The behavioral parameters of the drug-treated groups are compared to the vehicle-treated group to assess for a statistically significant reduction in activity, which is indicative of sedation.
Signaling Pathways and Experimental Workflow
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway.
Muscarinic Acetylcholine Receptor (M3) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Urticaria: Evaluation and Treatment | AAFP [aafp.org]
- 4. Acute and Chronic Urticaria: Evaluation and Treatment | AAFP [aafp.org]
- 5. www2.si.mahidol.ac.th [www2.si.mahidol.ac.th]
- 6. Acute Urticaria Treatment & Management: Approach Considerations, Pharmacologic Therapies, Nonpharmacologic Therapies [emedicine.medscape.com]
- 7. New guidelines for the treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 12. researchgate.net [researchgate.net]
- 13. entnet.org [entnet.org]
A Head-to-Head In Vitro Comparison of Isopromethazine and Promethazine: A Guide for Researchers
For Immediate Publication
This guide provides a detailed in vitro comparison of Isopromethazine and its structural isomer, Promethazine, for researchers, scientists, and drug development professionals. While direct comparative quantitative data for this compound is limited in publicly available literature, this document outlines the essential experimental protocols required to perform a comprehensive head-to-head analysis. We present the available in vitro data for the well-characterized compound, Promethazine, to serve as a benchmark.
Introduction and Chemical Structures
Promethazine is a first-generation antihistamine of the phenothiazine class, known for its sedative, antiemetic, anticholinergic, and H1 receptor antagonist properties.[1][2] this compound is a structural isomer of Promethazine, also recognized for its antihistaminic and anticholinergic effects. The key structural difference lies in the attachment point of the N,N-dimethylaminopropyl side chain to the phenothiazine core. This structural nuance is hypothesized to influence receptor affinity, functional activity, and metabolic stability.
Quantitative In Vitro Data Summary
A comprehensive literature search did not yield publicly available, direct head-to-head quantitative in vitro data for this compound across various standard assays. The following table summarizes the available data for Promethazine, which can be used as a reference for comparative studies.
| Parameter | Promethazine | This compound | Assay Type |
| Histamine H1 Receptor Binding Affinity (Ki) | 0.24 - 1 nM | Data not available | Radioligand Binding Assay |
| Histamine H1 Receptor Functional Antagonism (IC50) | 2.87 - 5.4 nM | Data not available | Calcium Flux Assay |
| Muscarinic Receptor Binding Affinity (Ki) | Data available, varies by subtype | Data not available | Radioligand Binding Assay |
| In Vitro Metabolic Stability (t½) | Substrate of CYP2D6 | Data not available | Human Liver Microsome Assay |
Experimental Protocols
To facilitate a direct and robust comparison, the following detailed experimental protocols are provided.
Receptor Binding Affinity: Histamine H1 and Muscarinic Receptors
This protocol determines the binding affinity (Ki) of the test compounds for the target receptors.
Objective: To quantify the affinity of this compound and Promethazine for the human histamine H1 receptor and muscarinic acetylcholine receptors (M1-M5 subtypes).
Methodology: Radioligand Competition Binding Assay.[3][4]
Materials:
-
HEK293 cells transiently or stably expressing the human H1 receptor or M1-M5 muscarinic receptors.
-
Radioligands: [³H]-Pyrilamine (for H1 receptor), [³H]-N-methylscopolamine ([³H]-NMS) (for muscarinic receptors).[5]
-
Test compounds: this compound and Promethazine dissolved in appropriate vehicle (e.g., DMSO).
-
Non-specific binding competitor: High concentration of an unlabeled antagonist (e.g., diphenhydramine for H1, atropine for muscarinic receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membrane homogenates from the receptor-expressing cells.
-
In a 96-well plate, add a fixed concentration of the radioligand.
-
Add a range of concentrations of the test compounds (this compound or Promethazine).
-
For determining non-specific binding, add a high concentration of the unlabeled competitor.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Functional Antagonism: Histamine H1 Receptor
This protocol assesses the functional potency of the compounds in inhibiting histamine-induced cellular responses.
Objective: To determine the IC50 values for this compound and Promethazine in antagonizing histamine-induced H1 receptor activation.
Methodology: Calcium Flux Assay.[6][7][8]
Materials:
-
CHO or HEK293 cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Histamine (agonist).
-
Test compounds: this compound and Promethazine.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescent plate reader.
Procedure:
-
Plate the H1 receptor-expressing cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound or Promethazine.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC80).
-
Measure the change in intracellular calcium concentration using a fluorescent plate reader.
-
Generate dose-response curves and calculate the IC50 values.
In Vitro Metabolic Stability
This protocol evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Objective: To determine the in vitro metabolic stability of this compound and Promethazine.
Methodology: Human Liver Microsome Assay.[9][10][11][12][13]
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (cofactor).
-
Test compounds: this compound and Promethazine.
-
Positive control compound with known metabolic stability.
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-warm the human liver microsomes and test compounds.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
This guide provides a framework for the direct in vitro comparison of this compound and Promethazine. While quantitative data for this compound remains elusive in current literature, the detailed protocols for receptor binding, functional antagonism, and metabolic stability assays presented herein offer a clear path for researchers to generate this critical data. The provided information on Promethazine serves as a valuable benchmark for these future studies. A thorough in vitro characterization is essential for understanding the pharmacological nuances that arise from the subtle structural differences between these two phenothiazine derivatives.
References
- 1. promethazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.usm.my [eprints.usm.my]
- 6. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mttlab.eu [mttlab.eu]
- 13. dls.com [dls.com]
Validating Analytical Methods for Isopromethazine: A Comparative Guide Based on ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two common analytical techniques for the determination of Isopromethazine—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document outlines the validation parameters, experimental protocols, and presents a comparative analysis of the performance of these methods, supported by experimental data from published studies.
The Importance of Method Validation
Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[2][5] The ICH Q2(R1) guideline delineates the validation characteristics required for various analytical procedures, ensuring a harmonized approach to regulatory submissions.[3][4] The key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7]
Comparison of Analytical Methods for this compound
Both HPLC and UV-Visible Spectrophotometry are widely used for the analysis of active pharmaceutical ingredients (APIs) like this compound. The choice of method often depends on the specific requirements of the analysis, such as the need to separate impurities or the desired level of sensitivity.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity, making it ideal for the determination of an API in the presence of its impurities and degradation products.[6]
UV-Visible Spectrophotometry is a simpler, more cost-effective technique suitable for the quantitative analysis of a pure substance or a mixture where the components do not have overlapping absorption spectra.[8][9]
The following table summarizes the typical performance data for the validation of HPLC and Spectrophotometric methods for the analysis of this compound, based on published literature.
| Validation Parameter | HPLC Method | Spectrophotometric Method | ICH Acceptance Criteria |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Typically 98.0 - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | ≤ 2% for drug substance |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | ≤ 2% for drug substance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Range | Typically 80 - 120% of test concentration | Typically 80 - 120% of test concentration | Defined by linearity, accuracy, and precision |
| Limit of Detection (LOD) | Lower (e.g., ng/mL level) | Higher (e.g., µg/mL level) | Dependent on the analytical purpose |
| Limit of Quantitation (LOQ) | Lower (e.g., ng/mL level) | Higher (e.g., µg/mL level) | Dependent on the analytical purpose |
| Specificity | High (can separate from impurities) | Lower (potential for interference) | Method must be able to unequivocally assess the analyte |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical method validation. Below are the typical experimental protocols for key validation parameters.
Accuracy
Objective: To determine the closeness of the test results to the true value.
Protocol:
-
Prepare a placebo (matrix) solution without the analyte.
-
Spike the placebo with known concentrations of this compound reference standard at three levels: 80%, 100%, and 120% of the target assay concentration.
-
Prepare three replicate samples for each concentration level.
-
Analyze the samples using the developed analytical method.
-
Calculate the percentage recovery for each sample.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of nine determinations across the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.[4]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the results within and between the different conditions.
-
Specificity
Objective: To assess the ability of the method to measure the analyte unequivocally in the presence of components that may be expected to be present.
Protocol:
-
Analyze a placebo solution to check for any interfering peaks at the retention time or wavelength of this compound.
-
Analyze a solution of this compound reference standard.
-
Analyze a sample containing this compound and its potential impurities or degradation products.
-
For HPLC, assess the peak purity of the this compound peak using a photodiode array (PDA) detector.
Linearity
Objective: To determine the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of this compound reference standard over a specified range.
-
Analyze each concentration in triplicate.
-
Plot a graph of the mean response versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject a series of solutions with decreasing concentrations of this compound.
-
Visually evaluate the signal-to-noise ratio for each injection.
Visualizing the Validation Workflow
Understanding the logical flow of the analytical method validation process is crucial for effective implementation. The following diagrams, created using the DOT language, illustrate the key stages.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of Isopromethazine and related phenothiazine derivatives, including Promethazine, Chlorpromazine, and Promazine. Due to the limited availability of quantitative binding data for this compound, this guide leverages data from its structural isomer, Promethazine, and other closely related compounds to provide a thorough comparative analysis for researchers in drug development and pharmacology.
Introduction
This compound is a phenothiazine derivative with antihistaminic and anticholinergic properties.[1] As a structural isomer of the well-known antihistamine Promethazine, understanding its off-target effects is crucial for predicting its therapeutic window and potential adverse reactions.[1] Phenothiazines are known for their polypharmacology, interacting with a wide range of receptors beyond their primary targets. This guide summarizes the available data on the off-target binding profiles of this compound and related compounds, providing a valuable resource for preclinical safety assessment and lead optimization.
Comparative Off-Target Binding Profiles
The following tables summarize the available quantitative and qualitative binding affinities (Ki, nM) of this compound and related phenothiazine compounds for a panel of common off-target receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Phenothiazine Derivatives
| Compound | Dopamine D2 | Histamine H1 | Muscarinic M1 | Adrenergic α1 | Serotonin 5-HT2A |
| This compound | Moderate (Qualitative)[1] | High (Qualitative)[1] | Moderate to High (Qualitative)[1] | Moderate (Qualitative)[1] | Moderate (Qualitative)[1] |
| Promethazine | 1372[2] | 0.7[3] | 2455[3] | 24[3] | 85000[2] |
| Chlorpromazine | 0.66[4] | 0.3[3] | 27[3] | 2.1[3] | 3.3[3] |
| Promazine | 13[3] | 2[3] | 2455[3] | 6.8[3] | 11[3] |
Note: Quantitative Ki values for this compound are not widely available in public literature. The qualitative data is based on its structural similarity to Promethazine and general knowledge of phenothiazines.
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (µM) |
| This compound | Data Not Available |
| Promethazine | Data Not Available |
| Chlorpromazine | Data Not Available |
| Promazine | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Radioligand Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]Spiperone for Dopamine D2 receptors).
-
Unlabeled test compound (this compound, Promethazine, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase and the inhibitory effect of test compounds.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compound.
-
Phosphate buffer (pH 8.0).
-
Microplate reader.
-
-
Procedure:
-
Pre-incubate the AChE enzyme with various concentrations of the test compound in a 96-well plate.[6]
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to the wells.[6][7]
-
AChE hydrolyzes acetylthiocholine to thiocholine and acetate.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.[6]
-
Monitor the formation of the yellow product by measuring the absorbance at 412 nm at regular intervals using a microplate reader.[6][7]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Off-Target Profiling
Caption: Workflow for determining receptor binding affinity (Ki) using a competitive radioligand binding assay.
Dopamine D2 Receptor Signaling Pathway
References
- 1. This compound | 303-14-0 | Benchchem [benchchem.com]
- 2. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Isopromethazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Isopromethazine, a phenothiazine derivative, requires careful handling and disposal due to its chemical properties and potential environmental impact. This guide provides essential safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound hydrochloride. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to hazardous reactions.[1]
-
Spill Management: In case of a spill, contain the material and clean the area thoroughly. Dispose of contaminated materials as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound and its waste is through a licensed hazardous waste management service, which will typically involve high-temperature incineration.[2] Do not dispose of this compound in household garbage or flush it down the sewer system.[3]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid this compound waste, including expired product, contaminated labware (e.g., weighing boats, gloves), and spill cleanup materials, should be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed when not in use.
Step 2: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
Chemical Deactivation (for consideration by qualified personnel only)
Important Note: Any attempt at chemical deactivation should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS department. The following is a conceptual outline based on general chemical principles and should not be performed without expert consultation and a detailed, approved protocol.
Conceptual Chemical Deactivation Workflow
This workflow illustrates the general steps that might be involved in a chemical deactivation process for a phenothiazine derivative.
Caption: Conceptual workflow for the chemical deactivation of this compound.
Quantitative Data Summary
There is no specific quantitative data available in the provided search results regarding disposal procedures for this compound. Disposal quantities and parameters will be dictated by local, state, and federal regulations.
| Parameter | Guideline | Citation |
| Disposal Method | Incineration via a licensed hazardous waste facility. | [2] |
| Sewer Disposal | Prohibited. | [3] |
| Household Waste | Prohibited. | [3] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure is to follow regulatory guidelines for hazardous chemical waste, which prioritize containment and professional disposal over in-lab treatment. The development of any in-lab deactivation protocol would require significant research and validation to ensure safety and efficacy.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize the guidance of your institution's Environmental Health and Safety department.
References
Essential Safety and Operational Guide for Handling Isopromethazine
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Isopromethazine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate potential hazards.
Hazard Identification and Classification
This compound hydrochloride is a substance that requires careful handling due to its potential health risks. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Respiratory or Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications |
| Respiratory Protection | Air-purifying respirator with a dust filter | NIOSH-approved.[2] Required when handling powder outside of a ventilated enclosure or in case of a spill.[1] |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of powder-free gloves.[3][4] Change gloves regularly and immediately if contaminated, torn, or punctured.[3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | A face shield may be required in situations with a higher risk of splashing.[4][5] |
| Body Protection | Protective disposable gown or lab coat | Should be low-permeability with a solid front, long sleeves, and tight-fitting cuffs.[3] |
Operational Plan: From Receipt to Disposal
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[6] Keep the container tightly sealed and store away from foodstuffs.[1]
-
Preparation: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[1]
-
Weighing and Transferring: Use dedicated equipment for weighing and transferring. Wetting the powder with a suitable solvent can reduce dust generation.
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling the substance.[5]
This compound must be disposed of as hazardous waste. It should not be disposed of with household garbage or allowed to enter the sewage system.[1]
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
Container Disposal: If not empty, the original container should be disposed of as hazardous waste. For empty containers, rinse them three times with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Disposal Method: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water. If skin irritation persists, consult a doctor.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
-
Evacuation and Notification: Evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a small spill, carefully cover the spill with an absorbent material.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Clean-up: Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable decontaminating agent.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. osha.gov [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
